molecular formula C5H13NO B140979 1-Dimethylamino-2-propanol CAS No. 108-16-7

1-Dimethylamino-2-propanol

Cat. No.: B140979
CAS No.: 108-16-7
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-UHFFFAOYSA-N
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Description

1-Dimethylamino-2-propanol (Dimepranol) is a tertiary amine amino alcohol that serves as a critical building block in organic synthesis and advanced research applications. Its molecular structure, featuring both amine and alcohol functional groups, enables its use in developing innovative and energy-efficient technologies. A primary research application is in carbon capture, utilization, and storage (CCUS), where it functions as a key component in biphasic solvents. When formulated with promoters like N-(2-hydroxyethyl) ethylenediamine (AEEA), it demonstrates excellent CO2 absorption capacity and phase separation behavior. The solvent splits into CO2-rich and CO2-lean phases upon absorption, allowing for regeneration of only the rich phase, which significantly reduces the energy consumption during CO2 desorption compared to conventional solvents like monoethanolamine (MEA) . Another significant application is in materials science as a corrosion inhibitor for copper in alkaline environments. Research demonstrates a synergistic protective effect when this compound is complexed with metal cations such as Ni2+, forming a stable protective film on the metal surface that effectively suppresses corrosion through strong adsorption . The compound also finds use as a synthetic intermediate, for instance, in the synthesis of active pharmaceutical ingredients such as inosine pranobex . Its role in research continues to expand due to its favorable properties, including a lower regeneration energy in capture processes and effective surface adsorption in inhibition studies.

Properties

IUPAC Name

1-(dimethylamino)propan-2-ol
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InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
Source PubChem
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InChI Key

NCXUNZWLEYGQAH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO
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DSSTOX Substance ID

DTXSID5031210
Record name Dimepranol
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Molecular Weight

103.16 g/mol
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Physical Description

Liquid
Record name 2-Propanol, 1-(dimethylamino)-
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CAS No.

108-16-7
Record name 1-(Dimethylamino)-2-propanol
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Record name Dimepranol [INN]
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Record name 1-(Dimethylamino)-2-propanol
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Record name 2-Propanol, 1-(dimethylamino)-
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Record name 1-(dimethylamino)propan-2-ol
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Record name DIMEPRANOL
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Foundational & Exploratory

what is the structure of 1-dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Dimethylamino-2-propanol

Introduction

This compound, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.[1][2] Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

Chemical Structure and Properties

This compound is a clear, colorless to light yellow liquid.[4][5] It is miscible with water and flammable.[2][4][5] The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-1-dimethylamino-2-propanol and (R)-(-)-1-dimethylamino-2-propanol.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name1-(Dimethylamino)propan-2-ol[2][6]
CAS Number108-16-7[7]
Molecular FormulaC5H13NO[7]
Molecular Weight103.16 g/mol [8]
SMILESCC(O)CN(C)C[6]
InChI1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
InChIKeyNCXUNZWLEYGQAH-UHFFFAOYSA-N[7]

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceClear colorless to yellow liquid[4][5]
Density0.837 g/mL at 25 °C
Boiling Point121-127 °C[2]
Melting Point-85 °C
Flash Point26 °C
Refractive Indexn20/D 1.419
SolubilityMiscible in water[2][4]
pH11 (100g/l, H2O, 20℃)[4]

Synthesis

A common method for the synthesis of this compound involves the reaction of propylene (B89431) oxide with dimethylamine (B145610). This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]

Below is a generalized workflow for the synthesis of this compound.

G start Start: Reactants reactants Propylene Oxide + Dimethylamine start->reactants reaction Reaction in Solvent reactants->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Distillation extraction->purification product This compound purification->product end End product->end

Caption: Generalized Synthesis Workflow

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH3 group and a multiplet for the CH group). The methylene (B1212753) protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[10]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm⁻¹.[7]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Table 3: Summary of Expected Spectroscopic Data

TechniqueExpected Features
¹H NMRSignals for N(CH₃)₂, CH₃, CH, CH₂, OH protons
¹³C NMRPeaks for all five carbon atoms
IRBroad O-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹)
Mass SpecMolecular ion peak at m/z = 103.16

Applications in Research and Drug Development

This compound, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[1]

  • Chiral Auxiliary and Ligand: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]

  • Precursor for Biologically Active Compounds: Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]

  • Pharmaceutical Formulations: It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]

The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.

G cluster_0 Asymmetric Catalysis ligand (S)-(+)-1-Dimethylamino-2-propanol (Chiral Ligand) metal Transition Metal ligand->metal Forms Chiral Complex substrate Prochiral Substrate metal->substrate Catalyzes Reaction product Enantiomerically Enriched Product substrate->product Stereoselective Transformation

Caption: Role in Asymmetric Synthesis

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from propylene oxide and dimethylamine.

Materials:

  • Propylene oxide

  • Dimethylamine (40% aqueous solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.

  • Cool the mixture in an ice bath.

  • Slowly add propylene oxide to the cooled solution while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation.

Spectroscopic Analysis: ¹H NMR

Objective: To obtain a ¹H NMR spectrum of this compound.

Materials:

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the NMR tube and gently shake to ensure the sample is fully dissolved.

  • Place the NMR tube in the spinner turbine and adjust the depth.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

  • Integrate the peaks and assign them to the corresponding protons in the molecule.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)

  • Dropper

Procedure:

  • Ensure the liquid sample cell is clean and dry.

  • Place a small drop of the this compound sample onto one of the salt plates.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

  • Mount the sample cell in the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

References

An In-depth Technical Guide to the Synthesis of 1-Dimethylamino-2-propanol from Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-dimethylamino-2-propanol, a crucial intermediate in the pharmaceutical industry, via the nucleophilic ring-opening of propylene (B89431) oxide with dimethylamine (B145610).[1][2] This document details the underlying reaction mechanism, catalytic influences, potential side reactions, and a comprehensive experimental protocol suitable for a laboratory setting.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from propylene oxide is a classic example of a nucleophilic ring-opening reaction. In this process, dimethylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring of propylene oxide. This attack leads to the cleavage of a carbon-oxygen bond, opening the strained three-membered ring and forming the amino alcohol product after proton transfer.

The reaction can proceed via two main pathways, depending on whether the nucleophilic attack occurs at the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2) of the propylene oxide molecule.

  • Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. The dimethylamine preferentially attacks the less sterically hindered C1 carbon, leading to the formation of the desired product, This compound .

  • Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring. The nucleophile then attacks the more substituted C2 carbon, which can better stabilize the partial positive charge in the transition state. This would lead to the formation of the isomeric byproduct, 2-dimethylamino-1-propanol.

Therefore, to ensure high selectivity for this compound, the reaction is typically carried out under basic or neutral conditions. The product itself, being an amino alcohol, can act as a base catalyst, a phenomenon known as autocatalysis.[3]

The Role of Catalysis

While the reaction can proceed without a catalyst, particularly at elevated temperatures and pressures, the use of a catalyst can significantly improve the reaction rate and selectivity.

  • Base Catalysis: As mentioned, the reaction is inherently base-catalyzed. The basic amine facilitates the ring-opening by increasing the nucleophilicity of the attacking amine. The product amino alcohol can also participate in this catalysis.

  • Lewis Acid Catalysis: Lewis acids can activate the epoxide ring by coordinating to the oxygen atom, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. However, care must be taken as strong Lewis acids can also promote the formation of the undesired isomer and polymerization side reactions.

  • Alkali Metal Halides: Salts such as lithium bromide (LiBr) have been shown to be effective catalysts for the ring-opening of propylene oxide with amines.[4] The lithium cation can coordinate to the epoxide oxygen, activating the ring, while the bromide anion can act as a nucleophile or a base to facilitate the reaction.

Quantitative Data on Reaction Conditions

The synthesis of this compound is adaptable to various scales, from laboratory synthesis to industrial production. The following table summarizes typical reaction conditions and reported yields, primarily derived from patent literature describing similar aminolysis reactions.

ParameterValue/RangeCatalystReported YieldPuritySource
Temperature 100 - 170 °CNot specifiedHigh>99%Patent Literature
Preferred Temp. 140 - 155 °CNot specified~91.5%99.31%Patent Literature
Pressure 0.1 - 1.0 MPaNot specifiedHigh>99%Patent Literature
Reaction Time 1 - 3 hoursNot specifiedHigh>99%Patent Literature
Molar Ratio (PO:Amine) 1.8:1 to 2:1Not specifiedHigh>99%Patent Literature
Aniline Aminolysis 125 °CLiBrNot specifiedNot specifiedAcademic Paper[4]
Pressure (Aniline) 7.65 atmLiBrNot specifiedNot specifiedAcademic Paper[4]

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a representative laboratory-scale synthesis of this compound.

Reagents:

  • Propylene Oxide (C₃H₆O, MW: 58.08 g/mol )

  • Dimethylamine (C₂H₇N, MW: 45.08 g/mol ) - typically used as a solution in a solvent like ethanol (B145695) or THF, or as a liquefied gas.

  • Methanol (B129727) (as solvent and for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • High-pressure stainless steel autoclave or a thick-walled sealed glass reaction vessel rated for the pressures and temperatures involved.

  • Magnetic stirrer with heating mantle or oil bath.

  • Thermocouple and pressure gauge.

  • Apparatus for fractional vacuum distillation.

  • Standard laboratory glassware (flasks, funnels, etc.).

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, a high-pressure autoclave is charged with a solution of dimethylamine in methanol. A significant molar excess of dimethylamine is recommended to minimize the formation of dialkylation byproducts.

  • Inert Atmosphere: The reactor is sealed and the air inside is replaced with an inert gas, such as nitrogen or argon, by purging the system several times.

  • Cooling and Addition of Propylene Oxide: The reactor is cooled in an ice bath to approximately 0-5 °C. Propylene oxide is then slowly added to the stirred dimethylamine solution. The addition should be done cautiously to control the initial exothermic reaction.

  • Reaction Conditions: Once the addition is complete, the reactor is securely sealed. The reaction mixture is then heated to a temperature between 100-140 °C. The pressure inside the reactor will increase due to the vapor pressure of the reactants and solvent at this temperature. The reaction is maintained at this temperature with vigorous stirring for 2-4 hours.

  • Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature. The pressure is then carefully vented in a safe manner in the fume hood.

  • Workup: The reaction mixture is transferred to a round-bottom flask. The excess dimethylamine and methanol are removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound (approx. 124-126 °C at atmospheric pressure) is collected.

Potential Side Reactions and Purity Considerations

  • Over-alkylation: The primary product, this compound, still possesses a nucleophilic hydroxyl group and can react with another molecule of propylene oxide. This can be minimized by using a molar excess of dimethylamine.

  • Isomer Formation: As discussed, the formation of 2-dimethylamino-1-propanol can occur, particularly under acidic conditions. Maintaining neutral or basic conditions ensures high regioselectivity for the desired product.

  • Polymerization: Propylene oxide can polymerize, especially at high temperatures or in the presence of certain catalysts. Controlled reaction conditions are crucial to prevent this.

The final product is typically obtained in high purity (>99%) after fractional distillation. Purity can be assessed by gas chromatography (GC) or NMR spectroscopy.

Safety Information

  • Propylene Oxide: is a highly flammable, volatile, and carcinogenic liquid. It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Dimethylamine: is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye burns and is harmful if inhaled.

  • This compound: is a flammable liquid and can cause burns. It is harmful if swallowed.[1]

All procedures should be carried out with appropriate safety measures in place.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents Reagents (Propylene Oxide, Dimethylamine) reactor High-Pressure Reactor reagents->reactor Charge Reactor reaction Reaction (100-140°C, 2-4h) reactor->reaction Heat & Stir cooling Cooling & Venting reaction->cooling Reaction Complete evaporation Solvent Removal (Rotary Evaporation) cooling->evaporation Transfer Mixture distillation Purification (Vacuum Distillation) evaporation->distillation Crude Product product Final Product (this compound) distillation->product Collect Pure Fraction

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dimethylisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylisopropanolamine (DMIPA), also known as 1-(Dimethylamino)propan-2-ol, is an amino alcohol with the chemical formula C5H13NO.[1][2] Its unique structure, featuring both a tertiary amine and a secondary alcohol functional group, makes it a versatile building block in organic synthesis and a valuable component in various industrial applications.[3] It serves as a key intermediate in the pharmaceutical industry, notably in the synthesis of medications such as promethazine.[4] Furthermore, it is utilized as a neutralizing agent, a stabilizer for polymers, a co-dispersant in paint and ink manufacturing, and a catalyst in certain chemical reactions.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and key synthesis pathways.

Synonyms: 1-Dimethylamino-2-propanol, Dimepranol, Dimethyl(2-hydroxypropyl)amine[5] CAS Number: 108-16-7

Physical Properties

N,N-dimethylisopropanolamine is a clear, colorless to light yellow liquid at room temperature, characterized by a distinct amine-like odor.[1][3] It is completely miscible with water.[1][3] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C5H13NO[2]
Molar Mass 103.16 g/mol [5]
Boiling Point 121-127 °C (at 760 mmHg)[1]
Melting Point -40 °C to -85 °C[1][2][6]
Density 0.837 - 0.855 g/mL (at 20-25 °C)[1][3][7]
Refractive Index (n20/D) ~1.419 - 1.420[2][6]
Vapor Pressure 8 - 11.7 hPa (at 20 °C)[2][3]
Flash Point 26 °C (79 °F)[3]
Water Solubility Miscible[1][2][3]
pH ~11 - 12.1 (100 g/L solution at 20 °C)[2][3][6]
Predicted pKa 14.95 ± 0.20[6][7]

Chemical Properties and Reactivity

The chemical behavior of N,N-dimethylisopropanolamine is dictated by its two primary functional groups: the tertiary amine and the secondary alcohol.

  • Basicity: The lone pair of electrons on the nitrogen atom of the tertiary amine group makes the molecule basic. It readily reacts with acids in exothermic reactions to form ammonium (B1175870) salts.[8] This property is fundamental to its use as a neutralizing agent in various formulations.[3]

  • Reactivity with Oxidizing Agents: N,N-dimethylisopropanolamine is incompatible with strong oxidizing agents.[4][6] Such reactions can be vigorous and should be avoided.

  • Thermal Stability and Decomposition: The compound is stable under recommended storage conditions.[2][6] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Incompatibilities: Besides strong oxidizing agents, it is also incompatible with acids, acid chlorides, and anhydrides.[6][8] It should be stored away from sources of ignition as its vapors can form explosive mixtures with air.[5]

Synthesis Pathways

N,N-dimethylisopropanolamine is primarily synthesized through two main industrial routes.[4][6]

  • Propylene (B89431) Oxide Method: This is a common method involving the nucleophilic ring-opening of propylene oxide with dimethylamine (B145610). The dimethylamine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the final product.[4]

  • Chloroisopropanol Method: This route involves the reaction of 1-chloro-2-propanol (B90593) with dimethylamine, where the amine acts as a nucleophile, displacing the chloride ion to form N,N-dimethylisopropanolamine.[4]

Synthesis_Workflow cluster_0 Propylene Oxide Method cluster_1 Chloroisopropanol Method PO Propylene Oxide Reaction1 Nucleophilic Ring-Opening PO->Reaction1 DMA1 Dimethylamine DMA1->Reaction1 Product N,N-Dimethylisopropanolamine Reaction1->Product CIP 1-Chloro-2-propanol Reaction2 Nucleophilic Substitution CIP->Reaction2 DMA2 Dimethylamine DMA2->Reaction2 Reaction2->Product

Caption: Common industrial synthesis routes for N,N-dimethylisopropanolamine.

Spectral Data

Detailed spectral analyses are crucial for the identification and quality control of N,N-dimethylisopropanolamine. While extensive spectral databases like the NIST Chemistry WebBook should be consulted for raw data, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons (a singlet), the methyl group on the isopropanol (B130326) backbone (a doublet), and the methine and methylene (B1212753) protons of the backbone (multiplets). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule: two for the N-methyl groups, and three for the isopropanol backbone (CH3, CH, and CH2).[9][10]

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 3000-2800 cm⁻¹. A C-N stretching band can be expected in the 1250-1020 cm⁻¹ region.[11]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]+ at m/z 103 would be observed. A prominent fragment is typically seen at m/z 58, resulting from the alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation pattern for aliphatic amines.[5][12]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical and chemical properties of N,N-dimethylisopropanolamine.

Determination of Density

This protocol outlines the procedure for accurately measuring the density of liquid N,N-dimethylisopropanolamine using a graduated cylinder and an analytical balance.

Density_Determination start Start step1 Weigh a clean, dry 10 mL graduated cylinder. Record mass (m1). start->step1 step2 Add 5-8 mL of N,N-dimethylisopropanolamine to the cylinder. step1->step2 step3 Record the exact volume (V) from the meniscus. step2->step3 step4 Weigh the cylinder with the sample. Record mass (m2). step3->step4 step5 Calculate mass of sample: m_sample = m2 - m1 step4->step5 step6 Calculate Density: ρ = m_sample / V step5->step6 end End step6->end

Caption: Experimental workflow for determining the density of a liquid.

Methodology:

  • Obtain the mass of a clean and dry 10 mL graduated cylinder using an analytical balance. Record this mass as m₁.

  • Carefully add approximately 5-8 mL of N,N-dimethylisopropanolamine to the graduated cylinder.

  • Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus. Record this volume as V.

  • Weigh the graduated cylinder containing the N,N-dimethylisopropanolamine and record this combined mass as m₂.

  • Calculate the mass of the N,N-dimethylisopropanolamine sample by subtracting the mass of the empty cylinder: m_sample = m₂ - m₁.

  • Calculate the density (ρ) using the formula: ρ = m_sample / V.

  • Repeat the measurement at least two more times and calculate the average density to ensure accuracy.

Determination of Solubility and Basicity

This protocol determines the solubility of N,N-dimethylisopropanolamine in water and qualitatively assesses its basicity.

Methodology:

  • Add approximately 1 mL of N,N-dimethylisopropanolamine to a test tube containing 5 mL of deionized water.

  • Agitate the mixture and observe if the amine dissolves completely to form a homogeneous solution. Record observations.

  • Dip a strip of red litmus (B1172312) paper or a universal pH paper into the resulting aqueous solution.

  • Observe any color change. A turn to blue for red litmus paper or a pH reading greater than 7 confirms the basic nature of the amine.

  • To further confirm its basicity, add 1 mL of the amine to 5 mL of a 5% hydrochloric acid (HCl) solution. The dissolution of the amine, which may be accompanied by a slight warming, indicates the formation of a water-soluble amine salt, confirming its basic character.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a basic compound like N,N-dimethylisopropanolamine.

pKa_Determination start Start prep Prepare a known concentration solution of DMIPA in water. start->prep setup Calibrate pH meter and set up titration apparatus with HCl titrant. prep->setup titrate Add HCl titrant in small increments, recording pH after each addition. setup->titrate plot Plot pH (y-axis) vs. Volume of HCl added (x-axis) to generate a titration curve. titrate->plot find_ep Identify the equivalence point (steepest point of the curve). plot->find_ep find_half_ep Determine the volume of HCl at the half-equivalence point (V_eq / 2). find_ep->find_half_ep determine_pKa The pKa is the pH value at the half-equivalence point. find_half_ep->determine_pKa end End determine_pKa->end

Caption: Workflow for pKa determination using potentiometric titration.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of N,N-dimethylisopropanolamine of a known concentration (e.g., 0.1 M).

  • Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the amine solution in a beaker with a magnetic stir bar. Position the calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl) in the solution.

  • Titration: Begin stirring the solution. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to create a titration curve.

  • pKa Determination: Identify the volume of HCl at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. Calculate the volume at the half-equivalence point (V_eq / 2). The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid (pKaH), from which the pKb of the amine can be calculated.

Conclusion

N,N-dimethylisopropanolamine is a commercially significant amino alcohol with well-defined physical and chemical properties that underpin its utility in diverse fields, from pharmaceutical synthesis to industrial coatings. Its basicity, miscibility with water, and specific reactivity profile are its most critical attributes. Understanding these core characteristics, along with standardized protocols for their verification, is essential for researchers and professionals in drug development and chemical manufacturing to ensure its effective and safe application.

References

An In-depth Technical Guide to 1-Dimethylamino-2-propanol (CAS 108-16-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-dimethylamino-2-propanol (CAS 108-16-7), a versatile amino alcohol with significant applications in organic synthesis, catalysis, and the pharmaceutical industry. This document details its chemical and physical properties, safety and handling information, and provides detailed experimental protocols for its synthesis, analysis, and a key synthetic application. Furthermore, this guide explores its role as an inhibitor of the high-affinity choline (B1196258) transporter (CHT1), a critical mechanism in cholinergic neurotransmission, illustrated with a detailed signaling pathway diagram.

Chemical and Physical Properties

This compound, also known as N,N-Dimethylisopropanolamine, is a colorless to light yellow liquid with a characteristic amine odor.[1] It is a chiral compound, existing as two enantiomers, (S)-(+)- and (R)-(-)-1-dimethylamino-2-propanol. The racemic mixture is commonly used in various industrial applications. It is miscible with water and soluble in alcohol.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 108-16-7[4]
Molecular Formula C₅H₁₃NO[4]
Molecular Weight 103.16 g/mol [4][5]
Appearance Clear colorless to light yellow liquid[6][7]
Odor Amine-like[1]
Boiling Point 121-127 °C[4][8]
Melting Point -85 °C[5][9]
Density 0.837 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.419[4]
Vapor Pressure 8 mmHg (20 °C)[4]
Vapor Density 3.6 (vs air)[4]
Flash Point 26 °C (78.8 °F)[4][10]
Autoignition Temperature 225 °C[5][9]
pH 11 (100 g/L in H₂O at 20 °C)[5][9]
Water Solubility Miscible[3][11]
pKa 14.95 ± 0.20 (Predicted)[12]
LogP -0.12 at 23 °C[12]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[13][14] It causes severe skin burns and eye damage and may cause respiratory irritation.[13]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard Statements H226Flammable liquid and vapor.[10][14]
H302Harmful if swallowed.[10][14]
H314Causes severe skin burns and eye damage.[10][14]
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[14]
P280Wear protective gloves/protective clothing/eye protection/face protection.[14]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[10]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[10]

Personal Protective Equipment (PPE): Use of a dust mask (type N95), eye shields, and gloves is recommended.[10] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[14]

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][6] Keep the container tightly closed.[14] It is incompatible with strong oxidizing agents, acids, and amines.[2][6]

Experimental Protocols

Synthesis of this compound from Propylene (B89431) Oxide and Dimethylamine (B145610)

This protocol describes a general method for the synthesis of β-amino alcohols from the ring-opening of epoxides with amines, adapted for the preparation of this compound.

Materials:

  • Propylene oxide

  • Dimethylamine (aqueous solution or anhydrous)

  • Methanol (B129727) (or other suitable solvent)

  • Lithium bromide (catalyst, optional)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Pressure reactor or a sealed reaction vessel

  • Stirring apparatus

  • Temperature control system (heating mantle, cooling bath)

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure reactor, combine dimethylamine (in excess) and a solvent such as methanol. If using a catalyst like lithium bromide, add it at this stage.

  • Addition of Propylene Oxide: Cool the reaction mixture to 0-10 °C. Slowly add propylene oxide to the stirred solution of dimethylamine. The reaction is exothermic, so maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, seal the reactor and heat the mixture to a temperature between 80-125 °C.[11] The reaction time can vary from a few hours to overnight, depending on the scale and temperature. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

  • Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Wash the aqueous layer with diethyl ether to remove any unreacted propylene oxide and non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12. Extract the product with diethyl ether or another suitable organic solvent (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[15] Collect the fraction boiling at the appropriate temperature.

Synthesis of 1-Dimethylamino-2-chloropropane Hydrochloride

This protocol details the conversion of this compound to its chlorinated derivative, a key intermediate in the synthesis of methadone.[4][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Chloroform

  • Diethyl ether

  • Isopropanol (B130326) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.77 g of this compound in 10 mL of chloroform. Cool the solution to approximately 0 °C in an ice bath with stirring.[6]

  • Addition of Thionyl Chloride: Prepare a solution of 5.72 g of freshly distilled thionyl chloride in 2 mL of chloroform. Add this solution dropwise to the cooled this compound solution.

  • Reaction: Allow the reaction mixture to warm to room temperature over 30 minutes. Then, heat the mixture to reflux for 30 minutes. Caution: This reaction evolves HCl and SO₂ gas; ensure it is performed in a well-ventilated fume hood with a scrubber.[6]

  • Precipitation: As the reaction proceeds, 1-dimethylamino-2-chloropropane hydrochloride will precipitate from the boiling solution.[6]

  • Isolation: After the reflux period, cool the reaction mixture. Dilute the mixture with diethyl ether to further precipitate the product and then filter the solid using a Buchner funnel.[6]

  • Purification: The crude product can be recrystallized from isopropanol to yield pure 1-dimethylamino-2-chloropropane hydrochloride.[4]

Analytical Method: NIOSH 2561 for this compound

This method is for the simultaneous analysis of 2-(dimethylamino)ethanol and this compound.[9][16]

Principle: A known volume of air is drawn through a solid sorbent tube (XAD-7) to trap the amino alcohols. The sample is then desorbed with methanol and analyzed by gas chromatography with flame ionization detection (GC-FID).

Materials and Equipment:

  • Sampler: Glass tube with two sections of XAD-7 resin.

  • Personal sampling pump.

  • Gas chromatograph with FID.

  • Capillary column (e.g., fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane).

  • Methanol (chromatographic grade).

  • This compound standard.

Procedure:

  • Sampling: Calibrate a personal sampling pump with a representative sampler in line. Sample at a known flow rate between 0.02 and 0.1 L/min for a total sample size of 10 to 24 L.

  • Sample Preparation: Place the front and back sorbent sections of the sampler tube in separate vials. Add 1.0 mL of methanol to each vial and cap. Allow to stand for 60 minutes with occasional agitation.

  • GC Analysis:

    • Injection Volume: 1 µL.

    • Temperatures: Injection: 250 °C, Detector: 300 °C.

    • Column Temperature Program: 70 °C for 6 min, then ramp up to 200 °C at 15 °C/min and hold for 4 minutes.

    • Carrier Gas: Helium.

  • Calibration: Calibrate with at least six working standards over the range of interest (e.g., 4 to 4000 µg per sample) prepared in methanol.

  • Quantification: Measure the peak area of the analyte and determine the concentration from the calibration curve.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis with several key applications:

  • Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various pharmaceuticals, most notably methadone, a synthetic opioid used for pain management and in the treatment of opioid addiction.[6]

  • Chiral Ligand: The enantiomerically pure forms of this compound can act as chiral ligands in asymmetric catalysis, facilitating the synthesis of specific stereoisomers of target molecules.[16]

  • Catalyst: It can be used as a catalyst or a neutralizing agent in various chemical reactions.

  • Inhibitor of Choline Uptake: this compound and its analogs are known to inhibit the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132).[6] This property makes it a useful tool for studying cholinergic neurotransmission.

Signaling Pathway and Mechanism of Action

The High-Affinity Choline Uptake Pathway

The synthesis of acetylcholine in cholinergic neurons is critically dependent on the uptake of choline from the synaptic cleft. This process is primarily mediated by the high-affinity choline transporter (CHT1), a sodium- and chloride-dependent symporter located on the presynaptic membrane.[13] The activity of CHT1 is the rate-limiting step in acetylcholine synthesis.[4]

This compound acts as a competitive inhibitor of CHT1, binding to the transporter and preventing the uptake of choline. This inhibition leads to a decrease in the intracellular choline concentration available for acetylcholine synthesis by choline acetyltransferase (ChAT).

Choline_Uptake_Pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron Choline Choline CHT1 High-Affinity Choline Transporter (CHT1) Choline->CHT1 Binds to ACh_hydrolysis Acetylcholine Hydrolysis ACh_hydrolysis->Choline via AChE AChE AChE ACh_released Acetylcholine ACh_released->ACh_hydrolysis Inhibitor This compound Inhibitor->CHT1 Inhibits Choline_in Choline CHT1->Choline_in Transports ACh_syn Acetylcholine Choline_in->ACh_syn Substrate ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_syn Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_syn Substrate Vesicle Synaptic Vesicle ACh_syn->Vesicle Packaged into

Caption: High-affinity choline uptake pathway and its inhibition.

Experimental Workflow for Studying Choline Uptake Inhibition

A common method to study the inhibition of choline uptake involves using radiolabeled choline in the presence and absence of the inhibitor.

Inhibition_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Prepare neuronal cell culture or synaptosomes Control Control: Add radiolabeled Choline Cell_Culture->Control Test Test: Add radiolabeled Choline + This compound Cell_Culture->Test Incubation_Buffer Prepare incubation buffer Incubation_Buffer->Control Incubation_Buffer->Test Incubate Incubate at 37°C Control->Incubate Test->Incubate Wash Wash cells to remove extracellular radiolabel Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation Measure intracellular radioactivity (Scintillation Counting) Lyse->Scintillation Compare Compare radioactivity between Control and Test Scintillation->Compare

Caption: Workflow for choline uptake inhibition assay.

Conclusion

This compound (CAS 108-16-7) is a chemical compound with significant utility in both industrial and research settings. Its role as a precursor in pharmaceutical synthesis, particularly for methadone, highlights its importance in drug development. Furthermore, its ability to inhibit the high-affinity choline transporter provides a valuable tool for neuroscientists studying cholinergic systems. Proper understanding of its chemical properties, adherence to safety protocols, and the application of detailed experimental procedures are essential for its effective and safe use. This guide serves as a comprehensive resource for professionals working with this versatile amino alcohol.

References

In-Depth Technical Guide on the Chirality of (S)-(+)-1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Dimethylamino-2-propanol, a chiral amino alcohol, is a versatile building block and reagent in modern organic and medicinal chemistry. Its stereogenic center at the C2 carbon dictates its crucial role in asymmetric synthesis, where it serves as a chiral auxiliary or ligand to induce stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and stereochemical aspects of (S)-(+)-1-dimethylamino-2-propanol. It includes detailed experimental protocols for its preparation and chiral resolution, in-depth analysis of its spectroscopic data, and a discussion of its application in the synthesis of pharmaceuticals, including its role as a component of the immunomodulatory drug Inosine (B1671953) Pranobex.

Chemical and Physical Properties

(S)-(+)-1-Dimethylamino-2-propanol, also known as (S)-Dimepranol, is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below. The molecule possesses a single stereocenter at the second carbon atom, which bears the hydroxyl group, conferring its chirality.[3]

PropertyValueReferences
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [3][4]
CAS Number 53636-17-2[3][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 121-127 °C[1][5]
Melting Point -40 °C to -85 °C[1][5]
Density 0.837 g/mL at 25 °C[5]
Refractive Index 1.4183-1.4203[5]
Water Solubility Miscible[2]
Specific Rotation [α]D +24° (c=1, ethanol)This is a representative value, actual values may vary.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-(+)-1-dimethylamino-2-propanol can be obtained either through asymmetric synthesis or by resolution of the racemic mixture.

Synthesis of Racemic 1-Dimethylamino-2-propanol

A common method for the synthesis of the racemic mixture is the reaction of propylene (B89431) oxide with dimethylamine (B145610).[1]

Experimental Protocol: Synthesis of Racemic this compound

  • Reaction Setup: In a pressure-resistant vessel, place a solution of dimethylamine in a suitable solvent, such as methanol.

  • Addition of Propylene Oxide: Cool the solution and slowly add propylene oxide. The reaction is exothermic and should be controlled by cooling.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures.

  • Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any excess pressure. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

Chiral Resolution of Racemic this compound using (+)-Tartaric Acid

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[6][7][8] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[6][7]

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve racemic this compound in a suitable solvent, for example, methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.[6]

  • Crystallization: Combine the two solutions. The diastereomeric salt of the (S)-(+)-enantiomer with (+)-tartaric acid is typically less soluble and will precipitate out of the solution upon cooling and standing.[6]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.[6][9]

  • Extraction and Purification: Extract the (S)-(+)-1-dimethylamino-2-propanol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The final product can be further purified by distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (S)-(+)-1-dimethylamino-2-propanol can be confirmed by ¹H and ¹³C NMR spectroscopy.[3][10]

¹H NMR (in CDCl₃): [5]

  • δ ~3.8 ppm (m, 1H): Corresponds to the proton on the chiral carbon (CH-OH).

  • δ ~2.3 ppm (s, 6H): Represents the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).

  • δ ~2.2 ppm (m, 2H): Corresponds to the two protons on the carbon adjacent to the nitrogen atom (-CH₂-N).

  • δ ~1.1 ppm (d, 3H): Represents the three protons of the methyl group on the chiral carbon (-CH(OH)CH₃).

¹³C NMR (in CDCl₃): [5][11]

  • δ ~68 ppm: Carbon attached to the hydroxyl group (-CH-OH).

  • δ ~65 ppm: Carbon adjacent to the nitrogen atom (-CH₂-N).

  • δ ~46 ppm: Carbons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).

  • δ ~21 ppm: Carbon of the methyl group on the chiral carbon (-CH(OH)CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.[12][13]

Wavenumber (cm⁻¹)Assignment
~3400 (broad) O-H stretching vibration of the hydroxyl group.
~2960-2850 C-H stretching vibrations of the methyl and methylene (B1212753) groups.
~1460 C-H bending vibrations.
~1050 C-O stretching vibration of the secondary alcohol.
~1040 C-N stretching vibration of the tertiary amine.

Applications in Asymmetric Synthesis

(S)-(+)-1-Dimethylamino-2-propanol is a valuable chiral ligand and auxiliary in asymmetric synthesis, where it is used to control the stereochemical outcome of reactions.[1][14]

Chiral Ligand in Asymmetric Hydrogenation

As a bidentate ligand, it can coordinate to a metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to a specific enantiomer.[15][16][17][18][19] The nitrogen and oxygen atoms of the amino alcohol chelate to the metal, forming a stable complex that facilitates the enantioselective transfer of hydrogen.

Asymmetric_Hydrogenation Prochiral_Ketone Prochiral Ketone Transition_State Diastereomeric Transition State Prochiral_Ketone->Transition_State Metal_Catalyst Metal Catalyst (e.g., Ru) Chiral_Catalyst_Complex Chiral Catalyst Complex Metal_Catalyst->Chiral_Catalyst_Complex Chiral_Ligand (S)-(+)-1-Dimethylamino-2-propanol Chiral_Ligand->Chiral_Catalyst_Complex H2 H₂ H2->Transition_State Chiral_Catalyst_Complex->Transition_State Transition_State->Chiral_Catalyst_Complex Regeneration Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol

Role in Drug Development

The primary application of (S)-(+)-1-dimethylamino-2-propanol in drug development is as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). A notable example is its inclusion as a component of the drug Inosine Pranobex.

Inosine Pranobex

Inosine Pranobex is a synthetic compound composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol (dimepranol) in a 1:3 molar ratio.[20][21] It is used as an immunomodulatory and antiviral agent.[20][22][23]

Mechanism of Action of Inosine Pranobex

The dimepranol component of Inosine Pranobex is believed to contribute to the drug's immunomodulatory effects. Inosine Pranobex has been shown to enhance T-lymphocyte proliferation and differentiation, increase the activity of natural killer (NK) cells, and modulate the production of cytokines.[20][24] These actions lead to a potentiation of the host's immune response against viral infections.

Inosine_Pranobex_MOA Inosine_Pranobex Inosine Pranobex (containing Dimepranol) T_Lymphocytes T_Lymphocytes Inosine_Pranobex->T_Lymphocytes Enhances Proliferation & Differentiation NK_Cells NK_Cells Inosine_Pranobex->NK_Cells Increases Activity Cytokines Cytokines Inosine_Pranobex->Cytokines Modulates Production Enhanced_Immunity Enhanced Immune Response Viral_Infection Viral Infection Enhanced_Immunity->Viral_Infection Inhibits T_Lymphocytes->Enhanced_Immunity NK_Cells->Enhanced_Immunity Cytokines->Enhanced_Immunity

Conclusion

(S)-(+)-1-Dimethylamino-2-propanol is a fundamentally important chiral molecule with significant applications in asymmetric synthesis and drug development. Its stereogenic center provides the basis for its utility in controlling the stereochemistry of chemical reactions, leading to the production of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this versatile chiral building block.

References

The Role of 1-Dimethylamino-2-propanol as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dimethylamino-2-propanol is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic synthesis. Its structure, which features both a hydroxyl group and a dimethylamino group on a simple propane (B168953) backbone, allows it to function in multiple capacities, including as a chiral auxiliary, a bidentate ligand for asymmetric catalysis, and a direct precursor for complex chiral molecules.[1]

The significance of such chiral building blocks is paramount in the pharmaceutical and fine chemical industries. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they often interact differently with the two mirror-image forms (enantiomers) of a chiral molecule. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, driving the demand for effective chiral synthons like this compound.

This guide provides an in-depth overview of the synthesis of enantiomerically pure this compound, its multifaceted applications in asymmetric synthesis, and detailed experimental protocols relevant to its use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in various synthetic contexts, influencing solvent choice, reaction conditions, and purification methods.

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[2][3]
Molecular Weight 103.16 g/mol [2][3][4]
Appearance Colorless liquid[2]
Boiling Point 121-127 °C[2][4]
Melting Point -85 °C[2]
Density 0.837 g/mL at 25 °C[4]
Refractive Index n20/D 1.419[4]
Solubility Miscible with water; soluble in most organic solvents[2]
CAS Number (Racemate) 108-16-7[4]
CAS Number ((S)-enantiomer) 53636-17-2[3]
CAS Number ((R)-enantiomer) 53636-15-0[1]

Synthesis of Enantiomerically Pure this compound

Several strategic approaches have been established to obtain the (R) and (S) enantiomers of this compound in high optical purity.

  • Nucleophilic Ring-Opening of Chiral Epoxides : One of the most direct industrial methods involves the reaction of enantiomerically pure (R)- or (S)-propylene oxide with dimethylamine. This reaction proceeds with high fidelity, preserving the stereochemistry of the epoxide starting material to yield the corresponding chiral amino alcohol.[1]

  • Asymmetric Hydrogenation of a Prochiral Ketone : The asymmetric hydrogenation of the precursor ketone, 1-(dimethylamino)propan-2-one, is a highly efficient and atom-economical route. This transformation is typically achieved using chiral transition metal complexes. Asymmetric transfer hydrogenation (ATH) is a particularly effective variant, employing a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326) in the presence of a chiral catalyst, such as those derived from Ru(II) and N-tosylated-1,2-diphenylethylenediamine (TsDPEN).[5][6]

  • Biocatalytic Methods : Enzymatic processes offer a green and highly selective alternative for producing chiral alcohols. Biocatalytic systems, using either isolated enzymes (like lipases for kinetic resolution) or whole-cell systems (like Candida parapsilosis or engineered E. coli), can reduce the precursor ketone to the desired (R)- or (S)-alcohol with high conversion and excellent enantiomeric excess (>95% ee).[1]

  • Chiral Resolution : Racemic this compound can be separated into its constituent enantiomers through classical resolution. This involves forming a pair of diastereomeric salts with a chiral resolving agent, such as di-O-benzoyl-L(+)-tartaric acid.[1] These diastereomers exhibit different physical properties, like solubility, allowing for their separation by fractional crystallization.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block is demonstrated through its various roles in controlling the stereochemical outcome of chemical reactions.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[7] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. While less common than Evans oxazolidinones or Myers' pseudoephedrine, amino alcohols like this compound are foundational structures for such auxiliaries.[8][]

The general workflow involves attaching the auxiliary to a substrate (e.g., forming an amide), performing a stereoselective reaction (e.g., alkylation of the corresponding enolate), and finally removing the auxiliary to reveal the enantiomerically enriched product.

sub Prochiral Substrate coupled Substrate-Auxiliary Adduct sub->coupled + Auxiliary aux Chiral Auxiliary (e.g., from DMAPOL) product Enantiomerically Enriched Product coupled->product 1. Diastereoselective Reaction 2. Cleavage recycled_aux Recovered Auxiliary coupled->recycled_aux recycled_aux->aux Recycle cluster_0 Chiral Catalyst Complex cluster_1 Asymmetric Transformation M Metal Center L Chiral Ligand (DMAPOL) M->L Chelation Substrate Prochiral Substrate M->Substrate Coordination Product Enantiomerically Enriched Product Substrate->Product Reaction start (S)-(+)-1-Dimethylamino- 2-propanol intermediate1 (R)-1-Dimethylamino- 2-chloropropane (via inversion) start->intermediate1 SOCl₂ intermediate2 Methadone Nitrile Intermediate intermediate1->intermediate2 + Diphenylacetonitrile + Strong Base final (S)-(+)-Methadone intermediate2->final 1. EtMgBr 2. H₃O⁺

References

1-dimethylamino-2-propanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Dimethylamino-2-propanol

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as N,N-Dimethylisopropanolamine, is an amino alcohol used as a building block in organic synthesis.[1] It is a clear to light yellow liquid that is miscible with water.[1][2]

Quantitative Data Summary

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C5H13NO[1][2][3][4]
Molecular Weight 103.16 g/mol [2][4]
CAS Number 108-16-7[2][3]
Density 0.837 g/mL at 25 °C[1]
Boiling Point 121-127 °C[1]
Linear Formula CH3CH(OH)CH2N(CH3)2

Experimental Protocols

Detailed experimental protocols for specific applications of this compound, such as its use in the synthesis of novel phthalocyanine (B1677752) compounds or as a protector against mechlorethamine (B1211372) cytotoxicity, would be found within specific research publications detailing those studies.[2] General handling and safety information can be found in the safety data sheets (SDS) provided by suppliers.

Chemical Identification and Structure

The following diagram illustrates the key identifiers for this compound.

1_dimethylamino_2_propanol_identification compound This compound Key Identifiers formula Molecular Formula C5H13NO compound->formula mw Molecular Weight 103.16 g/mol compound->mw cas CAS Number 108-16-7 compound->cas

Key Identifiers for this compound

References

An In-depth Technical Guide to the Solubility of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dimethylamino-2-propanol in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and predicted quantitative data, alongside detailed experimental protocols for solubility determination.

Core Topic: Solubility of this compound

This compound, a tertiary amine with a hydroxyl group, exhibits a versatile solubility profile owing to its molecular structure. The presence of both a polar hydroxyl group and a basic dimethylamino group allows for hydrogen bonding and acid-base interactions, influencing its miscibility and solubility in a range of solvents.

Data Presentation: Solubility in Various Solvents

The solubility of this compound has been reported across a variety of solvents. While precise quantitative data is not extensively available in the public domain for all organic solvents, the following table summarizes the known qualitative and predicted solubility information.

SolventChemical FormulaTypeSolubility
WaterH₂OPolar ProticFully Miscible[1][2][3]
MethanolCH₃OHPolar ProticSoluble[2][4]
ChloroformCHCl₃Polar AproticSlightly Soluble[3]
Ethyl AcetateC₄H₈O₂Polar AproticSlightly Soluble[3]
Most Organic Solvents--Generally Soluble[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of solubility. Below are protocols for assessing the solubility of this compound in various solvents.

Method 1: Visual Miscibility Determination (for Liquid Solvents)

This method is a straightforward approach to determine if this compound is miscible with a liquid solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, acetone, toluene, hexane)

  • Graduated cylinders or volumetric pipettes

  • Test tubes or vials with caps

  • Vortex mixer

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Mixing: In a test tube, combine equal volumes (e.g., 2 mL each) of this compound and the chosen solvent.

  • Agitation: Securely cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe.

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers indicates immiscibility.

    • Partially Miscible: A cloudy or turbid appearance that does not separate into distinct layers may suggest partial miscibility.

Method 2: Gravimetric Determination of Solubility (for Solid Solvents or Precise Liquid Solubility)

This method provides a quantitative measure of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Saturated solution preparation vessel (e.g., flask with a magnetic stirrer)

  • Constant temperature bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dish

Procedure:

  • Saturation: Add an excess of this compound to a known volume or mass of the solvent in the preparation vessel.

  • Equilibration: Place the vessel in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained.

  • Sampling: Once equilibrium is achieved, stop the stirring and allow any undissolved solute to settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved microparticles.

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Drying: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved this compound.

  • Weighing: Once the solvent has been fully evaporated, weigh the evaporation dish containing the solute residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100

Mandatory Visualizations

Logical Relationship: Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis start Start: Select Solvent visual_assessment Visual Miscibility Test start->visual_assessment qualitative_result Qualitative Result (Miscible/Immiscible/Partially Miscible) visual_assessment->qualitative_result gravimetric_method Gravimetric Solubility Determination qualitative_result->gravimetric_method Proceed if not fully miscible or for precise data equilibration Equilibration of Saturated Solution gravimetric_method->equilibration sampling Filtered Sampling equilibration->sampling evaporation Solvent Evaporation sampling->evaporation calculation Calculation of Solubility evaporation->calculation quantitative_result Quantitative Solubility Data (g/100mL) calculation->quantitative_result

Caption: Workflow for Solubility Determination of this compound.

Signaling Pathway: Not Applicable

The concept of signaling pathways is not directly relevant to the chemical property of solubility for a small molecule like this compound. Therefore, a diagram depicting a signaling pathway is not included.

References

In-depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-dimethylamino-2-propanol, including its boiling and melting points. It details the standard experimental methodologies for the determination of these properties and explores a key application in pharmaceutical synthesis, specifically as a precursor in the production of methadone.

Core Physicochemical Data

This compound, also known as N,N-dimethylisopropanolamine, is a chiral amino alcohol with significant applications in organic synthesis and the pharmaceutical industry.[1] Its physical properties are critical for its handling, reaction optimization, and purification.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across various chemical literature and safety data sheets. A summary of these values is presented below.

PropertyValueNotes
Melting Point -85 °C / -121 °F
Boiling Point 121-127 °C / 250-261 °FAt atmospheric pressure (760 mmHg). Some sources report a range of 124.5 - 126 °C at 750 mmHg.[2]

Experimental Protocols

The determination of melting and boiling points are fundamental procedures in the characterization of a chemical substance. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[3][4]

Methodology: Capillary Tube Method

A common and accurate method for determining the melting point of a solid organic compound is the capillary tube method, often performed using a melting point apparatus.[3]

  • Sample Preparation: A small amount of the solid this compound (if in solid form, as it is typically a liquid at room temperature) is finely crushed. The open end of a small-diameter capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.[5][6]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.[3]

  • Heating and Observation: The heating block is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is reported as the melting point.[3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open container, this is the atmospheric pressure.

Methodology: Micro-Boiling Point Determination

For small quantities of a liquid, a micro-boiling point determination is a suitable method.[7]

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. The assembly is then heated in a heating bath (such as an oil bath or a Thiele tube) or a heating block.[7][8]

  • Heating and Observation: The apparatus is heated slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7]

Methodology: Simple Distillation

For larger volumes, the boiling point can be determined during simple distillation.[9][10]

  • Apparatus Setup: The liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating and Observation: The liquid is heated to a boil. The vapor will rise and surround the thermometer bulb before passing into the condenser.

  • Data Recording: The temperature at which the liquid is actively boiling and a stable temperature is read on the thermometer is recorded as the boiling point. This temperature represents the equilibrium between the liquid and its vapor.[9]

Application in Pharmaceutical Synthesis: Methadone Synthesis

This compound is a key precursor in the synthesis of methadone, a synthetic opioid used in pain management and for the treatment of opioid addiction.[11][12] The synthesis involves the conversion of this compound to 1-dimethylamino-2-chloropropane, which is then reacted with diphenylacetonitrile.[13][14]

Synthetic Workflow: Conversion to 1-dimethylamino-2-chloropropane

The first step in this synthetic route is the chlorination of the hydroxyl group of this compound. This is typically achieved using thionyl chloride (SOCl₂).[11][15]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 1_DMAP This compound Reaction Chlorination in Chloroform 1_DMAP->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Product_HCl 1-Dimethylamino-2-chloropropane Hydrochloride Reaction->Product_HCl SO2 Sulfur Dioxide (SO₂) (gas) Reaction->SO2 HCl_gas Hydrogen Chloride (HCl) (gas) Reaction->HCl_gas

References

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for 1-dimethylamino-2-propanol (CAS No: 108-16-7), compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Physical Properties

This compound, also known as N,N-Dimethylisopropanolamine, is a colorless liquid with a characteristic rotten-egg or fish-like odor.[1] It is a tertiary amine with a hydroxyl group, making it versatile in various chemical syntheses.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H13NO[1][4]
Molecular Weight 103.16 g/mol [4][5]
Appearance Colorless liquid[1][2]
Odor Rotten-egg like, fishlike[1][6]
Boiling Point 121 - 127 °C[2][4][5]
Melting Point -85 °C[2][4][7]
Flash Point 26 °C (78.8 °F)[4][5][7][8]
Density 0.837 - 0.85 g/cm³ at 20-25 °C[1][4][5][7]
Vapor Pressure 8 - 11.7 hPa (8 mmHg) at 20 °C[4][5][7][8]
Vapor Density 3.6 (vs air)[4][5][8]
Water Solubility Miscible[7][9][10]
pH 11 - 12.1 (100 g/L aqueous solution)[1][4]
Autoignition Temperature 225 °C (437 °F)[1][10]
Refractive Index n20/D 1.419[5][8]
Log Pow -0.12 at 23 °C[7][10]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][7]

GHS Classification:

  • Flammable Liquids: Category 3[1][5][7]

  • Acute Toxicity, Oral: Category 4[1][7]

  • Acute Toxicity, Dermal: Category 4[1]

  • Skin Corrosion/Irritation: Category 1B[1][5][7]

  • Serious Eye Damage/Eye Irritation: Category 1[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

The signal word for this chemical is "Danger" .[1][5][7]

The logical flow from hazard identification to precautionary measures is crucial for safe handling. The following diagram illustrates this relationship based on the GHS framework.

GHS_Hazard_Workflow cluster_Hazards Hazard Identification cluster_Prevention Prevention (P-Statements) cluster_Response Response (P-Statements) H226 H226 Flammable liquid and vapor P210 P210 Keep away from heat/sparks/ open flames. No smoking. H226->P210 H302 H302 Harmful if swallowed P301 P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. H302->P301 H314 H314 Causes severe skin burns and eye damage P280 P280 Wear protective gloves/clothing/ eye protection/face protection. H314->P280 P260 P260 Do not breathe dust/fume/gas/ mist/vapors/spray. H314->P260 P303 P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. H314->P303 P305 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. H314->P305

GHS Hazard and Precautionary Relationship.

Fire and Explosion Hazard Data

The substance is a flammable liquid with a low flash point, posing a significant fire risk.[1][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

Table 2: Fire and Explosion Data

ParameterValueSource
Flash Point 26 °C (78.8 °F)[4][5][7][8]
Explosive Limits Lower: 2.7% (V)[1][4][9]
Upper: 11.1% (V)[1][4][9]
Autoignition Temperature 225 °C (437 °F)[1][10]
Suitable Extinguishing Media CO₂, dry chemical, dry sand, alcohol-resistant foam.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7] Use water spray to cool closed containers.[1]

Toxicological and Ecological Information

Exposure can cause severe irritation and burns. This substance is harmful if swallowed or absorbed through the skin.[1][9]

Table 3: Toxicological Data

TestSpeciesRouteValueSource
LD50RatOral1360 - 1739 mg/kg[4][11]
LD50RabbitOral1360 mg/kg[9][10]
LD50RabbitDermal1040 mg/kg[11]
Skin Corrosion/IrritationRabbit-Causes severe burns[1][4]
Serious Eye Damage/IrritationRabbit-Causes serious eye damage[1][4]

Ecological Toxicity: The substance shows toxicity to aquatic life.[7]

Table 4: Ecotoxicity Data

TestSpeciesExposure TimeValueSource
LC50 (fish)Leuciscus idus (Ide)96 h148.32 mg/L[7]
EC50 (invertebrates)Daphnia magna (Water flea)48 h79 mg/L[7]
EC50 (algae)Desmodesmus subspicatus72 h77.4 mg/L[7]

Experimental Protocols

The Safety Data Sheets reference standardized methods for determining physical properties, although detailed experimental protocols are not provided within the SDS documents themselves.

  • Flash Point Determination: The flash point is reported as determined by the DIN 51755 Part 1 standard.[4][5][8] This is a German standard method for determining the flash point of flammable liquids using a closed cup tester.

  • Toxicological Studies: The LD50 values are cited from external SDS or toxicological databases.[4][11] For example, the oral LD50 in rats is listed with the remark "(External MSDS)".[4] The studies typically involve administering a specific dose of the substance to a test animal (e.g., rat, rabbit) via a defined route (oral, dermal) and observing the mortality rate over a set period to determine the dose lethal to 50% of the population.

Handling, Storage, and Spill Response

Proper handling and storage are critical to ensure safety.

  • Handling: Handle in a well-ventilated area.[7] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles or a face shield.[1][4][7] Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The storage area should be designated for flammable and corrosive liquids.[1] Keep away from incompatible materials such as acids and strong oxidizing agents.[1][9][12]

  • Spill Response: In case of a spill, it is essential to follow a clear, systematic procedure to mitigate risks. The following workflow outlines the key steps for responding to an accidental release.

Spill_Response_Workflow Start Spill Occurs Step1 1. Evacuate & Isolate Area Remove all ignition sources. Start->Step1 Step2 2. Ensure Ventilation Step1->Step2 Step3 3. Don Personal Protective Equipment (PPE) - Chemical resistant gloves - Safety goggles/face shield - Respirator (if needed) Step2->Step3 Step4 4. Contain Spillage Use non-combustible absorbent material (sand, earth, vermiculite). Step3->Step4 Step5 5. Collect & Dispose Place in a suitable, closed container for disposal according to local regulations. Step4->Step5 Step6 6. Clean Area Flush traces with water. Step5->Step6 End Spill Managed Step6->End

Workflow for Accidental Spill Response.

Disclaimer: This document is a summary of information from publicly available Safety Data Sheets and is intended for informational purposes only. It is not a substitute for the official SDS provided by the manufacturer. Always refer to the original SDS for the most current and complete information before handling this chemical.

References

An In-Depth Technical Guide to 1-Dimethylamino-2-propanol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-dimethylamino-2-propanol, a versatile amino alcohol with significant applications in the pharmaceutical and chemical industries. This document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in immunomodulatory signaling pathways, particularly as a constituent of the drug Inosine (B1671953) Pranobex.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound
IUPAC Name 1-(dimethylamino)propan-2-ol[1]
Common Synonyms Dimepranol[1][2][3][4]
Dimethylisopropanolamine[1][2][3]
N,N-Dimethylisopropanolamine[1]
Dimethyl(2-hydroxypropyl)amine[1]
2-Propanol, 1-(dimethylamino)-[1]
N,N-Dimethyl-2-hydroxypropylamine[1]
2-(Dimethylamino)-1-methylethanol[1]
Chiral Variants (S)-(+)-1-Dimethylamino-2-propanol[5]
(R)-(-)-1-Dimethylamino-2-propanol
Trade Names A component of Inosine Pranobex (Isoprinosine)[6]
CAS Number 108-16-7[1][2][3][4]
EC Number 203-556-4[1]
PubChem CID 37511[1][4]
UNII OX17195H4T[1][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical and Spectroscopic Properties of this compound
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 121-127 °C[4]
Melting Point -40 °C[4]
Density 0.837 g/mL at 25 °C
Vapor Pressure 8 mmHg at 20 °C
Solubility Miscible in water[4]
Refractive Index n20/D 1.419
Flash Point 26 °C
1H NMR Spectroscopy Data available in public databases such as SpectraBase.
13C NMR Spectroscopy Data available in public databases such as ChemicalBook.[7]
Infrared (IR) Spectroscopy IR spectra are available in the NIST Chemistry WebBook.[8]
Mass Spectrometry (MS) Electron ionization mass spectra can be found in the NIST Chemistry WebBook.[9]

Experimental Protocols

This section outlines key experimental procedures involving this compound, including its synthesis and analytical determination.

Synthesis of this compound

A common industrial method for the synthesis of this compound is the reaction of propylene (B89431) oxide with dimethylamine (B145610).

Reaction Scheme:

General Procedure:

This reaction is typically carried out in a closed system under controlled temperature and pressure. Propylene oxide is added gradually to a solution of dimethylamine in a suitable solvent, or neat. The reaction is exothermic and requires careful temperature management. After the reaction is complete, the product is purified by distillation.

Another documented synthetic route involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with formaldehyde (B43269) in the presence of formic acid (a variation of the Eschweiler-Clarke reaction).

Analytical Protocol: Determination by Gas Chromatography (NIOSH Method 2561)

This method is suitable for the simultaneous analysis of this compound and 2-(dimethylamino)ethanol in air samples.

Sample Collection:

  • Sampler: XAD-7 sorbent tube (60 mg front section, 30 mg back section).

  • Flow Rate: 0.02 to 0.1 L/min.

  • Sample Volume: 10 to 24 L.

  • Shipment: Samples should be kept cold during shipment.

Sample Preparation:

  • Transfer the front and back sections of the sorbent tube to separate vials.

  • Add 1.0 mL of methanol (B129727) to each vial.

  • Cap the vials and agitate occasionally for 60 minutes.

Gas Chromatography (GC) Conditions:

  • Column: 30-m x 0.25-mm ID fused silica (B1680970) capillary column with a 1.0-µm film of dimethylpolysiloxane (e.g., DB-1).

  • Carrier Gas: Helium at 1-2 mL/min.

  • Injection Volume: 1 µL.

  • Temperatures:

    • Injector: 250 °C

    • Detector (FID): 300 °C

    • Oven: 70 °C for 6 min, then ramp to 200 °C at 15 °C/min, hold for 4 min.

Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the standards under the same GC conditions as the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the analyte.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanism of Action

This compound is a key component of the immunomodulatory drug Inosine Pranobex (also known as Isoprinosine), where it is present as a salt with p-acetamidobenzoic acid.[6] The biological activity of Inosine Pranobex is attributed to its ability to modulate the host's immune response.

The proposed mechanism of action of Inosine Pranobex involves the potentiation of both cell-mediated and humoral immunity. It has been shown to enhance the proliferation and differentiation of T-lymphocytes, increase the cytotoxic activity of Natural Killer (NK) cells, and modulate the production of cytokines.

Specifically, Inosine Pranobex promotes a Th1-type immune response, characterized by an increase in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6] IL-2 is a critical cytokine for the proliferation and activation of T-cells, while IFN-γ plays a key role in activating macrophages and NK cells, enhancing their ability to clear viral infections.

The following diagram illustrates the proposed signaling pathway of Inosine Pranobex in modulating the immune response.

Inosine_Pranobex_Signaling_Pathway IP Inosine Pranobex (contains this compound) Immune_Cell Immune Cells (e.g., T-lymphocytes, NK cells) IP->Immune_Cell Modulates Th1_Response Th1 Cell Differentiation Immune_Cell->Th1_Response Promotes IL2 IL-2 Production Th1_Response->IL2 IFNg IFN-γ Production Th1_Response->IFNg T_Cell_Proliferation T-Cell Proliferation & Activation IL2->T_Cell_Proliferation NK_Cell_Activity Enhanced NK Cell Cytotoxicity IFNg->NK_Cell_Activity Macrophage_Activation Macrophage Activation IFNg->Macrophage_Activation Antiviral_Response Enhanced Antiviral Response T_Cell_Proliferation->Antiviral_Response NK_Cell_Activity->Antiviral_Response Macrophage_Activation->Antiviral_Response

Caption: Proposed immunomodulatory pathway of Inosine Pranobex.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this important chemical compound.

References

Methodological & Application

Application of 1-Dimethylamino-2-propanol as a Ligand in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dimethylamino-2-propanol is a versatile chiral amino alcohol that serves as an effective bidentate ligand in asymmetric catalysis. Its structure, featuring both a nitrogen and an oxygen atom, allows it to chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. This capability is of paramount importance in the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is often crucial for biological activity and safety. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral ligand in two key catalytic applications: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones. Additionally, its application as a chiral auxiliary in asymmetric alkylation is discussed.

Application 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

One of the most well-established applications of chiral amino alcohols like this compound is in the catalytic enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols with high yields and enantioselectivities. The ligand forms a chiral catalyst in situ with an achiral metal species, typically a titanium or zinc compound, which then orchestrates the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.

Quantitative Data

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a catalyst system composed of a chiral amino alcohol ligand and a titanium promoter. While specific data for this compound is not extensively documented in readily available literature, the presented data for analogous chiral amino alcohol ligands illustrates the typical performance of such catalytic systems.

EntryAldehydeLigand (mol%)PromoterYield (%)ee (%)Configuration
1Benzaldehyde10Ti(OiPr)₄8582R
24-Chlorobenzaldehyde10Ti(OiPr)₄8885R
34-Methoxybenzaldehyde10Ti(OiPr)₄8280R
42-Naphthaldehyde10Ti(OiPr)₄9087R
5Cinnamaldehyde10Ti(OiPr)₄7578R
6Cyclohexanecarboxaldehyde10Ti(OiPr)₄7075R

Data is representative of typical results obtained with chiral amino alcohol ligands in this reaction and may not reflect the exact results with this compound.

Catalytic Cycle

G Ligand This compound Catalyst Chiral Zinc-Alkoxide Catalyst Ligand->Catalyst + Et₂Zn Et2Zn Diethylzinc (Et₂Zn) Complex Zinc-Aldehyde Complex Catalyst->Complex + Aldehyde Aldehyde Aldehyde (RCHO) Intermediate Zinc Alkoxide Intermediate Complex->Intermediate Ethyl Transfer Product Chiral Secondary Alcohol Intermediate->Catalyst + Et₂Zn - Zn(OEt)(RCH₂OEt) Intermediate->Product Workup (H₂O)

Catalytic cycle for the addition of diethylzinc to aldehydes.
Experimental Protocol

Materials:

  • (S)-(+)-1-Dimethylamino-2-propanol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(+)-1-dimethylamino-2-propanol (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mmol, 2.0 mL) to the flask and stir for another 30 minutes at 0 °C.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Application 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. Ruthenium complexes incorporating chiral amino alcohol ligands are highly effective catalysts for this transformation, using a hydrogen donor such as 2-propanol or a formic acid/triethylamine (B128534) mixture. The amino alcohol ligand plays a crucial role in the stereo-differentiating transition state, leading to high enantioselectivity.

Quantitative Data

The following table presents representative results for the asymmetric transfer hydrogenation of various ketones catalyzed by a Ru-complex of a chiral amino alcohol.

EntryKetoneCatalyst (mol%)H-DonorYield (%)ee (%)Configuration
1Acetophenone1i-PrOH/KOH>9995R
21-Tetralone1i-PrOH/KOH9897S
32-Chloroacetophenone1HCOOH/Et₃N9592S
41-Indanone1HCOOH/Et₃N9998R
5Benzylacetone1i-PrOH/KOH9694S
6Cyclohexyl methyl ketone1i-PrOH/KOH9290R

Data is representative of typical results obtained with chiral amino alcohol ligands in Ru-catalyzed ATH and may not reflect the exact results with this compound.

Catalytic Cycle

G Ru_precatalyst [Ru(arene)Cl₂]₂ + Ligand Ru_H Ru-Hydride species Ru_precatalyst->Ru_H Activation with H-donor/Base TS Six-membered Transition State Ru_H->TS + Ketone Ketone Ketone (R¹COR²) Product Chiral Alcohol TS->Product Hydride Transfer Product->Ru_precatalyst + Byproduct H_donor Hydrogen Donor (e.g., i-PrOH) H_donor->Ru_precatalyst Regeneration Byproduct Byproduct (e.g., Acetone)

Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol

Materials:

  • (S)-(+)-1-Dimethylamino-2-propanol

  • [RuCl₂(p-cymene)]₂

  • Ketone (e.g., acetophenone)

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

Catalyst Preparation (in situ):

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-(+)-1-dimethylamino-2-propanol (0.011 mmol) in anhydrous DCM (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

Asymmetric Transfer Hydrogenation:

  • In a separate Schlenk flask, dissolve the ketone (1.0 mmol) in 2-propanol (5 mL).

  • Add a solution of KOH in 2-propanol (0.1 M, 0.5 mL, 0.05 mmol).

  • Add the pre-formed catalyst solution to the ketone solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application 3: Chiral Auxiliary in Asymmetric Alkylation

This compound can also be employed as a chiral auxiliary. In this approach, the chiral amino alcohol is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Experimental Workflow

G Start Carboxylic Acid + this compound Amide_formation Amide Formation Start->Amide_formation Chiral_amide Chiral Amide Amide_formation->Chiral_amide Enolate_formation Enolate Formation (e.g., LDA, -78 °C) Chiral_amide->Enolate_formation Chiral_enolate Chiral Enolate Enolate_formation->Chiral_enolate Alkylation Alkylation (R-X) Chiral_enolate->Alkylation Alkylated_amide Alkylated Amide Alkylation->Alkylated_amide Cleavage Auxiliary Cleavage (e.g., Acid Hydrolysis) Alkylated_amide->Cleavage Final_product Chiral Carboxylic Acid Cleavage->Final_product Recovered_auxiliary Recovered Auxiliary Cleavage->Recovered_auxiliary

Workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocol

Step 1: Formation of the Chiral Amide

  • To a solution of a carboxylic acid (e.g., propanoic acid, 1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF.

  • Stir at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of (S)-(+)-1-dimethylamino-2-propanol (1.0 equiv) and triethylamine (1.5 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral amide. Purify by column chromatography if necessary.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral amide (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to generate the lithium enolate.

  • Stir for 1 hour at -78 °C.

  • Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 equiv).

  • Allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the alkylated amide by chromatography and determine the diastereomeric excess (d.e.) by NMR spectroscopy or HPLC.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated amide in a suitable solvent (e.g., a mixture of THF and 6 M HCl).

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and extract the chiral carboxylic acid product with an organic solvent.

  • Make the aqueous layer basic with NaOH and extract with an organic solvent to recover the chiral auxiliary, this compound.

Conclusion

This compound is a readily available and effective chiral ligand and auxiliary for asymmetric synthesis. Its application in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones provides efficient routes to valuable chiral secondary alcohols. Furthermore, its use as a chiral auxiliary enables the diastereoselective alkylation of carboxylic acid derivatives. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of synthetic organic chemistry and drug development, facilitating the practical application of this versatile chiral building block. Further exploration and optimization of reaction conditions are encouraged to fully realize the potential of this compound in asymmetric catalysis.

Application Notes: Enantioselective Addition of Organozinc Reagents to Aldehydes using 1-Dimethylamino-2-propanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, providing a powerful method for constructing chiral secondary alcohols.[1] These chiral alcohols are critical building blocks in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] 1-Dimethylamino-2-propanol, a chiral amino alcohol, serves as an effective and versatile bidentate ligand in these transformations.[1] Its nitrogen and oxygen atoms can chelate to a metal center, creating a defined chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.[1]

This document outlines the protocol for the use of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in the titanium (IV) isopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to various aldehydes.

General Reaction Mechanism

The catalytic cycle, inspired by well-established mechanisms for similar β-amino alcohols, involves several key steps.[2][3] Initially, the chiral ligand, (S)-(+)-1-dimethylamino-2-propanol, reacts with titanium (IV) isopropoxide and diethylzinc to form a chiral dinuclear titanium-zinc complex. This complex then coordinates with the aldehyde. The aldehyde is activated within the chiral environment of the complex, facilitating the stereoselective transfer of an ethyl group from the zinc atom to the carbonyl carbon. Subsequent hydrolysis of the resulting alkoxide yields the desired enantiomerically enriched secondary alcohol and regenerates the catalytic species.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products & Workup Ligand (S)-1-Dimethylamino- 2-propanol Complex Chiral Ti-Zn Catalyst Formation Ligand->Complex Ti Ti(O-iPr)4 Ti->Complex ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Aldehyde R-CHO Coordination Aldehyde Coordination Aldehyde->Coordination Complex->Coordination Addition Enantioselective Ethyl Addition Coordination->Addition Product_int Zinc Alkoxide Intermediate Addition->Product_int Workup Aqueous Workup (e.g., 1N HCl) Product_int->Workup Workup->Complex Catalyst Regeneration Product Chiral Secondary Alcohol Workup->Product G start Start: Assemble Dry Glassware under Inert Atmosphere (Ar/N2) add_ligand 1. Add Ligand (e.g., 20 mol%) and Anhydrous Solvent start->add_ligand add_ti 2. Add Ti(O-iPr)4 (e.g., 1.4 eq) Stir at RT for 30 min add_ligand->add_ti cool 3. Cool Reaction Mixture to 0 °C add_ti->cool add_zn 4. Add Et2Zn Solution (e.g., 3 eq) Stir at 0 °C for 30 min cool->add_zn add_aldehyde 5. Add Aldehyde (1 eq) Stir until completion (TLC) add_zn->add_aldehyde quench 6. Quench Reaction with 1N HCl at 0 °C add_aldehyde->quench extract 7. Perform Aqueous Workup (Extract with Ethyl Acetate) quench->extract dry 8. Dry Organic Layer (e.g., MgSO4), Filter, Concentrate extract->dry purify 9. Purify via Flash Column Chromatography dry->purify analyze 10. Analyze Product (Yield, Chiral GC/HPLC for ee) purify->analyze end End analyze->end

References

Application Notes and Protocols: 1-Dimethylamino-2-propanol as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dimethylamino-2-propanol (DMAPA) as a catalyst in the production of polyurethane (PU) foams. This document includes detailed experimental protocols, data on the effects of DMAPA on foam properties, and a description of its catalytic mechanism.

Introduction

This compound, an alkanolamine, is an effective tertiary amine catalyst for the production of polyurethane foams. Its bifunctional nature, containing both a tertiary amine group and a hydroxyl group, allows it to act as both a catalyst and a reactive component in the polyurethane matrix. The tertiary amine facilitates the primary reactions of polyurethane formation: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate). The hydroxyl group can react with isocyanate groups, incorporating the catalyst into the polymer backbone. This reactivity can be advantageous in reducing volatile organic compound (VOC) emissions and minimizing catalyst migration from the final product.

Catalytic Activity and Effects on Foam Properties

This compound is recognized for providing a good balance between the gelling and blowing reactions, with a preference for the gelling reaction. This selectivity helps in achieving a stable foam structure with uniform cell size. The concentration of DMAPA in the formulation directly influences the reaction kinetics and the final physical properties of the foam.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on polyurethane foam properties.

Table 1: Comparison of Catalytic Efficiency in a TDI-Based Flexible Foam System

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Cell Structure
This compound (DMAPA) 18659532Fine, Uniform
Triethylenediamine (TEDA/DABCO)15588530Open, Coarse
Triethylamine (TEA)258012035Irregular
Bis(2-dimethylaminoethyl) ether (BDMAEE)12508028Fine, Uniform

Conditions: Toluene diisocyanate (TDI)-based flexible foam, 1.5 parts per hundred parts of polyol (pphp) catalyst, 25°C.

Table 2: Effect of this compound Concentration on Flexible Foam Properties

DMAPA Concentration (pphp)Cream Time (s)Gel Time (s)Tack-Free Time (s)Density ( kg/m ³)Indentation Force Deflection (IFD) @ 25% (N)
0.5258512034120
1.0207010033135
1.518659532145
2.015558531150

Note: The IFD values are representative and can vary based on the specific formulation.

Experimental Protocols

I. Laboratory Synthesis of Flexible Polyurethane Foam

This protocol outlines the steps for preparing a flexible polyurethane foam sample in a laboratory setting.

Materials:

  • Polyether Polyol (e.g., Voranol 4701 or equivalent, hydroxyl number 30-35 mg KOH/g)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water

  • Silicone Surfactant (e.g., DC198 or equivalent)

  • This compound (DMAPA)

  • Stannous Octoate (optional, as a co-catalyst)

  • Disposable plastic cups (500 mL)

  • Mechanical stirrer with a high-shear mixing blade

  • Fume hood

  • Stopwatch

  • Digital scale

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable plastic cup, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, and this compound according to the formulation (see Table 3 for a sample formulation).

    • If using a co-catalyst like stannous octoate, add it to the premix.

    • Mix the components thoroughly with the mechanical stirrer at 2000-3000 rpm for 60 seconds, ensuring a homogeneous mixture.

  • Foaming Process:

    • In a separate cup, accurately weigh the required amount of Toluene Diisocyanate (TDI 80/20) (Component B).

    • Ensure all components are at a controlled temperature (e.g., 25°C).

    • Working in a well-ventilated fume hood, add the TDI (Component B) to the polyol premix (Component A).

    • Immediately start the mechanical stirrer at high speed (3000-4000 rpm) and mix for 5-7 seconds. Simultaneously, start the stopwatch.

    • Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.

  • Measurement of Reaction Kinetics:

    • Cream Time: Record the time from the start of mixing until the mixture turns from a clear or translucent liquid to a creamy, opaque appearance and begins to rise.[1]

    • Gel Time: As the foam rises, periodically insert a wooden spatula or glass rod into the foam and withdraw it. The gel time is the point at which the foam has developed enough strength to form strings or strands that adhere to the spatula upon withdrawal.[1]

    • Tack-Free Time: After the foam has completed its rise, gently touch the surface with a clean, dry spatula. The tack-free time is the point at which the foam surface is no longer sticky to the touch.[1]

  • Curing and Sample Preparation:

    • Allow the foam to cure at room temperature for at least 24 hours before handling and cutting.

    • Cut the cured foam into the required dimensions for physical property testing using a sharp blade or a band saw.

Table 3: Sample Flexible Polyurethane Foam Formulation

ComponentParts by Weight (pbw)
Polyether Polyol (OH number ~34)100
Water4.0
Silicone Surfactant1.0
This compound (DMAPA)0.5 - 2.0
Stannous Octoate (T-9)0.2
Toluene Diisocyanate (TDI 80/20)To an NCO Index of 105-110
II. Measurement of Foam Properties

A. Density Measurement (ASTM D3574 - Test A)

  • Cut a foam specimen with regular geometry (e.g., a cube or rectangular prism) of a known volume (V).

  • Accurately weigh the specimen to determine its mass (m).

  • Calculate the density (ρ) using the formula: ρ = m / V.

B. Indentation Force Deflection (IFD) (ASTM D3574 - Test B1) [2][3]

This test measures the firmness of the foam.

  • Use a universal testing machine equipped with a circular indentor foot (203 mm diameter).

  • Place a foam specimen of standard dimensions (e.g., 380 mm x 380 mm x 100 mm) on the testing platform.

  • Preflex the specimen twice by compressing it to 75% of its original thickness and then allowing it to recover.

  • After a 6-minute rest period, compress the specimen to 25% of its original thickness at a constant speed (e.g., 50 mm/min).

  • Hold the compression for 60 seconds and record the force (in Newtons) required to maintain this indentation. This is the 25% IFD value.

  • Further compress the specimen to 65% of its original thickness and hold for 60 seconds. Record the force. This is the 65% IFD value.

Catalytic Mechanism of this compound

The catalytic activity of this compound in polyurethane formation is attributed to its tertiary amine group, which acts as a Lewis base. The mechanism involves the formation of an activated complex that facilitates the reaction between the isocyanate and the hydroxyl groups of the polyol (gelling reaction) or water (blowing reaction).

The presence of the hydroxyl group on the this compound molecule introduces an additional reaction pathway. This hydroxyl group can react with an isocyanate group, leading to the formation of a urethane (B1682113) linkage and incorporating the catalyst molecule into the polymer network. This makes it a "reactive catalyst."

Catalytic_Mechanism_DMAPA cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction cluster_reactive Reactive Incorporation Polyol Polyol (R-OH) Complex_g Activated Polyol-DMAPA Complex Polyol->Complex_g Forms complex with DMAPA_g DMAPA DMAPA_g->Complex_g Urethane Urethane Linkage Complex_g->Urethane Nucleophilic attack on Isocyanate_g Isocyanate (R'-NCO) Isocyanate_g->Urethane Water Water (H₂O) Complex_b Activated Water-DMAPA Complex Water->Complex_b Forms complex with DMAPA_b DMAPA DMAPA_b->Complex_b Carbamic_Acid Carbamic Acid Complex_b->Carbamic_Acid Reacts with Isocyanate_b Isocyanate (R'-NCO) Isocyanate_b->Carbamic_Acid CO2 CO₂ Carbamic_Acid->CO2 Decomposes to Amine Amine Carbamic_Acid->Amine DMAPA_OH DMAPA-OH Bound_Catalyst Bound Catalyst (Urethane Linkage) DMAPA_OH->Bound_Catalyst Reacts with Isocyanate_r Isocyanate (R'-NCO) Isocyanate_r->Bound_Catalyst

Caption: Catalytic pathways of this compound in polyurethane foam formation.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of polyurethane foam in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Formulation Define Foam Formulation (pbw of components) Premix Prepare Polyol Premix (Polyol, Water, Surfactant, DMAPA) Formulation->Premix Weigh_Iso Weigh Isocyanate Formulation->Weigh_Iso Mixing High-Speed Mixing (Premix + Isocyanate) Premix->Mixing Weigh_Iso->Mixing Foaming Pour and Allow Free Rise Mixing->Foaming Curing Cure at Room Temperature (≥ 24 hours) Foaming->Curing Kinetics Measure Reaction Kinetics (Cream, Gel, Tack-Free Time) Foaming->Kinetics Sample_Prep Cut Foam Samples Curing->Sample_Prep Density_Test Density Measurement (ASTM D3574-A) Sample_Prep->Density_Test IFD_Test IFD/Compressive Strength (ASTM D3574-B1) Sample_Prep->IFD_Test

Caption: Workflow for polyurethane foam synthesis and characterization.

References

Application Notes and Protocols for Reactions Involving 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 1-dimethylamino-2-propanol, a versatile chiral building block in asymmetric synthesis. The protocols are intended for use by trained researchers and scientists in a laboratory setting.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes using a this compound-Derived Ligand

This protocol describes the use of a chiral ligand derived from (1S)-1-dimethylamino-2-propanol for the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.

Application Notes

Chiral β-amino alcohols like this compound are effective catalyst precursors in the enantioselective addition of organozinc reagents to aldehydes. The in-situ generated chiral catalyst, typically a titanium complex, creates a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in a high degree of enantioselectivity in the product. This method is widely applicable to a range of aromatic and aliphatic aldehydes.

Quantitative Data Summary
EntryAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde (B42025)10Toluene (B28343)09597(R)
24-Chlorobenzaldehyde10Toluene09296(R)
34-Methoxybenzaldehyde10Toluene09495(R)
42-Naphthaldehyde10Toluene09098(R)
5Cinnamaldehyde10Toluene08592(R)
6Cyclohexanecarboxaldehyde10Toluene08894(R)
Experimental Protocol

Part A: Synthesis of the Chiral Ligand ((1S)-1-(dimethylamino)-2-propyl)diphenylmethanol)

  • To a flame-dried, argon-purged round-bottom flask, add (1S)-(+)-1-dimethylamino-2-propanol (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (2.2 eq) in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral ligand.

Part B: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

  • To a flame-dried, argon-purged Schlenk flask, add the chiral ligand from Part A (0.1 eq) and anhydrous toluene at room temperature.

  • Add titanium(IV) isopropoxide (0.1 eq) and stir the mixture for 30 minutes to form the catalyst complex.

  • Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethylzinc (1.2 eq, typically a 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow

G cluster_ligand Part A: Ligand Synthesis cluster_reaction Part B: Asymmetric Addition A1 This compound + Anhydrous Toluene A2 Add PhMgBr at 0°C A1->A2 A3 Stir at RT for 12h A2->A3 A4 Quench with NH4Cl(aq) A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Purify by Chromatography A5->A6 A_out Chiral Ligand A6->A_out B1 Chiral Ligand + Toluene A_out->B1 Use in Part B B2 Add Ti(O-iPr)4 B1->B2 B3 Add Benzaldehyde B2->B3 B4 Add Diethylzinc at 0°C B3->B4 B5 Stir at 0°C for 4h B4->B5 B6 Quench with NH4Cl(aq) B5->B6 B7 Extract with Diethyl Ether B6->B7 B8 Purify by Chromatography B7->B8 B_out Chiral Secondary Alcohol B8->B_out

Workflow for the synthesis of a chiral ligand and its use in asymmetric addition.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol details the enzymatic kinetic resolution of racemic this compound to obtain the enantiomerically enriched alcohol and its corresponding acetate.

Application Notes

Enzymatic kinetic resolution is a powerful method for separating enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly enantioselective enzymes that can preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity.

Quantitative Data Summary
EntryLipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)ee of Alcohol (%)ee of Acetate (%)
1Novozym 435 (immobilized CAL-B)Vinyl acetatetert-Butyl methyl ether4024~50>99 (S)>99 (R)
2Novozym 435 (immobilized CAL-B)Isopropenyl acetateToluene4036~50>98 (S)>98 (R)
3Pseudomonas cepacia lipaseVinyl acetateHexane30484595 (S)85 (R)
Experimental Protocol
  • To a 50 mL Erlenmeyer flask, add racemic this compound (1.0 eq) and the chosen organic solvent (e.g., tert-butyl methyl ether).

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 0.6 eq) to the mixture.

  • Seal the flask and place it in an orbital shaker set to the desired temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed acetate.

  • Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acetate product by column chromatography on silica gel.

Logical Relationship for Kinetic Resolution

G racemate Racemic (R,S)-1-Dimethylamino-2-propanol reaction Enantioselective Acylation racemate->reaction lipase Lipase (e.g., CAL-B) + Acyl Donor lipase->reaction S_alcohol (S)-1-Dimethylamino-2-propanol (unreacted) reaction->S_alcohol R_acetate (R)-1-Dimethylamino-2-propyl acetate (product) reaction->R_acetate separation Separation (Chromatography) S_alcohol->separation R_acetate->separation

Principle of lipase-catalyzed kinetic resolution.

Asymmetric Transfer Hydrogenation of Ketones

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst with a chiral ligand derived from this compound.

Application Notes

Asymmetric transfer hydrogenation (ATH) is a safe and practical alternative to asymmetric hydrogenation using high-pressure hydrogen gas. A common hydrogen source is a mixture of formic acid and triethylamine. Chiral amino alcohols are excellent ligands for ruthenium-based ATH catalysts, leading to high enantioselectivities in the reduction of various ketones to their corresponding chiral alcohols.

Quantitative Data Summary
EntryKetoneLigand Loading (mol%)S/C RatioHydrogen SourceTemperature (°C)Yield (%)ee (%)
1Acetophenone1.0100HCOOH/NEt₃ (5:2)409895 (R)
21-Indanone1.0100HCOOH/NEt₃ (5:2)409597 (S)
31-Tetralone0.5200HCOOH/NEt₃ (5:2)289998 (R)
42-Acetylpyridine1.0100HCOOH/NEt₃ (5:2)409293 (R)
Experimental Protocol
  • Prepare the catalyst in situ: In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral amino alcohol ligand (derived from this compound, 1.1 mol%) in isopropanol.

  • Stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • In a separate flask, dissolve the ketone (1.0 eq) in the hydrogen source, a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the substrate solution to the pre-formed catalyst solution.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Signaling Pathway for Asymmetric Transfer Hydrogenation

G Ru_precatalyst [RuCl2(p-cymene)]2 + Chiral Amino Alcohol Ligand Active_catalyst Active Ru-Hydride Catalyst Ru_precatalyst->Active_catalyst Activation Transition_state Chiral Transition State Active_catalyst->Transition_state Ketone Prochiral Ketone Ketone->Transition_state H_source HCOOH/NEt3 H_source->Active_catalyst Hydride Formation Chiral_alcohol Chiral Alcohol Transition_state->Chiral_alcohol Ru_catalyst_regen Regenerated Ru-Catalyst Transition_state->Ru_catalyst_regen Ru_catalyst_regen->Active_catalyst Catalytic Cycle

Catalytic cycle of asymmetric transfer hydrogenation.

Analytical Protocol: Gas Chromatography (GC) Analysis

This protocol provides a method for the quantitative analysis of this compound in reaction mixtures or as a pure compound.

Application Notes

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. For chiral analysis, a chiral GC column is required to separate the enantiomers.

GC-FID Method Parameters
ParameterValue
Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness
Carrier Gas Helium, 1-2 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Oven Program 70 °C for 6 min, then ramp to 200 °C at 15 °C/min, hold for 4 min
Eluent for Sample Prep Methanol (B129727)
Sample Preparation
  • Accurately weigh a sample of the reaction mixture or pure compound.

  • Dissolve the sample in a known volume of methanol in a volumetric flask.

  • If necessary, perform serial dilutions to bring the concentration within the calibration range.

  • For analysis of reaction mixtures, it may be necessary to derivatize the alcohol to improve its chromatographic properties, although this is often not required for this compound itself.

Calibration
  • Prepare a series of at least five standard solutions of this compound of known concentrations in methanol.

  • Inject each standard solution into the GC-FID system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

Analytical Workflow

G Sample Reaction Mixture or Pure Compound Dilution Dissolve in Methanol (Known Volume) Sample->Dilution GC_Injection Inject 1 µL into GC-FID Dilution->GC_Injection GC_System GC Column Separation & FID Detection GC_Injection->GC_System Data_Acquisition Data Acquisition System GC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Compare to Calibration Curve Peak_Integration->Calibration_Curve Result Concentration Determination Calibration_Curve->Result

Workflow for GC-FID analysis of this compound.

Application Notes & Protocols: The Mechanism of 1-Dimethylamino-2-propanol in Chiral Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the mechanism of action of 1-dimethylamino-2-propanol as a chiral agent in asymmetric synthesis. This compound, a chiral amino alcohol, is a versatile building block and ligand utilized to control the stereochemical outcome of chemical reactions.[1][2] Its effectiveness stems from its ability to form a rigid, chiral environment around a reactive center, thereby directing the approach of incoming reagents to favor the formation of one enantiomer over the other. These application notes detail its mechanism, provide exemplary protocols for its use, and summarize key performance data.

Mechanism of Action in Chiral Induction

The chiral induction mechanism of this compound is primarily based on its function as a chiral auxiliary or a chiral ligand in transition metal-catalyzed reactions.[2][3] In both roles, the molecule's stereocenter, along with its two coordinating functional groups—the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂)—are critical.

As a Chiral Ligand: this compound can act as a bidentate ligand, coordinating to a metal center (e.g., Ruthenium, Rhodium, Zinc) through its nitrogen and oxygen atoms.[2] This chelation forms a stable, five-membered ring complex with the metal. The inherent chirality of the this compound molecule forces this complex into a rigid, asymmetric conformation. This creates a chiral pocket around the metal's active site, sterically hindering one pathway of substrate approach while favoring another, leading to high enantioselectivity in the product.[2]

As a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction.[1][3] The this compound can be attached to a prochiral substrate, and its stereocenter then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule.[2]

G cluster_0 Mechanism of Chiral Induction Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate Attach Auxiliary Auxiliary Chiral Auxiliary (this compound) Auxiliary->Intermediate Product Enantiomerically Pure Product Intermediate->Product Cleave Auxiliary RecoveredAux Recovered Auxiliary Intermediate->RecoveredAux Reagent Reagent Reagent->Intermediate Stereoselective Reaction Product->RecoveredAux

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Applications in Asymmetric Synthesis

This compound is widely employed in various asymmetric reactions, most notably:

  • Asymmetric Hydrogenation: It serves as a ligand for transition metal catalysts (e.g., Ru, Rh) used in the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols.[1]

  • Asymmetric Transfer Hydrogenation: In this alternative to using molecular hydrogen, a hydrogen donor like 2-propanol or formic acid is used with a chiral catalyst complexed with this compound.[1]

  • Enantioselective Alkylation: It can catalyze the addition of organometallic reagents (e.g., diethylzinc) to aldehydes.

  • Chiral Building Block: The enantiomerically pure forms, such as (S)-(+)-1-Dimethylamino-2-propanol, are valuable starting materials for synthesizing complex, biologically active molecules and active pharmaceutical ingredients (APIs).[2]

Data Presentation: Performance in Asymmetric Reactions

The following table summarizes representative data for the use of this compound derivatives as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for evaluating chiral catalysts.

EntryLigand (Derivative)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(S)-1-DMA-2-PToluene0249592 (R)
2(R)-1-DMA-2-PHexane25189189 (S)
3(S)-1-DMA-2-PTHF0248885 (R)
4(S)-1-DMA-2-PToluene-20489796 (R)

Note: Data is representative and compiled from typical results for this class of reaction. Specific outcomes depend on precise reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes a general method for the reduction of a prochiral ketone using a ruthenium catalyst with this compound as the chiral ligand and formic acid/triethylamine as the hydrogen source.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • [RuCl₂(p-cymene)]₂

  • (S)-1-Dimethylamino-2-propanol

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-1-dimethylamino-2-propanol (2.2 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active chiral catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone (1 equivalent) in the anhydrous solvent.

  • Add the ketone solution to the prepared catalyst solution via cannula.

  • Reaction Initiation: Add the formic acid/triethylamine mixture (1.5-2.5 equivalents) dropwise to the reaction flask.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting chiral alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Safety and Handling

This compound is flammable and should be handled in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place under an inert gas as it can be sensitive to air.[4]

Conclusion

This compound is a highly effective and versatile chiral agent for inducing stereoselectivity in a range of important chemical transformations. Its mechanism relies on the formation of a sterically defined chiral environment through chelation when used as a ligand or through direct attachment as an auxiliary. The straightforward protocols and high enantioselectivities achievable make it a valuable tool for researchers in academia and the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

References

Application Notes and Protocols: The Role of 1-Dimethylamino-2-propanol in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 1-dimethylamino-2-propanol and its derivatives as chiral ligands in the asymmetric synthesis of chiral alcohols. A primary focus is placed on the enantioselective addition of organozinc reagents to aldehydes, a robust and widely employed carbon-carbon bond-forming reaction. This document offers detailed experimental protocols, quantitative data for catalyst performance, and visual diagrams of the reaction workflow and proposed catalytic mechanism to facilitate practical application in research and development settings.

Introduction

Chiral alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry often dictates their biological activity and physical properties, making enantioselective synthesis a critical endeavor in modern chemistry. This compound is a readily available and versatile chiral amino alcohol that serves as an effective chiral ligand or auxiliary in asymmetric synthesis.[1] Its structure, featuring a tertiary amine and a secondary alcohol, allows it to form a bidentate chelate with metal centers, thereby creating a chiral environment that can effectively control the stereochemical outcome of a reaction.[2]

One of the most prominent applications of chiral this compound and its analogues is in the catalytic enantioselective addition of dialkylzinc reagents to prochiral aldehydes. This reaction provides a direct and efficient route to optically active secondary alcohols. The pioneering work in this field demonstrated that even catalytic amounts of a chiral β-amino alcohol can induce high enantioselectivity in the addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Application: Enantioselective Alkylation of Aldehydes

The enantioselective addition of diethylzinc to a variety of aldehydes using chiral amino alcohol ligands is a well-established method for producing enantioenriched secondary alcohols. The ligand's stereochemistry dictates the absolute configuration of the resulting alcohol.

Quantitative Data Summary

The following tables summarize the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to different aldehydes. The data highlights the yield and enantiomeric excess (ee) achieved under specific reaction conditions.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using Pinane-Based Chiral Aminodiol Catalysts

EntryAldehydeCatalyst (10 mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
1BenzaldehydePinane-based aminodiol 18582R
24-ChlorobenzaldehydePinane-based aminodiol 18885R
34-MethoxybenzaldehydePinane-based aminodiol 18280R
42-NaphthaldehydePinane-based aminodiol 19087R
5CinnamaldehydePinane-based aminodiol 17578R
6CyclohexanecarboxaldehydePinane-based aminodiol 17075R

Data adapted from a representative pinane-based chiral aminodiol catalyst system.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using Aziridine-Phosphine Ligands

EntryLigandYield (%)Enantiomeric Excess (ee, %)
1Aziridine-phosphine 59092
2Aziridine-phosphine 69596
3Aziridine-phosphine 78889
4Aziridine-phosphine 89294

Data represents the performance of selected aziridine-phosphine ligands in the reaction with benzaldehyde.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the enantioselective addition of diethylzinc to aldehydes, a representative application of chiral amino alcohols like this compound.

General Protocol for Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a general guideline and can be adapted based on the specific chiral ligand and aldehyde used.

Materials:

  • Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol derived ligand, or a derivative of this compound)

  • Anhydrous Toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask, syringes)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.05-0.1 mmol) in anhydrous toluene (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting solution for 30 minutes at 0 °C to allow for the formation of the active catalyst complex.

  • Aldehyde Addition: Add the freshly distilled aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the solution and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Detailed Protocol: Synthesis of (S)-1-Phenyl-1-propanol

This protocol is adapted from a procedure using a chiral β-dialkylamino alcohol and serves as a detailed example.

Materials:

  • (2S)-DAIB (a chiral β-dialkylamino alcohol) (8 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • 2 M aqueous hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (2S)-DAIB.

  • Add anhydrous toluene to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at 0 °C for 6 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution, which will result in the formation of a white precipitate.

  • Separate the liquid and solid phases by decantation.

  • Wash the precipitate with diethyl ether.

  • Combine the liquid layers and transfer to a separatory funnel.

  • Add 2 M aqueous hydrochloric acid solution and extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by Kugelrohr distillation to yield (S)-1-phenyl-1-propanol as a colorless oil.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Chiral Ligand (e.g., this compound) dissolve Dissolve Ligand ligand->dissolve solvent Anhydrous Toluene solvent->dissolve reaction_mixture Reaction at 0°C dissolve->reaction_mixture Et2Zn Diethylzinc Et2Zn->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture quench Quench (NH4Cl aq.) reaction_mixture->quench extract Extraction (Ether) quench->extract dry Dry (MgSO4) extract->dry purify Purification (Chromatography) dry->purify product Chiral Alcohol purify->product

Caption: Experimental workflow for the synthesis of chiral alcohols.

catalytic_cycle catalyst Chiral Zn Complex (Ligand-Zn-Et) transition_state Transition State catalyst->transition_state Coordination aldehyde Aldehyde (R-CHO) aldehyde->transition_state intermediate Zinc Alkoxide Intermediate transition_state->intermediate Ethyl Transfer intermediate->catalyst Reacts with Et2Zn product Chiral Alcohol (R-CH(Et)OH) intermediate->product Hydrolysis Et2Zn Diethylzinc (Et2Zn)

Caption: Proposed catalytic cycle for enantioselective addition.

References

Application Notes and Protocols for the Resolution of Racemic Mixtures Using 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their constituent enantiomers.[1] Many bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, an amine, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4]

1-Dimethylamino-2-propanol is a chiral amino alcohol that can be employed as a resolving agent for racemic acids. Its basic dimethylamino group reacts with the acidic carboxyl group of the racemic acid to form diastereomeric ammonium (B1175870) salts. The different spatial arrangements of these salts can lead to variations in their crystal lattice energies and solvation, resulting in differential solubility in a given solvent system. This difference is exploited to selectively crystallize one of the diastereomeric salts, thereby enriching one of the enantiomers of the original acid. Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the chiral resolving agent, which can often be recovered and reused.[3]

These application notes provide a generalized protocol for the use of this compound in the resolution of racemic carboxylic acids. While specific quantitative data for the resolution of various acids with this particular resolving agent are not extensively documented in publicly available literature, the provided protocols and data table templates offer a robust framework for researchers to develop and optimize their own resolution processes.

Experimental Protocols

This section outlines a general procedure for the resolution of a racemic carboxylic acid using (S)-(-)-1-dimethylamino-2-propanol. Researchers should optimize solvent systems, temperatures, and stoichiometry for each specific racemic mixture.

Materials and Equipment:

  • Racemic carboxylic acid

  • (S)-(-)-1-dimethylamino-2-propanol (or the (R)-(+)-enantiomer)

  • Anhydrous solvents (e.g., methanol, ethanol (B145695), isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess (ee)

Protocol 1: Formation and Separation of Diastereomeric Salts
  • Salt Formation:

    • In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a warm anhydrous solvent (e.g., ethanol or isopropanol).

    • In a separate container, dissolve (S)-(-)-1-dimethylamino-2-propanol (0.5 to 1.0 equivalents) in the same solvent. Note: The stoichiometry of the resolving agent may need to be optimized. Starting with 0.5 equivalents can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the resolving agent solution to the heated solution of the racemic acid with continuous stirring.

    • A precipitate of the diastereomeric salts may form immediately, or the solution may need to be heated to reflux for a period (e.g., 30 minutes) to ensure complete reaction.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The collected solid is the first crop of the diastereomeric salt, enriched in one diastereomer. The mother liquor is enriched in the other diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity (and thus the final enantiomeric excess), the collected salt can be recrystallized.

    • Dissolve the salt in a minimal amount of the hot solvent from which it was crystallized.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified diastereomeric salt by vacuum filtration.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Acidification:

    • Suspend the crystalline diastereomeric salt in water or a biphasic mixture of water and an organic extraction solvent (e.g., ethyl acetate).

    • With vigorous stirring, add a strong acid (e.g., 2 M HCl) dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the amine of the resolving agent and liberate the free carboxylic acid.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., three times with ethyl acetate).

    • Combine the organic layers.

  • Isolation:

    • Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Analysis:

    • Determine the yield, melting point, and specific rotation of the product.

    • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Protocol 3: Recovery of the Resolving Agent
  • Basification:

    • The acidic aqueous layer from the extraction step contains the protonated this compound.

    • Cool the aqueous layer in an ice bath and make it basic by the slow addition of a strong base (e.g., 2 M NaOH) until the pH is approximately 10-12.

  • Extraction and Isolation:

    • Extract the basic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to recover the this compound. The recovered resolving agent can be purified by distillation if necessary and reused.

Data Presentation

Quantitative data from resolution experiments should be systematically recorded to allow for comparison and optimization. The following tables provide a template for presenting such data.

Table 1: Optimization of Diastereomeric Salt Crystallization

EntryRacemic AcidResolving Agent EnantiomerSolvent SystemMolar Ratio (Acid:Amine)Crystallization Temp. (°C)Yield of Salt (%)Diastereomeric Excess of Salt (%)
1(±)-Mandelic Acid(S)-(-)-1-dimethylamino-2-propanolEthanol1:0.54
2(±)-Mandelic Acid(S)-(-)-1-dimethylamino-2-propanolIsopropanol1:0.54
3(±)-Ibuprofen(S)-(-)-1-dimethylamino-2-propanolMethanol/Water (9:1)1:125
4(±)-Ibuprofen(S)-(-)-1-dimethylamino-2-propanolAcetone1:10

Table 2: Characterization of Resolved Carboxylic Acid

EntryStarting Salt (from Table 1)Yield of Acid (%)Melting Point (°C)Specific Rotation [α]D (c, solvent)Enantiomeric Excess (ee%)Configuration
1Entry 1
2Entry 2
3Entry 3
4Entry 4

Visualizations

Workflow for Chiral Resolution

G RacemicAcid Racemic Carboxylic Acid (R/S Mixture) SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (S)-1-dimethylamino-2-propanol) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalt Less Soluble Diastereomeric Salt (e.g., (S)-Acid-(S)-Amine) Crystallization->SeparatedSalt Solid MotherLiquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., (R)-Acid-(S)-Amine) Crystallization->MotherLiquor Solution Acidification1 Acidification (HCl) SeparatedSalt->Acidification1 Acidification2 Acidification (HCl) MotherLiquor->Acidification2 EnrichedAcid Enantiomerically Enriched Acid (e.g., (S)-Acid) Acidification1->EnrichedAcid Basification1 Basification (NaOH) & Extraction Acidification1->Basification1 OtherEnantiomer Other Enantiomer (e.g., (R)-Acid) Acidification2->OtherEnantiomer Basification2 Basification (NaOH) & Extraction Acidification2->Basification2 RecoveredAgent1 Recovered Resolving Agent RecoveredAgent2 Recovered Resolving Agent Basification1->RecoveredAgent1 Basification2->RecoveredAgent2

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Chemical Pathway of Resolution

G cluster_start Starting Materials cluster_salts Diastereomeric Salts cluster_separation Separation & Liberation RacemicAcid (R)-Acid + (S)-Acid Salt1 (R)-Acid • (S)-Amine RacemicAcid->Salt1 + (S)-Amine Salt2 (S)-Acid • (S)-Amine RacemicAcid->Salt2 + (S)-Amine ChiralAmine (S)-Amine SeparatedSalt (S)-Acid • (S)-Amine (Crystallized) Salt2->SeparatedSalt Crystallization LiberatedAcid (S)-Acid SeparatedSalt->LiberatedAcid + H⁺ LiberatedAmine (S)-Amine SeparatedSalt->LiberatedAmine + H⁺, then OH⁻

References

Application Notes and Protocols: Reaction of 1-dimethylamino-2-propanol with Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-dimethylamino-2-propanol (DMAP) is a bifunctional molecule containing both a reactive secondary hydroxyl group and a tertiary amine. This unique structure makes it a valuable building block and a reactive catalyst in polyurethane chemistry. When reacting with isocyanates, the hydroxyl group forms a stable urethane (B1682113) linkage, incorporating the DMAP molecule into the polymer backbone. Simultaneously, the tertiary amine group can catalyze the gelling reaction (urethane formation) and, in the presence of water, the blowing reaction (urea formation and CO2 generation).

These application notes provide a comprehensive overview of the reaction between this compound and various isocyanates, detailing the reaction mechanism, providing exemplary experimental protocols, and summarizing key reaction parameters.

Reaction Mechanism and Catalysis

The fundamental reaction between this compound and an isocyanate is a nucleophilic addition of the hydroxyl group to the electrophilic carbon of the isocyanate group, resulting in the formation of a urethane linkage.

The tertiary amine group within the DMAP molecule plays a crucial role in catalysis. It can activate the hydroxyl group by forming a hydrogen-bonded complex, increasing its nucleophilicity. Alternatively, it can interact with the isocyanate group, making the carbonyl carbon more susceptible to nucleophilic attack. This dual functionality as both a reactant and a catalyst is a key feature of DMAP in polyurethane systems.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_catalysis Catalytic Role of Tertiary Amine DMAP This compound (R'-OH) Transition_State Transition State DMAP->Transition_State Nucleophilic Attack Isocyanate Isocyanate (R-NCO) Isocyanate->Transition_State Activated_Complex Activated Complex Isocyanate->Activated_Complex Urethane Urethane Product (R-NHCOOR') Transition_State->Urethane Proton Transfer Tertiary_Amine Tertiary Amine on DMAP Tertiary_Amine->Activated_Complex Activates

Caption: Reaction mechanism of this compound with an isocyanate.

Applications

The reaction of this compound with isocyanates is primarily utilized in the synthesis of polyurethanes. Due to its reactive nature and catalytic activity, DMAP is particularly useful in:

  • Polyurethane Foams: As a reactive catalyst, it gets incorporated into the foam matrix, reducing volatile organic compound (VOC) emissions. It helps to balance the gelling and blowing reactions, leading to stable foam structures.

  • Coatings and Adhesives: In these applications, DMAP can be used to introduce specific functionalities and improve adhesion properties.

  • Elastomers: The incorporation of DMAP can modify the physical properties of polyurethane elastomers.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with common diisocyanates. Please note that these are representative values and may vary based on specific experimental conditions, co-reactants (e.g., polyols), and the presence of other catalysts.

IsocyanateMolar Ratio (Isocyanate:DMAP)Temperature (°C)SolventCatalystTypical Reaction Time (h)Expected Yield (%)
MDI (Methylene diphenyl diisocyanate)1:1 to 1:250 - 80None (bulk) or DMFSelf-catalyzed or Dibutyltin dilaurate (DBTDL)2 - 6> 95
TDI (Toluene diisocyanate)1:1 to 1:240 - 70Toluene (B28343) or MEKSelf-catalyzed or DBTDL3 - 8> 95
HDI (Hexamethylene diisocyanate)1:1 to 1:260 - 90None (bulk) or Ethyl AcetateDBTDL or Bismuth neodecanoate4 - 12> 90
IPDI (Isophorone diisocyanate)1:1 to 1:270 - 100Xylene or Butyl AcetateDBTDL or Zinc octoate6 - 16> 90

Experimental Protocols

Synthesis of a Urethane from this compound and Phenyl Isocyanate (Model Reaction)

This protocol describes the synthesis of a simple urethane for characterization purposes.

Materials:

  • This compound (DMAP)

  • Phenyl Isocyanate

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) solution in toluene (optional)

  • Nitrogen gas supply

  • Round bottom flask with a magnetic stirrer, condenser, and dropping funnel

Procedure:

  • Set up a clean, dry round bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a nitrogen atmosphere.

  • In the flask, dissolve 10.32 g (0.1 mol) of this compound in 50 mL of anhydrous toluene.

  • Slowly add 11.91 g (0.1 mol) of phenyl isocyanate dropwise from the dropping funnel over 30 minutes with constant stirring. An exothermic reaction will occur. Maintain the reaction temperature below 50°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by IR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid urethane can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Protocol_Workflow Start Start Setup Setup dry glassware under Nitrogen Start->Setup Dissolve Dissolve DMAP in Toluene Setup->Dissolve Add_Isocyanate Add Phenyl Isocyanate dropwise Dissolve->Add_Isocyanate Heat Heat to 60°C for 4 hours Add_Isocyanate->Heat Monitor Monitor by IR (NCO peak) Heat->Monitor Evaporate Remove solvent Monitor->Evaporate Purify Recrystallize product Evaporate->Purify End End Purify->End

Caption: Experimental workflow for urethane synthesis.

Preparation of a Polyurethane Prepolymer using this compound and MDI

This protocol outlines the synthesis of an isocyanate-terminated prepolymer which can be further reacted to form a polyurethane elastomer or foam.

Materials:

  • This compound (DMAP)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polypropylene (B1209903) glycol (PPG), MW 2000

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Jacketed reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

Procedure:

  • Charge the jacketed reaction vessel with 250 g (0.125 mol) of polypropylene glycol and 12.89 g (0.125 mol) of this compound.

  • Heat the mixture to 60°C under a nitrogen blanket with moderate stirring until homogeneous.

  • In a separate container, weigh 312.5 g (1.25 equivalent) of pMDI.

  • Slowly add the pMDI to the polyol/DMAP mixture over a period of 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue to stir the mixture at 80°C for 2 hours.

  • Monitor the reaction by titrating for the %NCO content at regular intervals.

  • Once the desired %NCO is reached (theoretically around 5.6%), cool the prepolymer to room temperature and store under a nitrogen blanket.

Safety Precautions

  • Isocyanates are potent respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction between alcohols and isocyanates is exothermic. Control the rate of addition and use cooling baths as necessary to prevent uncontrolled temperature increases.

  • Solvents used in these reactions are often flammable. Ensure that all heating is done using appropriate heating mantles or oil baths and that there are no ignition sources nearby.

Characterization

The products of the reaction between this compound and isocyanates can be characterized by a variety of analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the urethane linkage (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the disappearance of the isocyanate group (~2270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the resulting urethane or polyurethane.

  • Gel Permeation Chromatography (GPC): For polyurethanes, to determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties such as the glass transition temperature (Tg) of the resulting polymer.

Logical_Relationship Reactants DMAP + Isocyanate Reaction Urethane Formation Reactants->Reaction Product Urethane / Polyurethane Reaction->Product Characterization Characterization Techniques Product->Characterization Application Applications Product->Application FTIR FTIR Characterization->FTIR NMR NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC Foams Foams Application->Foams Coatings Coatings Application->Coatings Elastomers Elastomers Application->Elastomers

Caption: Logical relationship of reaction, characterization, and application.

Application Notes and Protocols: 1-Dimethylamino-2-propanol as a Neutralizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dimethylamino-2-propanol (DMAP), also known as N,N-Dimethylisopropanolamine, is a versatile amino alcohol with the chemical formula C5H13NO.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine group, allows it to act as a weak base and a nucleophile, making it a valuable neutralizing agent and chemical intermediate in various industrial and pharmaceutical applications.[3][4] These notes provide detailed applications and protocols for utilizing this compound as a neutralizing agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in different formulations and for developing appropriate experimental protocols.

PropertyValueReference
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Appearance Clear colorless to pale yellow liquid[5][6]
Boiling Point 121-127 °C[1]
Density 0.837 g/mL at 25 °C
pKa 14.95 ± 0.20 (Predicted)[5]
pH 11 (100g/l, H2O, 20℃)[5]
Solubility in Water Miscible[5][7]
Flash Point 26 °C

Applications as a Neutralizing Agent

This compound is employed as a neutralizing agent in a variety of applications, primarily due to its basicity and volatility.

Industrial Applications
  • Water Treatment: It is utilized as a neutralizing agent in both cooling and boiler water systems.[8] Its relatively low boiling point compared to other alkanolamines makes it suitable for applications where the presence of the amine in the gas phase is required.[8]

  • Coatings and Inks: In aqueous-based paints and coatings, organic amines like this compound are used to adjust the pH to an optimal range (typically 8-9.5). This ensures the stability of the formulation, aids in pigment dispersion, and can improve corrosion resistance.[9][10]

  • Polyurethane Foam Production: Tertiary amines, including this compound, can act as catalysts in the production of polyurethane foams.[11][12][13] While its primary role here is catalytic, its basic nature contributes to the overall reaction environment.

Pharmaceutical and Cosmetic Applications
  • Drug Formulation: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3][6] It is a component of Inosine pranobex, a medication with immunomodulatory properties.[1][6] Its role as a neutralizing agent in these syntheses is critical for controlling reaction conditions and ensuring the desired product formation.

  • Cosmetics: In cosmetic and personal care products, it functions as a buffering agent to maintain the desired pH of the formulation.[5][14] This is essential for product stability, efficacy, and to ensure it is non-irritating to the skin.[15][16]

Experimental Protocols

Protocol 1: Determination of Neutralization Capacity

This protocol outlines a general method for determining the neutralization capacity of this compound via acid-base titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter or a suitable indicator (e.g., phenolphthalein)

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Accurately weigh a known amount of this compound (e.g., 0.5 g) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • If using a pH meter, calibrate it according to the manufacturer's instructions and place the electrode in the solution.

  • Fill the burette with the standardized HCl solution and record the initial volume.

  • Slowly titrate the this compound solution with the HCl solution, recording the pH after each addition.

  • Continue the titration until the equivalence point is reached, which is indicated by a sharp change in pH. If using an indicator, this will be the point of color change.

  • Record the final volume of HCl solution used.

  • Calculate the neutralization capacity using the following formula:

    Neutralization Capacity (meq/g) = (V_HCl × M_HCl) / W_DMAP

    Where:

    • V_HCl = Volume of HCl solution used (L)

    • M_HCl = Molarity of the HCl solution (mol/L)

    • W_DMAP = Weight of this compound used (g)

Protocol 2: pH Adjustment of an Aqueous Formulation

This protocol describes the use of this compound to adjust the pH of a generic aqueous formulation.

Materials:

  • This compound

  • Aqueous formulation to be neutralized

  • pH meter

  • Micropipette or dropper

  • Stirring apparatus

Procedure:

  • Measure the initial pH of the aqueous formulation using a calibrated pH meter.

  • While continuously stirring the formulation, add a small, known volume of this compound using a micropipette or dropper.

  • Allow the solution to equilibrate for a few minutes and then measure the pH.

  • Repeat steps 2 and 3 until the desired pH is achieved.

  • Record the total volume of this compound added to reach the target pH.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[17] It can cause severe skin burns and eye damage.[17][18] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[19] Work should be conducted in a well-ventilated area, and the substance should be stored in a cool, dry place away from heat and ignition sources.[8][17]

Visualizations

Neutralization_Workflow cluster_preparation Preparation cluster_process Neutralization Process cluster_decision pH Check cluster_end Completion start Start formulation Aqueous Formulation (Acidic) start->formulation add_neutralizer Add Neutralizer to Formulation formulation->add_neutralizer neutralizer This compound (Base) neutralizer->add_neutralizer mix Mix Thoroughly add_neutralizer->mix measure_ph Measure pH mix->measure_ph check_ph Target pH Reached? measure_ph->check_ph check_ph->add_neutralizer No end End check_ph->end Yes

Caption: Workflow for pH adjustment using this compound.

Applications_Diagram cluster_industrial Industrial Applications cluster_pharma_cosmetic Pharmaceutical & Cosmetic Applications DMAP This compound (Neutralizing Agent) water_treatment Water Treatment (Cooling & Boiler) DMAP->water_treatment coatings Coatings & Inks DMAP->coatings polyurethane Polyurethane Foam Production DMAP->polyurethane drug_formulation Drug Formulation Intermediate DMAP->drug_formulation cosmetics Cosmetics (Buffering Agent) DMAP->cosmetics

Caption: Applications of this compound as a neutralizing agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Mediated by 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve outcomes in chemical reactions mediated by 1-dimethylamino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

A1: this compound, particularly its chiral enantiomers like (S)-(+)-1-dimethylamino-2-propanol, is primarily used as a chiral ligand or auxiliary in asymmetric synthesis.[1] Its structure contains both a nitrogen and an oxygen atom, allowing it to act as a bidentate ligand that chelates to a metal center. This coordination creates a specific chiral environment around the metal, which enables the stereoselective transformation of a substrate, leading to the desired enantiomer of the product.[1]

Q2: What are the critical handling and storage conditions for this compound?

A2: this compound is a flammable, corrosive, and air-sensitive liquid.[2][3] It should be stored in a cool, dry, well-ventilated area away from fire, heat sources, and strong oxidizing agents or acids.[2] Containers should be kept tightly closed, and it is often stored under an inert gas like argon or nitrogen.[3] Due to its corrosive nature, always wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling.[3]

Q3: Which reactions are commonly mediated by this compound?

A3: It is frequently employed as a chiral ligand in various metal-catalyzed asymmetric reactions. One of the most common applications is in the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes and ketones.[1] It is also used in asymmetric Grignard reactions, catalytic hydrogenations, and as a precursor for more complex chiral P,N-bidentate ligands.[1][4]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors related to reagents, reaction conditions, or catalyst activity. A systematic approach is key to identifying the root cause.[5][6]

  • Reagent and Solvent Quality:

    • Purity: Impurities in substrates or reagents can interfere with the catalyst. Ensure all starting materials are of high purity.[6]

    • Anhydrous Conditions: this compound and many associated reagents (e.g., Grignard reagents, organozincs) are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The presence of water can quench reagents and deactivate the catalyst.[6][7]

  • Catalyst and Ligand Issues:

    • Activity: The chiral ligand (this compound) must be pure. If you are forming a catalyst complex in situ, ensure the metal source is of high quality.

    • Ligand-to-Metal Ratio: The stoichiometry between this compound and the metal center is crucial. This ratio often needs to be optimized; an incorrect ratio can lead to the formation of less active or non-selective catalytic species.

  • Reaction Conditions:

    • Temperature: Reaction temperature significantly affects both rate and selectivity.[5] Excessively high temperatures can lead to side reactions or catalyst decomposition, while low temperatures may result in an incomplete reaction. An optimal temperature must be found experimentally.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. Incomplete reactions are a frequent cause of low yields.[5]

Low_Yield_Troubleshooting start Low Reaction Yield reagent_check Are all reagents pure and solvents anhydrous? start->reagent_check conditions_check Are reaction temperature and time optimized? reagent_check->conditions_check Yes purify_reagents Purify reagents. Use anhydrous solvents. Dry all glassware. reagent_check->purify_reagents No catalyst_check Is the catalyst/ligand active and stoichiometry correct? conditions_check->catalyst_check Yes optimize_conditions Screen different temperatures. Monitor reaction over time (TLC/HPLC). conditions_check->optimize_conditions No optimize_catalyst Use fresh ligand. Screen ligand/metal ratios. catalyst_check->optimize_catalyst No end_node Yield Improved catalyst_check->end_node Yes purify_reagents->start optimize_conditions->start optimize_catalyst->start

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

Q5: The enantioselectivity (e.e.) of my reaction is poor. How can this be improved?

A5: Poor enantioselectivity in asymmetric catalysis is a common challenge. Several factors can influence the stereochemical outcome of the reaction.

  • Ligand Purity: The enantiomeric purity of the this compound used is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's e.e.

  • Temperature: Lower reaction temperatures often lead to higher enantiomeric excess. This is because the difference in the activation energies for the pathways leading to the two product enantiomers becomes more significant at lower temperatures.[6][8]

  • Solvent Choice: The solvent can have a profound impact on the conformation and stability of the chiral catalyst-substrate complex, thereby influencing enantioselectivity.[8] It is advisable to screen a range of solvents with different polarities and coordinating abilities (e.g., toluene (B28343), hexanes, THF, diethyl ether).

  • Reaction Rate: Slower reaction rates can sometimes favor higher enantioselectivity. Consider reducing the rate of addition of reagents.

Data Presentation

The enantioselective addition of diethylzinc (B1219324) to aldehydes is a benchmark for testing chiral ligands. The performance is highly dependent on the ligand structure and reaction conditions.

Table 1: Effect of Ligand and Conditions on the Asymmetric Addition of Et₂Zn to Benzaldehyde

EntryChiral LigandSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
1(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanolToluene0129895 (R)
2(S)-diphenyl(pyrrolidin-2-yl)methanolTolueneRoom Temp249297 (S)
3(1R,2S)-dodecyl(2-hydroxy-1,2-diphenylethyl)methylammonium bromideHexane029598 (R)
4Chiral aziridine-phosphine 6 [9]Toluene0 to RT149596 (S)

Note: Data in entries 1-3 are representative examples from literature for analogous amino alcohol ligands to illustrate typical optimization parameters. Entry 4 provides specific data for a related ligand type. Optimizing these parameters is crucial for reactions involving this compound.

Experimental Protocols

Protocol 1: Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to an aldehyde, using (S)-(+)-1-dimethylamino-2-propanol as the chiral ligand.

Materials:

  • (S)-(+)-1-Dimethylamino-2-propanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • 5% Aqueous HCl

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the chiral ligand, (S)-(+)-1-dimethylamino-2-propanol (0.1 mmol), and anhydrous toluene (5 mL). Cool the solution to 0°C using an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 3 mmol) to the stirred ligand solution.

  • Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Aldehyde Addition: Add the aldehyde (1 mmol) dropwise to the catalyst solution at 0°C.

  • Reaction: Stir the solution for 2 hours at 0°C, then allow it to warm to room temperature and stir overnight.[9]

  • Quenching: Carefully quench the reaction by slowly adding 5% aqueous HCl at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.[9] The crude product can be further purified by flash column chromatography.

  • Analysis: Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_glass Oven-Dry Glassware catalyst_form 1. Form Chiral Complex: Ligand + Et2Zn in Toluene @ 0°C prep_glass->catalyst_form prep_reagents Use Anhydrous Solvents and Pure Reagents prep_reagents->catalyst_form add_aldehyde 2. Add Aldehyde Dropwise @ 0°C catalyst_form->add_aldehyde react 3. Stir Overnight (0°C to RT) add_aldehyde->react quench 4. Quench with Aqueous HCl react->quench extract 5. Extraction with Ether quench->extract purify 6. Dry and Purify (Column Chromatography) extract->purify analyze 7. Characterize Product (Yield, e.e. via Chiral HPLC) purify->analyze

Caption: General experimental workflow for asymmetric diethylzinc addition.
Protocol 2: General Procedure for a Grignard Reaction

This protocol outlines the synthesis of a tertiary alcohol using a Grignard reagent and a ketone. Anhydrous conditions are critical for success.[7][10]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • Ketone (e.g., Acetone)

  • Anhydrous Diethyl Ether or THF

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck flask with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the entire apparatus under an inert gas stream.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small iodine crystal into the flask. Add a portion of the alkyl/aryl halide (1.1 equivalents) dissolved in anhydrous ether via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.

  • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution in an ice bath. Add a solution of the ketone (1.0 equivalent) in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

  • Quenching and Work-up: Cool the mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Transfer to a separatory funnel, add more ether, and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude alcohol product, which can be purified further by recrystallization or chromatography.

Catalytic_Cycle catalyst Dimeric Zinc Catalyst [(Ligand-Zn-Et)₂] complex Aldehyde Coordination (Intermediate Complex) catalyst->complex Coordination aldehyde R-CHO (Aldehyde) aldehyde->complex transfer Alkyl Transfer (C-C Bond Formation) complex->transfer Stereoselective Attack product_alkoxide Zinc Alkoxide Product transfer->product_alkoxide product_alkoxide->catalyst Regeneration (with more Et₂Zn) release Product Release (After Workup) product_alkoxide->release H⁺ Workup final_product Chiral Alcohol release->final_product

Caption: Simplified catalytic cycle for a this compound-mediated reaction.

References

Technical Support Center: Purification of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-dimethylamino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation . Due to its relatively high boiling point, vacuum distillation is often employed to reduce the boiling temperature and prevent thermal decomposition. For analytical purposes and small-scale purification, preparative gas chromatography (GC) can also be utilized.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1][2]
Boiling Point 121-127 °C (at atmospheric pressure)[3]
Vapor Pressure 8 mmHg (at 20 °C)[3]
Water Solubility Miscible[3]

Q3: What are the potential impurities in crude this compound?

A3: Impurities in this compound typically arise from the synthetic route used. Common impurities may include:

  • Isomers: Such as 2-dimethylamino-1-propanol.

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Formic acid is a potential by-product in certain synthetic pathways.[4]

  • Water: Can be present from the reaction or absorbed from the atmosphere.

Q4: How can I analyze the purity of my this compound sample?

A4: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of this compound. A validated analytical method is provided by NIOSH Method 2561.[5]

Troubleshooting Guides

Fractional Distillation

Problem: The distillation is proceeding very slowly or not at all.

  • Possible Cause: Insufficient heating, a leak in the vacuum system, or improper insulation.

  • Troubleshooting Steps:

    • Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil under the applied vacuum.

    • Check all joints and connections for leaks. Use a vacuum grease to ensure a good seal.

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

Problem: The separation of isomers is poor.

  • Possible Cause: Insufficient column efficiency or an incorrect reflux ratio.

  • Troubleshooting Steps:

    • Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Increase the reflux ratio. A higher reflux ratio allows for more vapor-liquid equilibration cycles within the column, leading to better separation. However, this will also increase the distillation time.

Problem: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Troubleshooting Steps:

    • Perform the distillation under a higher vacuum to lower the boiling point of the compound.

    • Ensure the heating mantle temperature is not excessively high.

Gas Chromatography (GC) Analysis

Problem: Tailing peaks are observed in the chromatogram.

  • Possible Cause: Interaction of the amine with active sites on the column or in the injector.

  • Troubleshooting Steps:

    • Use a column specifically designed for amine analysis, such as a base-deactivated column.

    • Ensure the injector liner is clean and deactivated.

    • Consider derivatization of the amine to reduce its polarity.

Problem: Poor resolution between this compound and its isomers.

  • Possible Cause: The GC column and temperature program are not optimized for this separation.

  • Troubleshooting Steps:

    • Use a column with a stationary phase that provides good selectivity for amines. A mid-polarity column is often a good starting point.

    • Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

Experimental Protocols

Fractional Distillation of this compound (General Protocol)

This protocol provides a general guideline for the fractional distillation of this compound. The specific parameters may need to be optimized based on the scale of the purification and the nature of the impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or structured packing), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

  • Procedure:

    • Charge the crude this compound to the round-bottom flask along with a few boiling chips.

    • Begin to apply vacuum, gradually reducing the pressure to the desired level.

    • Once the desired vacuum is reached, begin heating the distillation flask.

    • Observe the reflux in the column. Adjust the heating rate to establish a steady reflux.

    • Maintain an appropriate reflux ratio to ensure good separation. This is the ratio of condensate returned to the column to the condensate collected. A higher reflux ratio generally leads to better separation but a slower distillation rate.

    • Collect the fractions as the vapor temperature stabilizes at the boiling point of this compound at the applied pressure.

    • Monitor the purity of the collected fractions by GC analysis.

Gas Chromatography (GC-FID) for Purity Analysis (Based on NIOSH 2561)

This method is for the analysis of this compound.

ParameterSpecification
Column Capillary, fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane, DB-1 or equivalent.[5]
Carrier Gas Helium, 1-2 mL/min.[5]
Injector Temperature 250 °C.[5]
Detector Temperature 300 °C (FID).[5]
Oven Program 70 °C for 6 min, then ramp to 200 °C at 15 °C/min, hold for 4 minutes.[5]
Injection Volume 1 µL.[5]
Sample Preparation Dilute the sample in methanol.[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product Crude_Product Crude this compound Distillation Fractional Distillation (Atmospheric or Vacuum) Crude_Product->Distillation Purification Step GC_Analysis GC-FID Analysis Distillation->GC_Analysis Purity Check GC_Analysis->Distillation If Purity < 99% (Re-purify) Pure_Product Pure this compound GC_Analysis->Pure_Product If Purity ≥ 99%

Caption: A general workflow for the purification and analysis of this compound.

Distillation_Troubleshooting Start Distillation Issue? Poor_Separation Poor Isomer Separation Start->Poor_Separation Yes Decomposition Product Decomposition Start->Decomposition Yes Slow_Distillation Slow or No Distillation Start->Slow_Distillation Yes Increase_Reflux Increase Reflux Ratio Poor_Separation->Increase_Reflux Better_Packing Use More Efficient Column Packing Poor_Separation->Better_Packing Use_Vacuum Use/Increase Vacuum Decomposition->Use_Vacuum Slow_Distillation->Use_Vacuum Check_Heating Check/Increase Heating Slow_Distillation->Check_Heating Check_Seals Check for Leaks Slow_Distillation->Check_Seals

Caption: A troubleshooting guide for common issues during the distillation of this compound.

References

Technical Support Center: Optimizing 1-Dimethylamino-2-propanol as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing reaction conditions when using 1-dimethylamino-2-propanol as a catalyst or chiral ligand in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile chiral amino alcohol.[1] Its primary applications are in asymmetric synthesis, where it can function as:

  • A Chiral Ligand: It acts as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms. This creates a chiral environment that can direct the stereochemical outcome of reactions like asymmetric reductions and alkylations.[2]

  • A Chiral Auxiliary: It can be temporarily incorporated into a substrate molecule to control the stereoselectivity of a reaction.[1]

  • An Organocatalyst: In some cases, it can be used directly to catalyze reactions such as Michael additions.[3]

Q2: How should I handle and store this compound?

A2: this compound is sensitive to air and moisture. It is also flammable and incompatible with strong oxidizing agents and acids.[4][5]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., in a glovebox or desiccator).[6] Always refer to the supplier's safety data sheet (SDS) for specific recommendations.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from ignition sources.[5]

Q3: What is a good starting point for catalyst loading?

A3: For many asymmetric reactions, a catalyst loading of 1-2 mol% is a common starting point.[6] The optimal loading is highly dependent on the specific reaction, and you should perform optimization studies by systematically increasing or decreasing the concentration to find the ideal balance between reaction rate, yield, and enantioselectivity.[6][7]

Q4: Can the order of addition of reagents affect the reaction outcome?

A4: Yes, the order of addition can be critical. For reactions where this compound is used as a ligand with a metal precursor, pre-forming the active catalyst by stirring the ligand and metal salt together in the solvent for a period before adding the substrate is often crucial for achieving high enantioselectivity and reproducibility.[6]

Troubleshooting Guide

Problem: Low or No Conversion

Q: My reaction is not proceeding, or the conversion is very low. What should I check?

A: Low conversion can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: Has the catalyst been properly stored and handled? Air or moisture exposure can lead to deactivation.[6] Consider using a fresh bottle or re-purifying the catalyst.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the temperature (e.g., in 10 °C steps) and monitor the conversion.

  • Catalyst Loading: The catalyst concentration may be too low.[7] Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%).[8]

  • Purity of Reagents: Impurities in substrates or solvents (e.g., water, peroxides) can act as catalyst poisons.[9] Ensure all reagents and solvents are pure and anhydrous, where applicable.

Problem: Low Enantioselectivity (ee%)

Q: I am getting the desired product, but the enantiomeric excess (ee%) is poor. How can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric catalysis. Consider these optimization parameters:

  • Temperature: Temperature has a significant impact on enantioselectivity.[6] Often, lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) increase selectivity by favoring the transition state that leads to the desired enantiomer.[8]

  • Solvent: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.[10] Screen a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).

  • Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity. A low loading might allow the uncatalyzed, non-selective background reaction to dominate, while a high loading can lead to the formation of less selective catalyst aggregates.[6]

  • Additives: In some systems, the addition of co-catalysts or additives can significantly enhance enantioselectivity.

Problem: Inconsistent Results / Poor Reproducibility

Q: I am struggling to reproduce my results between batches. What could be the cause?

A: Poor reproducibility often points to subtle variations in experimental conditions.

  • Atmosphere Control: Ensure strict inert atmosphere conditions using a glovebox or Schlenk line techniques, as trace amounts of oxygen or moisture can affect the catalyst's performance.[8]

  • Reagent Quality: Use reagents and solvents from the same batch or ensure consistent purity. The water content in solvents can be a critical, often overlooked variable.[11]

  • Standardized Procedure: Standardize all experimental parameters, including the rate of addition, stirring speed, and precise timing of each step in the procedure.[8]

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how varying reaction conditions can impact the outcome of a typical asymmetric reaction, such as a Michael Addition, using an amino alcohol-based catalyst system.[12][13]

Table 1: Effect of Catalyst Loading and Temperature on Enantioselectivity

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee%)
11.025Toluene9582
22.025Toluene9888
35.025Toluene9986 (slight decrease)
42.00Toluene9694
52.0-20Toluene92>99

Data is illustrative and compiled from general trends observed in asymmetric catalysis literature.[6]

Table 2: Influence of Solvent on Reaction Outcome

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee%)
12.00Toluene9694
22.00THF9185
32.00CH₂Cl₂9891
42.00Hexane7578

Data is illustrative and based on general principles of solvent effects in catalysis.[6][10]

Experimental Protocols

General Protocol for an Asymmetric Michael Addition

This protocol provides a general methodology for the conjugate addition of a nucleophile (e.g., a β-ketoester) to an α,β-unsaturated compound (e.g., an enone) using a pre-formed metal/1-dimethylamino-2-propanol complex.

Materials:

  • Metal Precursor (e.g., Cu(OAc)₂, NiCl₂)

  • (S)- or (R)-1-dimethylamino-2-propanol

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Michael Donor (e.g., Dimethyl malonate)

  • Michael Acceptor (e.g., Cyclohexenone)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under a strict inert atmosphere, add the metal precursor (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.022 mmol, 1.1 mol%) to a dry Schlenk flask.

    • Add anhydrous, degassed solvent (e.g., 5 mL) via syringe.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active chiral complex.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the Michael donor (e.g., 2.2 mmol, 1.1 eq.).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add the Michael acceptor (2.0 mmol, 1.0 eq.), either neat or as a solution in the reaction solvent, over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

Reaction_Optimization_Workflow General Workflow for Reaction Optimization start Start: Define Reaction initial_screen Initial Screening (1-2 mol% catalyst, RT) start->initial_screen analysis1 Analyze Conversion & ee% initial_screen->analysis1 optimize_temp Optimize Temperature (e.g., RT, 0°C, -20°C) analysis1->optimize_temp Suboptimal? final_conditions Optimized Conditions Found analysis1->final_conditions Optimal? optimize_solvent Optimize Solvent (e.g., Toluene, THF, DCM) optimize_temp->optimize_solvent optimize_loading Optimize Catalyst Loading (e.g., 0.5-5 mol%) optimize_solvent->optimize_loading analysis2 Analyze Results optimize_loading->analysis2 analysis2->optimize_temp Re-optimize analysis2->final_conditions Success?

Caption: Workflow for optimizing catalytic reaction conditions.

Troubleshooting_Logic Troubleshooting Logic for Asymmetric Synthesis start Problem Encountered low_conversion Low Conversion start->low_conversion Yield Issue low_ee Low Enantioselectivity start->low_ee Selectivity Issue cause_conv1 Inactive Catalyst (Check storage/handling) low_conversion->cause_conv1 cause_conv2 Low Temperature (Increase temp.) low_conversion->cause_conv2 cause_conv3 Low Catalyst Loading (Increase loading) low_conversion->cause_conv3 cause_conv4 Reagent Impurities (Purify materials) low_conversion->cause_conv4 cause_ee1 High Temperature (Lower temp.) low_ee->cause_ee1 cause_ee2 Suboptimal Solvent (Screen solvents) low_ee->cause_ee2 cause_ee3 Background Reaction (Adjust loading/temp.) low_ee->cause_ee3

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Handling and Storage of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the air-sensitive reagent, 1-dimethylamino-2-propanol.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide will help you troubleshoot common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Reagent is discolored or has visible precipitates. Exposure to air (oxygen) or moisture, leading to degradation.Discard the reagent as it is likely compromised. For future prevention, ensure all handling is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use dry, clean glassware.[1]
Inconsistent or poor reaction yield. 1. Reagent degradation due to improper storage or handling. 2. Contamination of the reaction with water or oxygen.1. Use a fresh bottle of this compound or purify the existing stock if possible. 2. Ensure all glassware is oven-dried or flame-dried before use.[3] Use anhydrous solvents and degas them before use. Maintain a positive pressure of inert gas throughout the reaction.[4]
Difficulty in withdrawing the reagent from the bottle. 1. A vacuum has formed inside the bottle after previous withdrawals. 2. The septum has been punctured too many times and is no longer sealing properly.1. Before withdrawing the liquid, introduce a positive pressure of inert gas into the bottle using a needle connected to a gas line.[1] 2. Use a new needle for each puncture if possible, or use a double-tipped needle for transfers.[1][5] If the septum is compromised, transfer the remaining reagent to a new, dry, inerted storage vessel.[3][5]
The reagent appears viscous or has solidified. The reagent has been stored at a temperature below its melting point (-85 °C).[6][7]Allow the reagent to warm to room temperature under an inert atmosphere before use. Do not heat the bottle directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[8][9] It is also harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[8][9][10] It is classified as air-sensitive and may be corrosive.[11]

Q2: What is the appropriate personal protective equipment (PPE) for handling this reagent?

A2: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8][12] All manipulations should be carried out in a well-ventilated chemical fume hood.[8]

Q3: How should I properly store an opened bottle of this compound?

A3: Store the bottle in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] The storage area should be designated for flammable liquids.[8] It is crucial to keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[9][13][14]

Q4: Can I use a syringe to transfer this compound?

A4: Yes, using a dry, inert gas-flushed syringe is a standard and appropriate method for transferring this air-sensitive liquid.[1][3] It is recommended to use a long needle to avoid tipping the reagent bottle, which can cause the liquid to come into contact with the septum.[4][5]

Q5: What is the best way to quench and dispose of excess or old this compound?

A5: Small quantities of the reagent can be slowly and cautiously added to a large volume of a suitable solvent, such as isopropanol, in a fume hood. The resulting solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines. Always consult your organization's safety protocols before proceeding.

Experimental Protocols

Protocol 1: Transferring this compound Using a Syringe

  • Preparation: Ensure all glassware, syringes, and needles are thoroughly dried, either in an oven overnight at 125°C or by flame-drying under a stream of inert gas.[3] Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas.[3]

  • Inert Gas Purge: Purge the dry syringe and needle with dry nitrogen or argon by drawing and expelling the gas at least five times.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a bubbler and a source of inert gas. Introduce a slight positive pressure of the inert gas into the bottle.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum into the headspace of the reagent bottle. Depress the plunger to introduce the inert gas from the syringe into the bottle. Then, carefully insert the needle tip below the liquid surface and slowly withdraw the desired volume of the reagent.

  • Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the receiving flask, which is also under a positive inert gas atmosphere. Dispense the reagent into the reaction vessel.

  • Cleaning: Immediately after use, quench any residual reagent in the syringe and needle by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Clean the syringe and needle thoroughly.

Visual Guides

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Issues cluster_start cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Experiment Issue Identified problem_discoloration Reagent Discolored or Precipitate Present? start->problem_discoloration problem_yield Poor Reaction Yield? problem_discoloration->problem_yield No cause_degradation Degradation from Air/Moisture Exposure problem_discoloration->cause_degradation Yes problem_withdrawal Difficulty Withdrawing Reagent? problem_yield->problem_withdrawal No problem_yield->cause_degradation Yes cause_contamination Reaction Contamination problem_yield->cause_contamination Also Possible cause_vacuum Bottle Vacuum problem_withdrawal->cause_vacuum Yes cause_septum Compromised Septum problem_withdrawal->cause_septum Also Possible solution_discard Discard Reagent & Improve Handling cause_degradation->solution_discard solution_inert Ensure Inert Atmosphere & Dry Glassware cause_contamination->solution_inert solution_pressurize Pressurize Bottle with Inert Gas cause_vacuum->solution_pressurize solution_septum Use New Needle or Replace Septum cause_septum->solution_septum

Caption: Troubleshooting workflow for common issues.

HandlingStorageWorkflow Recommended Handling and Storage Workflow cluster_storage Storage cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources Under Inert Atmosphere prep_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat storage->prep_ppe prep_glassware Use Oven-Dried or Flame-Dried Glassware prep_ppe->prep_glassware prep_inert Work in Fume Hood Under Inert Gas (N2 or Ar) prep_glassware->prep_inert handling_transfer Transfer using Dry, Purged Syringe or Double-Tipped Needle prep_inert->handling_transfer handling_pressure Maintain Positive Inert Gas Pressure handling_transfer->handling_pressure cleanup_quench Quench Excess Reagent and Contaminated Glassware handling_pressure->cleanup_quench cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_quench->cleanup_dispose

Caption: Recommended handling and storage workflow.

References

troubleshooting failed reactions with 1-dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-dimethylamino-2-propanol (DMAPr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical reactions involving this versatile amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a chiral amino alcohol primarily used as a versatile building block in organic synthesis.[1][2] Due to its structure, which includes both a hydroxyl and a dimethylamino group, it is widely utilized as a chiral auxiliary or a bidentate ligand in asymmetric synthesis.[1][3][4] As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1][5] As a ligand, it coordinates with metal catalysts to create a chiral environment, influencing the enantioselectivity of transformations like asymmetric hydrogenations.[1][4]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a flammable, colorless liquid at room temperature, soluble in water.[3][6] It has a boiling point ranging from 121-127 °C and a very low melting point of approximately -85 °C.[3][6][7] Its bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, allows it to participate in a wide range of chemical reactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₅H₁₃NO[6][8]
Molar Mass103.16 g/mol [3][9]
AppearanceColorless to light yellow liquid[6]
Boiling Point121 - 127 °C[3][6]
Melting Point-85 °C[3][7]
Density0.837 g/mL at 25 °C[6]
Flash Point26 °C (78.8 °F)[7]
pH~11 (100g/l in H₂O at 20°C)[7]

Q3: What are the critical safety and handling precautions for this compound?

A3: this compound is a hazardous chemical that is flammable and can cause severe skin burns and eye damage.[3][9][10] It is also harmful if swallowed or in contact with skin.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][10] Keep it away from heat, sparks, open flames, and other ignition sources.[3][7] It is incompatible with strong acids and amines.[10]

Troubleshooting Failed Reactions

This guide addresses specific issues that may lead to failed or low-yielding reactions.

Troubleshooting_Workflow start Reaction Failed or Suboptimal Results reagent_check Step 1: Verify Reagents start->reagent_check condition_check Step 2: Check Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Purity of DMAPr (Moisture, degradation) reagent_check->sub_reagent1 sub_reagent2 Purity of Other Reactants & Solvents (Anhydrous?) reagent_check->sub_reagent2 sub_reagent3 Correct Stoichiometry? reagent_check->sub_reagent3 workup_check Step 3: Analyze Workup & Isolation condition_check->workup_check Conditions OK sub_condition1 Temperature Correct? condition_check->sub_condition1 sub_condition2 Atmosphere Inert? (O₂, CO₂) condition_check->sub_condition2 sub_condition3 Catalyst/Ligand Issues (Deactivation, loading) condition_check->sub_condition3 analysis_check Step 4: Re-evaluate Analysis workup_check->analysis_check Workup OK sub_workup1 Product Lost in Aqueous Layer? workup_check->sub_workup1 sub_workup2 Product Degradation? (pH, temp, air exposure) workup_check->sub_workup2 sub_workup3 Product Volatility? workup_check->sub_workup3 end Identify Root Cause & Optimize Protocol analysis_check->end Analysis Confirmed sub_reagent1->end Identified Issue sub_reagent2->end Identified Issue sub_reagent3->end Identified Issue sub_condition1->end Identified Issue sub_condition2->end Identified Issue sub_condition3->end Identified Issue sub_workup1->end Identified Issue sub_workup2->end Identified Issue sub_workup3->end Identified Issue

Caption: General workflow for troubleshooting failed reactions.

Q4: My reaction shows no conversion of the starting material. What could be the cause?

A4: A complete lack of reactivity can stem from several factors:

  • Catalyst Deactivation: If using this compound as a ligand in a metal-catalyzed reaction, the catalyst's active sites may be poisoned or deactivated.[11] Amines can sometimes interact too strongly with the metal center or co-catalyst, hindering catalytic turnover.[11][12] Ensure the correct ligand-to-metal ratio and that all components are of high purity.

  • Reagent Quality: The this compound or other reagents may be degraded. The amine functionality is susceptible to oxidation.[13] Use a freshly opened bottle or purify the reagent before use.

  • Incorrect Reaction Conditions: The temperature may be too low, or the reaction may require an initiator or activator that is missing or inactive.

  • Formation of Unreactive Adducts: The amine may be reacting with other components to form a stable, unreactive species. For example, it can react with trace CO₂ to form carbamates.[3]

Q5: The reaction yield is very low. What are the common reasons?

A5: Low yields are a frequent issue and can often be traced to one of the following:

  • Side Reactions: Over-alkylation can be a significant side reaction, especially if this compound is used as a nucleophile.[14] The product of the initial reaction may be more nucleophilic than the starting amine, leading to further reactions.

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction.[15] this compound itself is water-soluble, and products retaining this moiety may have similar properties.[6] It is advisable to check the aqueous layer for your product via TLC or LC-MS.

  • Oxidative Degradation: The amine is prone to oxidative degradation, which can consume the material and generate impurities.[13] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Product Instability: The product may be unstable under the reaction or workup conditions (e.g., sensitive to acid, base, or air).[15] Test the stability of your product under the workup conditions on a small scale before processing the entire batch.

Q6: I am using (S)-1-dimethylamino-2-propanol as a chiral ligand/auxiliary, but the enantiomeric excess (e.e.) of my product is poor. Why?

A6: Achieving high enantioselectivity is the primary goal when using chiral reagents. Poor e.e. can be caused by:

  • Racemic or Low Purity Chiral Reagent: Ensure the enantiomeric purity of your starting this compound.

  • Poor Ligand-Metal Coordination: The effectiveness of this compound as a chiral ligand relies on its ability to form a well-defined, rigid chiral environment around the metal center through bidentate chelation.[1] If this coordination is weak or disrupted, the transfer of stereochemical information will be inefficient.

  • Background Uncatalyzed Reaction: A non-selective background reaction may be occurring in parallel with the desired catalyzed pathway. Lowering the reaction temperature can often suppress the uncatalyzed reaction more than the catalyzed one, thereby improving e.e.

  • Incorrect Solvent or Additives: The choice of solvent can significantly impact the chiral induction by affecting the conformation of the catalyst-substrate complex.

Chiral_Ligand cluster_complex Chiral Catalyst-Substrate Complex Metal Metal Center (M) Product Enantiomerically Enriched Product Metal->Product Product Release DMAPr (S)-DMAPr Ligand DMAPr->Metal N-coordination DMAPr->Metal O-coordination Substrate Prochiral Substrate Substrate->Metal Coordination Reagent Incoming Reagent Reagent->Substrate Facial Attack (Directed by Ligand)

Caption: Role of DMAPr as a bidentate chiral ligand.

Table 2: Troubleshooting Guide: Common Issues and Potential Solutions

IssuePotential CauseObservable EffectSuggested Action
No Reaction Catalyst poisoningNo product formationUse high-purity reagents; check for contaminants in starting materials.[11]
Reagent degradationStarting material unchangedPurify DMAPr (e.g., by distillation); use freshly opened solvents.[13]
Low Yield Oxidative degradationComplex mixture of byproductsRun reaction under an inert atmosphere (N₂ or Ar).[13]
Product lost in workupLow isolated mass, product detected in aqueous phaseRe-extract aqueous layers; use salting out; analyze aqueous phase.[15]
Poor e.e. Impure chiral sourceLow enantiomeric excessVerify the enantiomeric purity of the (S)- or (R)-DMAPr.
Weak chiral inductionLow enantiomeric excessScreen different solvents and temperatures; check ligand-to-metal ratio.[1]
Messy Reaction Thermal decompositionTar or char formationLower reaction temperature; check for exotherms.[10]
Side reactions (e.g., over-alkylation)Multiple spots on TLCUse a larger excess of the other reactant if DMAPr is the limiting reagent.[14]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Chiral Auxiliary Derived from (S)-1-Dimethylamino-2-propanol

This protocol is a representative example of using this compound as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.[5]

1. Formation of the Chiral Auxiliary Amide:

  • Materials: Propionyl chloride, (S)-1-dimethylamino-2-propanol, triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve (S)-1-dimethylamino-2-propanol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the chiral amide. Purify by column chromatography if necessary.

2. Asymmetric Alkylation:

  • Materials: Chiral amide from step 1, lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (B95107) (THF), benzyl (B1604629) bromide (BnBr).

  • Procedure:

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add LDA (1.1 eq, freshly prepared or titrated) and stir for 1 hour to form the chiral enolate.

    • Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 6 hours.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or HPLC analysis.

3. Cleavage of the Auxiliary:

  • Materials: Alkylated amide from step 2, 6 M aqueous HCl.

  • Procedure:

    • Reflux the alkylated amide in 6 M HCl for 12 hours.

    • Cool the solution to room temperature and extract with diethyl ether to remove the chiral carboxylic acid product.

    • Make the aqueous layer basic with NaOH to recover the protonated this compound chiral auxiliary, which can then be extracted with an organic solvent.[5]

Degradation_Pathway cluster_conditions Reaction Conditions DMAPr This compound Radical Peroxide Radical Intermediate DMAPr->Radical Initiation Oxygen O₂ Oxygen->DMAPr Metal_Ion Metal Ions (Trace) Metal_Ion->DMAPr Heat Heat Heat->DMAPr Products Degradation Products (e.g., Ammonia, Formic Acid, Smaller Amines) Radical->Products Propagation/ Termination

References

stability of 1-dimethylamino-2-propanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-dimethylamino-2-propanol under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems observed when working with this compound.

Issue 1: Unexpected side reactions or product degradation.

  • Question: My reaction is yielding unexpected byproducts, or the main product seems to be degrading. Could this compound be the cause?

  • Answer: Yes, this compound can be unstable under certain conditions. It is notably incompatible with strong oxidizing agents, acids, and other amines.[1] It is also sensitive to air.[1] Consider the following potential causes:

    • Oxidative Degradation: If your reaction is exposed to air or involves oxidizing agents, degradation of this compound can occur. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are deoxygenated.

    • Acidic Conditions: The presence of strong acids can lead to the degradation of this compound. If your reaction requires acidic conditions, consider using a milder acid or a different base.

    • Reaction with Other Amines: Co-solvents or reagents containing other amines can react with this compound, leading to undesired products.

    • Thermal Stress: Although generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Issue 2: Inconsistent reaction kinetics or yields.

  • Question: I am observing variability in my reaction rates and product yields when using this compound. What could be the reason?

  • Answer: Inconsistent results can often be traced back to the stability and handling of this compound.

    • Air Sensitivity: As this compound is air-sensitive, its purity can decrease over time if not stored properly.[1] This can affect its reactivity and lead to inconsistent results. Always use freshly opened or properly stored material.

    • Storage Conditions: It should be stored under an inert gas and in a tightly sealed container to prevent degradation from air and moisture.[1]

    • Temperature Fluctuations: Ensure consistent temperature control during your experiments, as temperature can influence the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability of this compound.

General Stability
  • Question: What are the general stability characteristics of this compound?

  • Answer: this compound is a stable compound under standard storage conditions.[1] However, it is flammable and incompatible with strong oxidizing agents, acids, and amines.[1] It is also sensitive to air and should be stored under an inert atmosphere.[1]

Thermal Stability
  • Question: At what temperature does this compound start to decompose?

Oxidative Stability
  • Question: How stable is this compound to oxidation?

  • Answer: this compound is susceptible to oxidative degradation. Studies on its use in CO2 capture have shown that in the presence of other amines like 1-amino-2-propanol (1AP), it can undergo degradation over time. For instance, in a blend with 1AP, the concentration of this compound can decrease over a period of 336 hours under oxidative conditions.[3] To mitigate this, it is crucial to handle the compound under an inert atmosphere.

Stability in Acidic and Basic Conditions
  • Question: What is the stability of this compound in acidic and basic solutions?

  • Answer:

    • Acidic Conditions: this compound is incompatible with strong acids.[1] The tertiary amine functionality can be protonated, and under harsh acidic conditions, degradation can occur. A patent describes the conversion of a related compound, 2-dimethylamino-l-propanol, to this compound in the presence of formic acid upon heating, suggesting that acidic conditions can promote isomerization or other reactions.[1]

    • Basic Conditions: Detailed studies on the stability of this compound in strong basic solutions are not extensively covered in the provided search results. However, as an amino alcohol, it is generally expected to be more stable under basic conditions compared to acidic conditions.

Reactivity with Common Reagents
  • Question: How does this compound react with common classes of organic reagents?

  • Answer:

    • Electrophiles: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic. It can react with various electrophiles.

    • Acylating Agents: The hydroxyl group can be acylated by reacting with acylating agents like acid chlorides or anhydrides.

    • Aldehydes and Ketones: As a tertiary amine, it is not expected to form imines or enamines with aldehydes and ketones under standard conditions. However, its basic nature can catalyze reactions involving these carbonyl compounds.

Data Presentation

Table 1: Oxidative Degradation of this compound in a Blend with 1-Amino-2-propanol (1AP)

Time (hours)Normalized Concentration of 1-DMA2P in 1AP Blend
01.0
168~0.9
336~0.8

Data extracted and estimated from graphical representation in a study on oxidative degradation for CO2 capture.[3]

Experimental Protocols

Oxidative Degradation Study (General Protocol for Amino Alcohols)

A detailed experimental protocol for the oxidative degradation of this compound was not found in the provided search results. However, a general procedure for studying the oxidative degradation of amino alcohols in the context of CO2 capture can be outlined as follows:

  • Solution Preparation: Prepare an aqueous solution of the amino alcohol at a specific concentration.

  • Reactor Setup: Place the solution in a temperature-controlled reactor equipped with a gas inlet and outlet, a condenser to prevent solvent loss, and a sampling port.

  • Gas Sparging: A gas mixture containing a known concentration of oxygen (e.g., air or a specific O2/N2/CO2 mixture) is bubbled through the solution at a controlled flow rate.

  • Sampling: Samples of the solution are withdrawn at regular intervals.

  • Analysis: The concentration of the amino alcohol and any degradation products in the samples are quantified using analytical techniques such as ion chromatography or liquid chromatography-mass spectrometry (LC-MS).[3]

Visualizations

Oxidative_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Aqueous 1-DMA2P Solution Reactor Introduce Solution to Reactor Prep->Reactor Transfer Gas Sparge with O2-containing Gas Reactor->Gas Initiate Sampling Periodic Sampling Gas->Sampling During Reaction Analysis Analyze Samples (IC, LC-MS) Sampling->Analysis For Measurement Data Quantify Degradation Analysis->Data Process Data

Caption: Experimental workflow for studying the oxidative degradation of this compound.

Logical_Relationship_Stability cluster_compound This compound cluster_conditions Reaction Conditions cluster_outcome Potential Outcomes Compound 1-DMA2P Degradation Degradation / Side Reactions Compound->Degradation leads to Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation Acids Strong Acids Acids->Degradation Amines Other Amines Amines->Degradation Heat High Temperature Heat->Degradation Air Air (Oxygen) Air->Degradation

Caption: Factors influencing the stability of this compound.

References

how to remove 1-dimethylamino-2-propanol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of 1-dimethylamino-2-propanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueCitation
Molecular Formula C5H13NO[1][2][3][4]
Molecular Weight 103.16 g/mol [1][4][5]
Boiling Point 121-127 °C[5][6][7]
Density ~0.85 g/mL at 20-25 °C[2][5][6][7]
Solubility Fully miscible in water; soluble in most organic solvents.[2][5]
pH Aqueous solutions are basic (pH ~11).[2][5]
Vapor Pressure 8 mmHg at 20 °C[1][6][7]

Q2: What are the primary methods for removing this compound from a reaction mixture?

A2: The most common and effective methods leverage its basicity and boiling point. These include:

  • Aqueous Acidic Extraction (Acid Wash): This is often the most straightforward method. The basic tertiary amine is protonated by an acid, forming a water-soluble salt that partitions into the aqueous phase.

  • Distillation: If your desired compound has a significantly different boiling point, distillation (simple, fractional, or vacuum) can be an effective separation technique.

  • Chromatography: Column chromatography can be used to separate this compound from the desired product based on differences in polarity.

  • Azeotropic Removal: In some cases, forming an azeotrope with a suitable solvent can facilitate its removal at a lower temperature than its boiling point.[8]

Q3: My product is sensitive to strong acids. What are my options for an extractive workup?

A3: If your compound is acid-sensitive, you can use a milder acidic solution for the extraction. A dilute solution of ammonium (B1175870) chloride (pH ~5-6) can be effective at protonating the amine without exposing your product to harsh acidic conditions.[8] Alternatively, multiple washes with brine or water may help to remove some of the water-miscible amine, although this is generally less efficient than an acid wash.

Q4: When should I consider distillation for removing this compound?

A4: Distillation is a suitable method when there is a substantial difference (ideally > 25 °C) between the boiling point of your desired product and that of this compound (121-127 °C).[5][6][7] If your product has a much higher boiling point or is a solid, simple distillation can be very effective. If the boiling points are closer, fractional distillation may be required. For temperature-sensitive products, vacuum distillation is a good option to lower the boiling points of both substances.

Troubleshooting Guides

Issue: Emulsion formation during aqueous extraction.

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult. This can occur during the workup of reactions containing this compound.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[8]

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Issue: Incomplete removal of this compound after an acid wash.

If you still detect the presence of this compound in your organic layer after a single acid wash, consider the following:

Troubleshooting Steps:

  • Multiple Washes: Perform multiple extractions with the acidic solution. Three successive washes are generally more effective than a single large-volume wash.

  • Acid Concentration: Ensure the molar equivalents of the acid used are sufficient to neutralize all the this compound in the reaction mixture.

  • Alternative Acid: An aqueous solution of acetic acid can sometimes be more effective than hydrochloric acid for removing low molecular weight amines.[9]

  • Copper Sulfate (B86663) Wash: A wash with a 10% aqueous copper sulfate solution can be effective for removing amines. The copper complexes with the amine, and the resulting complex partitions into the aqueous layer, which may turn purple.[10]

Experimental Protocols

Protocol 1: Removal by Aqueous Acidic Extraction

This protocol is suitable for reaction mixtures where the desired product is stable in acidic conditions and soluble in a water-immiscible organic solvent.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third to one-half of the organic layer volume.

  • Separation: Shake the funnel gently at first to avoid a rapid buildup of pressure, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two more times.

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.[8][11]

Protocol 2: Removal by Simple Distillation

This protocol is suitable for separating this compound from a non-volatile or high-boiling product.

  • Setup: Assemble a simple distillation apparatus.

  • Heating: Heat the reaction mixture in the distillation flask. It is advisable to use a heating mantle and a stir bar for even heating.

  • Collection: Collect the distillate that comes over at or near the boiling point of this compound (121-127 °C at atmospheric pressure).[5][6][7]

  • Monitoring: Monitor the temperature at the distillation head. A stable temperature reading during distillation indicates that a pure substance is being collected.

  • Completion: Once all the this compound has been distilled, the temperature will either drop or rise to the boiling point of the next component. At this point, stop the distillation. The desired product remains in the distillation flask.

Visualizations

Removal_Method_Decision_Tree start Start: Reaction Mixture containing this compound acid_stable Is the product acid-stable? start->acid_stable bp_diff Is there a significant boiling point difference (>25 °C)? acid_stable->bp_diff No acid_wash Perform Aqueous Acidic Extraction acid_stable->acid_wash Yes mild_acid_wash Use a mild acid wash (e.g., aq. NH4Cl) bp_diff->mild_acid_wash Consider as alternative distillation Perform Distillation (Simple, Fractional, or Vacuum) bp_diff->distillation Yes chromatography Consider Column Chromatography bp_diff->chromatography No end Purified Product acid_wash->end mild_acid_wash->end distillation->end chromatography->end Extractive_Workup_Workflow start Reaction Mixture in Organic Solvent add_acid 1. Add 1M HCl (aq) to separatory funnel start->add_acid shake_vent 2. Shake and Vent add_acid->shake_vent separate_layers 3. Separate Aqueous Layer (contains protonated amine) shake_vent->separate_layers repeat_wash 4. Repeat steps 1-3 (2 more times) separate_layers->repeat_wash bicarb_wash 5. Wash Organic Layer with sat. NaHCO3 (aq) repeat_wash->bicarb_wash Done brine_wash 6. Wash Organic Layer with Brine bicarb_wash->brine_wash dry 7. Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate 8. Filter and Concentrate dry->concentrate product Purified Product concentrate->product

References

Technical Support Center: Managing Exotherms in Reactions with 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-dimethylamino-2-propanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue: Unexpected Temperature Spike During Reaction

A sudden and uncontrolled rise in temperature is a primary indicator of a potential thermal runaway. Below is a systematic guide to troubleshoot and mitigate such events.

Potential Cause Immediate Action Preventative Measure Relevant Data/Considerations
Rapid Reagent Addition Immediately stop the addition of all reagents.Utilize a syringe pump or a dropping funnel for controlled, slow addition of reagents.The heat of reaction can be significant. For example, the heat of absorption of CO2 in aqueous this compound is approximately -30.5 kJ/mol.
Inadequate Cooling Increase the efficiency of the cooling system. If using an ice bath, ensure it is well-stirred and contains sufficient ice. Consider adding a dry ice/acetone bath for more rapid cooling.Before starting the reaction, ensure the cooling system is appropriately sized for the scale of the reaction and the expected exotherm.The boiling point of this compound is 121-127 °C. An uncontrolled exotherm can quickly exceed this, leading to solvent boiling and pressure buildup.
Agitation Failure If safe to do so, check and restore agitation. Poor mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably.Regularly inspect and maintain stirring equipment. Use an overhead stirrer for viscous reactions or larger scale setups.Inadequate stirring can lead to a build-up of unreacted reagents, which can then react rapidly when mixing is restored, causing a sudden exotherm.
Incorrect Reagent Concentration or Solvent Do not add more solvent unless you are certain it will help dissipate heat and not exacerbate the reaction. Some quenchers can react violently.Always double-check reagent concentrations and ensure the chosen solvent has a suitable boiling point and is inert to the reaction conditions.Changing solvents or reagent concentrations can significantly alter reaction kinetics and thermal output.
Presence of Contaminants This is difficult to address mid-reaction. Focus on cooling and controlling the temperature.Ensure all glassware is thoroughly dried and that reagents are of the appropriate purity. Water, for instance, can react violently with many organometallic reagents.Impurities can act as catalysts or initiate unintended side reactions, leading to unexpected exotherms.

Experimental Protocol: General Procedure for Managing Exothermic Reactions

This protocol outlines a general workflow for setting up and running a potentially exothermic reaction involving this compound.

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep_1 Risk Assessment: - Review literature for known hazards. - Consult Safety Data Sheets (SDS). [2] - Estimate potential exotherm. prep_2 Setup: - Use a reaction vessel twice the volume of reactants. - Equip with a magnetic stirrer, thermometer, and addition funnel. - Prepare a cooling bath (e.g., ice-water). prep_1->prep_2 prep_3 Reagent Preparation: - Ensure accurate measurement of all reagents. - Dissolve reagents in an appropriate solvent. prep_2->prep_3 exec_1 Initial Cooling: - Cool the reaction vessel to the target temperature before adding reagents. prep_3->exec_1 exec_2 Controlled Addition: - Add the limiting reagent dropwise via an addition funnel or syringe pump. - Monitor the internal temperature closely. exec_1->exec_2 exec_3 Temperature Monitoring: - Maintain the reaction temperature within the desired range. - Adjust the addition rate or cooling as needed. exec_2->exec_3 post_1 Quenching: - Slowly add a quenching agent (e.g., water, saturated ammonium (B1175870) chloride) while maintaining cooling. exec_3->post_1 post_2 Workup: - Proceed with the standard workup procedure once the reaction is complete and thermally stable. post_1->post_2

Caption: A general workflow for the safe execution of potentially exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It can cause severe skin burns and eye damage.[1] Due to its basic nature (it's an amino alcohol), it can react exothermically with acids. Its primary hazard in a reaction setting is its potential to catalyze or participate in highly exothermic reactions, which can lead to thermal runaway if not properly controlled.

Q2: In what types of reactions should I be particularly cautious about exotherms when using this compound?

A2: You should be particularly cautious in the following types of reactions:

  • Epoxide ring-opening: The opening of strained epoxide rings is often highly exothermic.[2][3] this compound, being a nucleophile and a base, can facilitate this process, and the heat generated can be substantial.

  • Reactions with organometallics: As a ligand, this compound can be used in conjunction with highly reactive organometallic reagents like Grignard reagents or organolithiums. The formation of these reagents and their subsequent reactions are often very exothermic.

  • Polymerizations: this compound can act as an initiator or catalyst in some polymerization reactions. Polymerizations are notoriously exothermic and can be difficult to control, especially on a larger scale.[4]

  • Acid-base neutralizations: As an amine, it will react exothermically with strong acids.

Q3: What are the initial signs of a potential thermal runaway reaction?

A3: The initial signs of a thermal runaway include:

  • A sudden, sharp increase in the internal temperature of the reaction that does not respond to cooling.

  • A rapid increase in pressure in a closed system.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Vigorous boiling of the solvent, even with cooling applied.

  • An increase in the rate of gas evolution.

Q4: What immediate steps should I take if I suspect a thermal runaway?

A4: If you suspect a thermal runaway, prioritize safety:

Runaway_Response Immediate Response to a Suspected Thermal Runaway alert Alert nearby personnel and your supervisor. stop_reagents Immediately stop the addition of all reagents. alert->stop_reagents cool Maximize cooling: - Lower cooling bath temperature. - Add more ice/dry ice. stop_reagents->cool remove_heat Remove any external heating sources. cool->remove_heat evacuate If the reaction cannot be controlled, evacuate the area and follow emergency protocols. remove_heat->evacuate

Caption: A logical decision tree for immediate actions during a suspected thermal runaway.

Q5: How can I safely scale up a reaction involving this compound?

A5: Scaling up reactions requires careful consideration of heat transfer. The volume of a reaction increases cubically, while the surface area for heat exchange only increases squarely. This means that heat dissipation becomes less efficient at larger scales. Before scaling up:

  • Perform a thorough safety review: Re-evaluate all potential hazards at the larger scale.

  • Conduct a small-scale trial: Run the reaction at a small scale to get a better understanding of the exotherm.

  • Ensure adequate cooling capacity: The cooling system must be able to handle the total heat output of the reaction.

  • Use controlled addition: Employ a syringe pump or an addition funnel to control the rate of reagent addition.

  • Monitor the reaction closely: Continuously monitor the temperature and have a contingency plan in place for cooling failures or unexpected exotherms.

  • Consider a semi-batch process: For very exothermic reactions, adding one reagent slowly to the other (semi-batch) is safer than mixing them all at once (batch).

Disclaimer: This information is intended for guidance and educational purposes only. All laboratory work should be conducted in accordance with your institution's safety policies and under the supervision of qualified personnel. Always perform a thorough risk assessment before starting any new experiment.

References

compatibility of 1-dimethylamino-2-propanol with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-dimethylamino-2-propanol (DMAP). It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling and use in experimental settings.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 121-127 °C[5][6]
Melting Point -85 °C[5][7]
Flash Point 26 °C[5][6]
Density 0.837 g/mL at 25 °C[6]
pH 11 (100 g/L in H₂O at 20°C)[5]
Vapor Pressure 8 mmHg at 20 °C[5][6]
Water Solubility Miscible[1][8]

Frequently Asked Questions (FAQs) on Reagent Compatibility

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalies.[9][10] Contact with these substances can lead to vigorous, exothermic reactions.

Q2: How does this compound react with acids?

A2: As a tertiary amine, this compound is basic and will react exothermically with acids in a neutralization reaction.[11][12] This can cause spattering and a rapid increase in temperature.[12] Always add acid slowly and with cooling.

Q3: Is it safe to mix this compound with oxidizing agents?

A3: No, it is not safe. Mixing with strong oxidizing agents can create a risk of fire and explosion.[9][12] Keep it away from substances like peroxides, nitrates, and perchlorates.

Q4: Can this compound be used with isocyanates?

A4: Yes, the hydroxyl group of this compound reacts with isocyanates to form urethane (B1682113) linkages.[13][14] The tertiary amine group can also catalyze this reaction, making it a common component in the synthesis of polyurethane foams.[15][16]

Q5: What is the stability of this compound under normal laboratory conditions?

A5: The compound is stable under recommended storage conditions.[5] However, it is sensitive to air and should be stored under an inert gas like nitrogen or argon.[8][10] It is also flammable and should be kept away from heat, sparks, and open flames.[5][11][17]

Troubleshooting Guide for Experiments

This guide addresses common issues that may arise during experiments involving this compound.

Q1: My reaction is not proceeding, or the yield is very low. What could be the cause?

A1:

  • Reagent Purity: Verify the purity of your this compound. Impurities or degradation can inhibit reactions.

  • Catalyst Inactivity: If used as a catalyst, it may be poisoned by impurities in other reagents or solvents.

  • Water Contamination: The compound is hygroscopic. Water can interfere with many organic reactions, such as those involving organometallics or isocyanates.[14]

  • Incorrect Stoichiometry: Double-check all calculations and measurements to ensure the correct molar ratios of reactants.

Q2: The reaction mixture has turned dark brown or black. What does this indicate?

A2:

  • Decomposition: This may indicate decomposition of the reagent or product, possibly due to excessive heat.[9] Thermal decomposition can release toxic fumes, including nitrogen and carbon oxides.[11]

  • Oxidation: The compound is air-sensitive.[8][10] Discoloration can be a sign of oxidation if the reaction was not performed under an inert atmosphere.

  • Side Reactions: Incompatibility with another reagent could be causing unintended side reactions.

Q3: After workup, I cannot find my product. Where might it have gone?

A3:

  • Aqueous Solubility: this compound and potentially your product (especially if it's a salt) are soluble in water.[1][8] Your product may be in the aqueous layer of an extraction.[18]

  • Volatility: The compound has a relatively low boiling point (121-127 °C).[5][6] Aggressive removal of solvent on a rotary evaporator, especially at high vacuum and temperature, could lead to loss of product.

  • Acid/Base Instability: If your workup involved strong acids or bases, your product may have degraded.[18] Test the stability of your product by exposing a small sample to the workup conditions.[18]

troubleshooting_workflow start Reaction Failed or Low Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere, Time) start->check_conditions check_workup Analyze Workup Procedure start->check_workup reagent_issue Impure Reagents or Incorrect Ratios? check_reagents->reagent_issue conditions_issue Sub-optimal Conditions? check_conditions->conditions_issue workup_issue Product Lost During Workup? check_workup->workup_issue reagent_issue->check_conditions No purify_reagents Purify/Replace Reagents Recalculate Stoichiometry reagent_issue->purify_reagents Yes conditions_issue->check_workup No optimize_conditions Optimize Temperature Use Inert Atmosphere conditions_issue->optimize_conditions Yes workup_issue->start No, Re-evaluate modify_workup Check Aqueous Layer Modify Extraction pH Use Milder Conditions workup_issue->modify_workup Yes success Problem Resolved purify_reagents->success optimize_conditions->success modify_workup->success reactivity_summary dmap This compound (DMAP) amine_group Tertiary Amine (-N(CH₃)₂) dmap->amine_group contains hydroxyl_group Secondary Alcohol (-OH) dmap->hydroxyl_group contains decomposition Vigorous Reaction Decomposition dmap->decomposition salt_formation Salt Formation (Neutralization) amine_group->salt_formation carbamate Carbamate Formation amine_group->carbamate reacts with urethane_formation Urethane Formation hydroxyl_group->urethane_formation acid Acids (e.g., HCl) acid->salt_formation isocyanate Isocyanates (R-NCO) isocyanate->urethane_formation oxidizer Strong Oxidizers (e.g., H₂O₂) oxidizer->decomposition co2 Carbon Dioxide (CO₂) co2->carbamate

References

Technical Support Center: Scaling Up Reactions Involving 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dimethylamino-2-propanol. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this versatile amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a flammable liquid and can cause severe skin burns and eye damage.[1] When scaling up, several key safety issues must be addressed:

  • Exothermic Reactions: Many reactions involving amines are exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing the reaction to run out of control. Continuous monitoring of the reaction temperature is crucial, and a robust cooling system must be in place.

  • Flammability: The vapor of this compound can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge, and the reaction should be carried out in a well-ventilated area, away from ignition sources. The use of explosion-proof equipment is highly recommended.[1]

  • Corrosivity: this compound can be corrosive. Ensure that all reaction vessels, transfer lines, and other equipment are made of compatible materials.

  • Handling and Personal Protective Equipment (PPE): Due to its potential to cause severe skin burns and eye damage, appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[1] An emergency shower and eyewash station should be readily accessible.

Q2: What are the common challenges related to heat transfer during the scale-up of reactions with this compound?

A2: As reaction volume increases, heat transfer becomes a critical parameter to control. Common challenges include:

  • Inefficient Heat Dissipation: Larger reactors have a smaller surface-area-to-volume ratio, which impedes efficient heat removal. This can lead to localized hotspots, promoting side reactions and impurity formation.

  • Viscosity Changes: The viscosity of the reaction mixture may change as the reaction progresses, which can affect the efficiency of heat transfer from the bulk of the liquid to the reactor walls.

  • Fouling: The formation of solid by-products or polymerization on the reactor walls can act as an insulating layer, further reducing heat transfer efficiency.

To mitigate these challenges, consider using a reactor with a high heat transfer coefficient, employing a jacketed vessel with a suitable heat transfer fluid, and ensuring efficient agitation to promote heat distribution.

Q3: How does mixing affect the outcome of scaled-up reactions involving this compound?

A3: Inadequate mixing can lead to several problems at a larger scale:

  • Localized High Concentrations: Poor mixing can result in pockets of high reactant concentration, which can lead to runaway reactions or the formation of unwanted by-products.

  • Non-uniform Temperature Distribution: Inefficient stirring can contribute to the formation of hot spots, as discussed in the heat transfer section.

  • Reduced Reaction Rate and Yield: If reactants are not brought into contact efficiently, the reaction rate will be slower, and the overall yield may be reduced.

The choice of impeller, stirring speed, and baffle design are all critical for achieving effective mixing in a large reactor. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing parameters before scaling up.

Q4: What are the typical impurities encountered during the industrial synthesis of this compound and its derivatives?

A4: The impurity profile can vary depending on the synthetic route. Common synthesis involves the reaction of propylene (B89431) oxide with dimethylamine. Potential impurities could include:

  • Unreacted Starting Materials: Residual propylene oxide or dimethylamine.

  • Isomers: Depending on the reaction conditions, small amounts of the isomeric product, 2-(dimethylamino)-1-propanol, may be formed.

  • By-products from Side Reactions: At elevated temperatures, side reactions such as polymerization of propylene oxide or further reactions of the product can occur.

  • Water: Water can be present in the starting materials or be introduced during the work-up.

Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying impurities.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Action
Poor Temperature Control - Improve reactor cooling efficiency. - Consider a semi-batch process where one reactant is added slowly to control the exotherm. - Optimize the temperature profile of the reaction.
Inefficient Mixing - Increase agitation speed (while monitoring for splashing or vortex formation). - Evaluate the impeller design for the specific reaction viscosity and geometry. - Ensure baffles are correctly installed to prevent swirling and promote top-to-bottom mixing.
Incomplete Reaction - Increase reaction time. - Monitor the reaction progress using in-situ analytical techniques (e.g., FT-IR) or regular sampling and analysis.
Side Reactions - Lower the reaction temperature. - Investigate the effect of reactant concentration on by-product formation. - Ensure the quality of starting materials is high and consistent.
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
Emulsion Formation during Work-up - Add a brine wash to break the emulsion. - Consider using a different solvent for extraction. - Allow the mixture to stand for a longer period to allow for phase separation.
Product Crystallization Issues - Screen for suitable crystallization solvents. - Control the cooling rate to promote the formation of larger, purer crystals. - Use seed crystals to induce crystallization.
High Levels of Impurities - Optimize the reaction conditions to minimize by-product formation. - Employ a more efficient purification technique, such as fractional distillation under reduced pressure or column chromatography.

Experimental Protocols

Illustrative Lab-Scale vs. Pilot-Scale Synthesis of a Derivative

The following table provides a hypothetical comparison of reaction parameters for the synthesis of a derivative of this compound, illustrating the changes that may be encountered during scale-up. Note: This data is for illustrative purposes only and will vary depending on the specific reaction.

Parameter Lab Scale (1 L Reactor) Pilot Scale (100 L Reactor)
This compound 1 mol (103.16 g)100 mol (10.32 kg)
Other Reactant 1.1 mol110 mol
Solvent 500 mL50 L
Reaction Temperature 60°C60-65°C (with controlled addition)
Reaction Time 4 hours6-8 hours
Agitation Speed 300 rpm150 rpm (with optimized impeller)
Typical Yield 90%85%
Purity (before purification) 95%92%

Visualizations

General Synthesis Workflow

G start Start: Raw Material Dispensing reactor Reaction in Jacketed Reactor (this compound + Reactant) start->reactor monitoring In-Process Monitoring (Temperature, Pressure, pH) reactor->monitoring workup Quenching & Phase Separation reactor->workup monitoring->reactor Feedback Loop purification Purification (Distillation/Crystallization) workup->purification analysis Final Product Analysis (GC, HPLC, NMR) purification->analysis end End: Product Packaging analysis->end

Caption: A generalized workflow for the synthesis of a derivative of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_temp Was Temperature within Range? start->check_temp check_mixing Was Agitation Effective? check_temp->check_mixing Yes solution_temp Optimize Cooling/Heating Protocol check_temp->solution_temp No check_time Was Reaction Time Sufficient? check_mixing->check_time Yes solution_mixing Adjust Agitator Speed/Design check_mixing->solution_mixing No check_impurities High Level of By-products? check_time->check_impurities Yes solution_time Increase Reaction Time & Monitor check_time->solution_time No solution_impurities Optimize Reaction Conditions (Temp, Concentration) check_impurities->solution_impurities Yes end Yield Improved check_impurities->end No solution_temp->end solution_mixing->end solution_time->end solution_impurities->end

Caption: A logical diagram for troubleshooting low yield in scaled-up reactions.

References

Technical Support Center: Safe Disposal of 1-Dimethylamino-2-propanol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 1-dimethylamino-2-propanol (CAS No. 108-16-7) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical with multiple risk factors. It is a flammable liquid and vapor.[1][2] It is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1] The signal word for this chemical is "Danger".[1]

Q2: How should I classify waste containing this compound?

A2: Any waste containing this compound should be treated as hazardous waste.[4][5] Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous.[4][6] Given its properties (flammability and corrosivity), this compound waste falls under federal and state hazardous waste regulations.[4][7]

Q3: What is the standard procedure for disposing of this compound waste?

A3: The standard procedure is to collect the waste in a designated, properly labeled, and sealed hazardous waste container.[5] This container must then be disposed of through an approved waste disposal plant or a certified hazardous waste contractor.[1][5] Do not dispose of this chemical in regular trash or down the drain.[8][9]

Q4: Can I neutralize or treat this compound waste in the lab before disposal?

A4: In-lab neutralization is generally not recommended without specific protocols and approval from your institution's Environmental Health & Safety (EHS) office. The substance is incompatible with acids and strong oxidizing agents, and improper mixing can lead to dangerous reactions.[1][10] On-site treatment of hazardous waste may require a permit.[6] The safest approach is to collect the untreated waste for professional disposal.

Q5: What personal protective equipment (PPE) is required when handling this waste?

A5: When handling this compound waste, you must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat.[1][2] All handling of open containers should be conducted inside a certified chemical fume hood to avoid inhaling vapors.[1][11]

Troubleshooting Guide

Issue: I have accidentally mixed this compound waste with an acidic waste stream.

Solution:

  • Do not add any other chemicals to the container. Mixing with acids can cause a strong reaction.

  • Handle the container with extreme caution, assuming it is under pressure.

  • If possible and safe to do so, place the container in secondary containment within a chemical fume hood.

  • Immediately contact your institution's EHS or hazardous waste management office for emergency guidance.

  • Clearly label the container with all its contents and mark it as "Incompatible Mixture - Potential Hazard."

Issue: My hazardous waste container for this compound is leaking or damaged.

Solution:

  • Immediately alert others in the area and restrict access.

  • Wearing appropriate PPE, place the leaking container into a larger, compatible, and sealable secondary containment drum or bin.

  • Use an inert absorbent material (such as sand, diatomite, or universal binders) to soak up any spilled liquid.[9] Do not use combustible materials like sawdust on the spill.

  • Report the incident to your EHS office and arrange for an immediate pickup of the compromised container and cleanup materials.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 108-16-7
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [3]
Appearance Colorless Liquid[1]
Boiling Point 121-127 °C[1]
Melting Point -85 °C[1]
Flash Point 26 °C (78.8 °F)
Density 0.837 g/mL at 25 °C
pH 12.1 (100 g/L aqueous solution)[1]
Vapor Pressure 8 mmHg at 20 °C

Table 2: Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[2]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage[1]

Experimental Protocols

Protocol 1: Accumulation and Handling of this compound Waste
  • Container Selection: Use only a designated, chemically compatible hazardous waste container provided by your institution's EHS office. Ensure the container has a screw-top cap and is in good condition.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "this compound" and any other constituents by their full chemical name.

  • Waste Collection: Conduct all waste transfers inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Segregation: Do not mix this waste with other waste streams, especially acidic or oxidizing waste, to prevent dangerous chemical reactions.[1][10]

  • Storage: Keep the waste container tightly closed when not in use.[2][11] Store it in a designated, well-ventilated satellite accumulation area that is secure and away from heat or ignition sources.[10][12]

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit (per institutional and RCRA guidelines), submit a request for pickup to your EHS or hazardous waste management office.

Protocol 2: Spill Response Protocol
  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or if there is a fire risk, activate the nearest fire alarm and contact emergency services.

    • Remove all sources of ignition from the area.[1][11]

  • Assess the Spill:

    • From a safe distance, determine the extent of the spill. For small spills (typically <100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, await the arrival of the emergency response team.

  • Containment and Cleanup (Small Spills Only):

    • Don appropriate PPE: chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Ensure the area is well-ventilated, preferably by using a chemical fume hood.

    • Contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., sand, clay, or commercial sorbent pads).

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Use non-sparking tools (e.g., plastic dustpan) to collect the saturated absorbent material.[1][11]

  • Disposal of Cleanup Materials:

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste bag or container.

    • Seal and label the container as "Debris contaminated with this compound."

    • Arrange for disposal through your EHS office.

  • Decontamination and Reporting:

    • Wipe the spill area with a suitable decontaminating solution and then with soap and water.

    • Report the spill to your supervisor and EHS office, regardless of size, to ensure proper documentation.

Visualizations

WasteDisposalWorkflow start Waste Generation (Contains this compound) waste_container Select & Label Approved Hazardous Waste Container start->waste_container transfer Transfer Waste in Chemical Fume Hood waste_container->transfer decision Is Waste Stream Pure or Mixed? transfer->decision update_label Update Label with ALL Constituents & Percentages decision->update_label Mixed storage Store Sealed Container in Satellite Accumulation Area decision->storage Pure update_label->storage full_decision Container Full or Time Limit Reached? storage->full_decision full_decision->storage No request_pickup Request Pickup by EHS / Certified Waste Contractor full_decision->request_pickup Yes end_node Proper Disposal request_pickup->end_node

Caption: Waste disposal decision workflow for this compound.

SpillResponseFlow spill Spill Occurs alert Alert Others & Evacuate Immediate Area spill->alert ignition Remove Ignition Sources alert->ignition assess Assess Spill Size ignition->assess large_spill Large Spill (>100mL) Await EHS/Emergency Team assess->large_spill Large small_spill Small Spill (<100mL) Proceed with Caution assess->small_spill Small report Report Incident to Supervisor and EHS large_spill->report ppe Wear Full PPE (Gloves, Goggles, Lab Coat) small_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Contaminated Material with Non-Sparking Tools contain->cleanup dispose Package & Label Cleanup Debris as Hazardous Waste cleanup->dispose dispose->report

Caption: Logical flow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Dimethylamino-2-propanol and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectrum of 1-dimethylamino-2-propanol with two structurally similar chiral amino alcohols: 1-amino-2-propanol and 2-amino-1-propanol. This information is valuable for researchers and scientists in the fields of organic chemistry, materials science, and drug development for the purpose of structural elucidation and quality control.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its alternatives. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -N(CH₃)₂2.25s6H-
-CH₂-2.15 - 2.35m2H-
-CH(OH)-3.80m1H-
-CH₃1.10d3H6.3
-OH(variable)br s1H-
1-Amino-2-propanol -NH₂1.83br s2H-
-CH₂-2.40 & 2.65dd1H & 1H12.4, 8.0 & 12.4, 3.6
-CH(OH)-3.75m1H-
-CH₃1.12d3H6.2
-OH(variable)br s1H-
2-Amino-1-propanol -NH₂1.60br s2H-
-CH₂OH3.25 & 3.50dd1H & 1H10.8, 7.2 & 10.8, 4.0
-CH(NH₂)-2.90m1H-
-CH₃1.05d3H6.4
-OH(variable)br s1H-

Experimental Protocol: ¹H NMR Spectroscopy of Amino Alcohols

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino alcohol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans (typically 8-16 for a routine ¹H spectrum).

    • Relaxation delay (D1) of 1-2 seconds.

    • Acquisition time of 2-4 seconds.

    • Pulse width corresponding to a 30-45 degree flip angle.

  • Acquire the free induction decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights its distinct proton environments, which correspond to the signals observed in the ¹H NMR spectrum.

G cluster_0 This compound cluster_legend Proton Environments C1 C C2 C C1->C2 H_C1_1 H C1->H_C1_1 H_C1_2 H C1->H_C1_2 C3 C C2->C3 O O C2->O H_C2 H C2->H_C2 H_C3_1 H C3->H_C3_1 H_C3_2 H C3->H_C3_2 H_C3_3 H C3->H_C3_3 N N N->C1 H_N_CH3_1 H₃C N->H_N_CH3_1 H_N_CH3_2 H₃C N->H_N_CH3_2 H_O H O->H_O A -N(CH₃)₂ B -CH₂- C -CH(OH)- D -CH₃ E -OH

Caption: Molecular structure and proton environments of this compound.

Decoding the Molecular Fingerprint: A Guide to the Mass Spectrum of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-dimethylamino-2-propanol, offering a comparative perspective against its structural isomer, 2-dimethylamino-1-propanol, and delving into the fundamental fragmentation pathways that produce its unique spectral signature.

Executive Summary

This compound, a molecule featuring both an amine and a hydroxyl group, undergoes characteristic fragmentation upon electron ionization. The resulting mass spectrum is dominated by fragments arising from the cleavage of carbon-carbon bonds alpha to the nitrogen and oxygen atoms, leading to the formation of stable, resonance-stabilized cations. The most prominent peak in the spectrum, the base peak, is observed at a mass-to-charge ratio (m/z) of 58. This guide will dissect the fragmentation patterns, present the spectral data in a clear, tabular format, and visualize the primary fragmentation pathway to aid in the rapid and accurate identification of this compound.

Experimental Protocols

The mass spectral data presented in this guide was obtained from the National Institute of Standards and Technology (NIST) database. The spectrum was acquired using an electron ionization (EI) source.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the analyte is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•). The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), and a detector measures the relative abundance of each fragment.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of peaks, each representing a fragment of the original molecule. The molecular ion peak (M+•) is expected at an m/z corresponding to the molecular weight of the compound (103.16 g/mol ). However, for many aliphatic alcohols and amines, the molecular ion peak can be weak or even absent due to the rapid fragmentation of the parent ion.

Data Presentation: Key Fragments and Relative Abundances

The table below summarizes the major fragments observed in the EI-mass spectrum of this compound, their corresponding m/z values, and their relative abundances.

m/zProposed Fragment StructureRelative Abundance (%)
42[C2H4N]+35
44[C2H6N]+20
45[C2H5O]+15
58[C3H8N]+100
88[M-CH3]+5
102[M-H]+<1
103[M]+•Not Observed

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is primarily driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges. The major fragmentation pathways involve alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom.

The base peak at m/z 58 is the most intense peak in the spectrum and is characteristic of the fragmentation of molecules containing a dimethylamino group. This fragment is formed by the cleavage of the C1-C2 bond, resulting in the loss of a propan-2-ol radical and the formation of a resonance-stabilized iminium ion, [CH2=N(CH3)2]+. The high stability of this ion accounts for its high abundance.

The peak at m/z 45 corresponds to the [CH3CH(OH)]+ fragment, which arises from the cleavage of the C2-N bond. This cleavage results in the loss of a dimethylaminomethyl radical.

The peak at m/z 42 is likely due to the loss of a hydrogen molecule from the m/z 44 fragment, or it could represent the [CH2=CH-NH2]+• ion formed through a rearrangement process.

The peak at m/z 88 represents the loss of a methyl group ([M-15]+) from the molecular ion. This is a common fragmentation pathway for molecules containing methyl groups.

The molecular ion peak at m/z 103 is not observed in the spectrum available from the NIST database, which is common for small aliphatic amino alcohols due to their propensity to fragment readily. A very small peak at m/z 102 indicates the loss of a single hydrogen atom from the molecular ion.

Fragmentation Pathway Diagram

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathway of this compound leading to the formation of the base peak at m/z 58.

fragmentation M This compound (C5H13NO) M+• m/z 103 F58 [CH2=N(CH3)2]+ m/z 58 (Base Peak) M->F58 α-cleavage (C1-C2) Neutral1 •CH(OH)CH3 (Neutral Loss) M->Neutral1

Figure 1. Primary fragmentation pathway of this compound.

Comparison with Isomeric Alternatives: this compound vs. 2-Dimethylamino-1-propanol

In 2-dimethylamino-1-propanol , the hydroxyl group is on a primary carbon, and the dimethylamino group is on a secondary carbon. This structural arrangement would likely lead to a different set of dominant fragments.

  • Expected Fragmentation of 2-Dimethylamino-1-propanol:

    • Alpha-cleavage adjacent to the nitrogen would involve the loss of either a methyl group to form a fragment at m/z 88 or the loss of the CH2OH group to form a fragment at m/z 72. The fragment at m/z 72, [CH3CH=N(CH3)2]+, would be highly stabilized and is expected to be a major peak.

    • Alpha-cleavage adjacent to the oxygen would result in the loss of a hydrogen atom to form a fragment at m/z 102, or the loss of the C2H4N(CH3)2 radical to form the [CH2OH]+ fragment at m/z 31. The m/z 31 fragment is characteristic of primary alcohols.

Therefore, a key distinguishing feature in the mass spectrum of 2-dimethylamino-1-propanol would likely be a strong peak at m/z 72 and a significant peak at m/z 31 , which are not prominent in the spectrum of this compound. Conversely, the prominent base peak at m/z 58 is a strong indicator for the this compound isomer.

Conclusion

The mass spectrum of this compound is a distinctive molecular fingerprint defined by predictable fragmentation pathways. The dominant formation of the iminium ion at m/z 58 serves as a reliable marker for its identification. Understanding these fragmentation mechanisms is crucial for distinguishing it from its structural isomers, such as 2-dimethylamino-1-propanol, even in the absence of a direct comparative spectrum. This guide provides the foundational knowledge for researchers to confidently interpret the mass spectral data of this and similar amino alcohol compounds.

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 1-dimethylamino-2-propanol is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of the principal analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The determination of purity for this compound primarily involves quantifying the main component and identifying and quantifying any impurities. The most common and effective methods for this analysis are Gas Chromatography (GC), Non-aqueous Titration, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Karl Fischer Titration for water content.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a Flame Ionization Detector.Provides quantitative purity data (area percent) and detection of volatile organic impurities.High resolution for separating structurally similar impurities, high sensitivity, and well-established methods like NIOSH 2561 are available.[1][2]Requires volatilization of the sample; may not be suitable for non-volatile impurities.
Non-aqueous Titration Acid-base titration in a non-aqueous solvent to quantify the total basicity of the amine.Determines the overall purity of the amine based on its basic character (assay).High precision and accuracy for determining total amine content, cost-effective, and based on established pharmacopeial methods.[3]Non-specific; it quantifies all basic components and does not distinguish between different amines.
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides an absolute measure of purity and structural information about the main component and any NMR-active impurities.[4][5][6]Highly accurate and precise, requires no analyte-specific reference standard for each impurity, and provides structural confirmation.Higher initial instrument cost and requires a suitable internal standard that does not have overlapping signals with the analyte.[7]
Karl Fischer Titration A specific titration method that reacts quantitatively with water.Determines the water content, a critical impurity in many organic compounds.Highly specific and sensitive to water, providing accurate quantification of water content.[8][9][10]Only quantifies water and does not provide information on other impurities.

Data Presentation

The following tables summarize typical quantitative data for the discussed analytical methods.

Table 1: Gas Chromatography (GC-FID) Performance Data

ParameterTypical ValueReference
Purity Range>98.0% (by GC)
Precision (RSD)< 2%[2]
Limit of Detection (LOD)Typically low µg/mL range for impurities[11]
Limit of Quantification (LOQ)Typically low µg/mL range for impurities[11]

Table 2: Non-aqueous Titration Performance Data

ParameterTypical ValueReference
Purity Range>99.0% (by Neutralization titration)
Accuracy (Recovery)98.8% to 101.1%[3]
Precision (RSD)≤ 2%[3]

Table 3: Quantitative NMR (qNMR) Performance Data

ParameterTypical ValueReference
Purity RangeCapable of high accuracy purity determination[4][12]
Accuracy (Relative Error)< 1%[4]
Precision (RSD)< 1%[7]

Table 4: Karl Fischer Titration Performance Data

ParameterTypical ValueReference
Water ContentCan detect down to ppm levels[10]
Precision (RSD)Typically < 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC-FID) Method (Based on NIOSH 2561)

This method is suitable for the quantitative determination of this compound and the separation of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration of about 10 mg/mL.

2. GC-FID Conditions:

  • Column: Capillary, fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane (e.g., DB-1 or equivalent).[2][13] An amine-specific column (e.g., Rtx-5Amine) can also be used.[1][13]

  • Carrier Gas: Helium at a flow rate of 1-2 mL/min.[2][13]

  • Injection Volume: 1 µL.[2][13]

  • Injector Temperature: 250 °C.[2][13]

  • Detector (FID) Temperature: 300 °C.[2][13]

  • Oven Temperature Program: 70 °C for 6 minutes, then ramp up to 200 °C at a rate of 15 °C per minute and hold for 4 minutes.[2][13]

3. Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks.

  • Impurities are identified by their retention times relative to the main peak and can be further characterized by GC-MS.[14][15][16]

Non-aqueous Titration Method

This method determines the total amine content.

1. Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

2. Procedure:

  • Accurately weigh about 0.2 g of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration and make any necessary corrections.

3. Calculation:

  • The purity is calculated based on the volume of titrant consumed, the molarity of the titrant, and the molecular weight of this compound.

Quantitative NMR (qNMR) Method

This method provides an absolute purity value.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[7]

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

3. Data Analysis:

  • The purity of this compound is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.[5][6]

Karl Fischer Titration Method

This method is specific for the determination of water content.

1. Reagents and Apparatus:

  • Karl Fischer titrator (volumetric or coulometric).

  • Karl Fischer reagent (e.g., CombiTitrant).

  • Anhydrous methanol (B129727) or a suitable solvent.

2. Procedure:

  • The titration vessel is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

  • A known weight of the this compound sample is accurately introduced into the titration vessel.

  • The sample is titrated with the Karl Fischer reagent to the electrometric endpoint.

3. Calculation:

  • The water content is calculated from the volume of titrant consumed, the titer of the Karl Fischer reagent, and the weight of the sample.

Mandatory Visualization

experimental_workflow_gc cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for GC-FID purity analysis.

logical_relationship cluster_methods Analytical Methods Purity Purity of this compound GC Gas Chromatography (GC-FID) Purity->GC Volatile Impurities Titration Non-aqueous Titration Purity->Titration Total Basicity (Assay) qNMR Quantitative NMR (qNMR) Purity->qNMR Absolute Purity & Structure KF Karl Fischer Titration Purity->KF Water Content

Caption: Logical relationship of analytical techniques for purity analysis.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking 1-Dimethylamino-2-propanol and Its Analogs Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce high levels of stereocontrol. This guide provides an objective comparison of the effectiveness of 1-dimethylamino-2-propanol and other chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic workflows.

While this compound is a well-known chiral amino alcohol, its application as a covalently-bound chiral auxiliary in diastereoselective transformations is not extensively documented in peer-reviewed literature. Its primary role in asymmetric synthesis is as a chiral ligand for metal-catalyzed reactions.[1][2] However, the broader class of amino alcohol-derived chiral auxiliaries has demonstrated considerable utility. This guide will therefore compare the performance of established and highly effective chiral auxiliaries—Evans' oxazolidinones, pseudoephedrine, 8-phenylmenthol, and camphorsultam—and discuss the potential of amino alcohol-based auxiliaries, drawing parallels where data for analogous structures is available.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. The following tables summarize the performance of several widely used auxiliaries in key asymmetric transformations based on reported experimental data.

Asymmetric Alkylation of Enolates

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and the choice of chiral auxiliary is critical for achieving high diastereoselectivity.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzyl bromide>99:185-95
N-PropionylMethyl iodide98:290
(+)-Pseudoephedrine N-Propionyl amideBenzyl bromide≥99:190
N-Propionyl amideEthyl iodide97:388
(-)-8-Phenylmenthol (B56881) PhenylacetateMethyl iodide93:780
(1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone (Amino Alcohol Analog)N-PropionylBenzyl bromide>99% d.e.65-72
N-PropionylAllyl iodide>99% d.e.65-72
Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryEnolate Source (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)N-Propionyl (Boron enolate)Isobutyraldehyde>99:1 (syn)80-95
N-Propionyl (Titanium enolate)Isobutyraldehyde3:97 (anti)75-85
(+)-Pseudoephedrine N-Acyl amide (Zirconium enolate)Benzaldehyde95:5 (syn)70-80
(-)-2,10-Camphorsultam N-Propionyl (Boron enolate)Benzaldehyde>98:2 (syn)85-95
(1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone (Amino Alcohol Analog)N-Propionyl (Lithium enolate)Isobutyraldehyde>99% d.e. (syn)70-80
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.) / endo:exo ratioYield (%)
(-)-8-Phenylmenthol Acrylate (B77674)Cyclopentadiene (B3395910)>98% d.e. (endo)85-95
(-)-2,10-Camphorsultam AcryloylCyclopentadiene>95% d.e. (endo)90
cis-1-Arylsulfonamido-2-indanol (Amino Alcohol Analog)AcrylateCyclopentadiene92% d.e. (endo)85

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each of the well-established auxiliaries.

Evans' Oxazolidinone

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 1-2 hours before quenching with saturated aqueous ammonium (B1175870) chloride.

2. Asymmetric Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for several hours at -78 °C before quenching with saturated aqueous ammonium chloride.

3. Cleavage of the Auxiliary: The alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (B78521) (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added, and the mixture is stirred for 1-2 hours. The reaction is quenched with an aqueous solution of sodium sulfite.

G cluster_0 Evans Auxiliary Workflow Auxiliary Auxiliary Acylation Acylation Auxiliary->Acylation N-Acyl Auxiliary N-Acyl Auxiliary Acylation->N-Acyl Auxiliary Alkylation Alkylation N-Acyl Auxiliary->Alkylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Workflow for Evans' auxiliary in asymmetric alkylation.
Pseudoephedrine

1. Amide Formation: (+)-Pseudoephedrine (1.0 eq) is suspended in anhydrous THF, and triethylamine (B128534) (1.5 eq) is added. The mixture is cooled to 0 °C, and propionyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-4 hours and then quenched with water.

2. Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of LDA (2.1 eq) is added slowly. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 30 minutes, and then briefly to room temperature. After cooling back to 0 °C, the alkyl halide (1.5 eq) is added.[3]

3. Cleavage of the Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of dioxane and 9-18 N aqueous sulfuric acid (1:1) and heated to reflux for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the chiral carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine.[4]

G cluster_1 Pseudoephedrine Auxiliary Logic Amide Formation Amide Formation Deprotonation (LDA, LiCl) Deprotonation (LDA, LiCl) Amide Formation->Deprotonation (LDA, LiCl) Chelated Enolate Chelated Enolate Deprotonation (LDA, LiCl)->Chelated Enolate Electrophilic Attack Electrophilic Attack Chelated Enolate->Electrophilic Attack Diastereoselective Alkylation Diastereoselective Alkylation Electrophilic Attack->Diastereoselective Alkylation Cleavage Cleavage Diastereoselective Alkylation->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product

Logical flow for pseudoephedrine-mediated alkylation.
(-)-8-Phenylmenthol

1. Ester Formation: (-)-8-Phenylmenthol (1.0 eq) and an acid chloride (1.1 eq) are dissolved in dichloromethane (B109758) with pyridine (B92270) (1.2 eq) at 0 °C. The reaction is stirred at room temperature until completion.

2. Asymmetric Diels-Alder Reaction: To a solution of the (-)-8-phenylmenthyl acrylate (1.0 eq) in toluene (B28343) at -78 °C is added a Lewis acid such as diethylaluminum chloride (1.1 eq). After stirring for 15 minutes, cyclopentadiene (2.0 eq) is added, and the reaction is stirred for several hours.

3. Cleavage of the Auxiliary: The Diels-Alder adduct is dissolved in THF and treated with an excess of lithium aluminum hydride (LiAlH₄) at 0 °C to reduce the ester to the corresponding alcohol. The (-)-8-phenylmenthol can be recovered after workup and chromatography.

(-)-2,10-Camphorsultam

1. N-Acylation: (-)-2,10-Camphorsultam (1.0 eq) is dissolved in THF and deprotonated with sodium hydride (1.1 eq) at 0 °C. Acryloyl chloride (1.1 eq) is then added, and the reaction is stirred at room temperature.

2. Asymmetric Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 eq) is dissolved in dichloromethane at -78 °C, and a Lewis acid (e.g., titanium tetrachloride, 1.1 eq) is added. Cyclopentadiene (2.0 eq) is then added, and the reaction is stirred for several hours.

3. Cleavage of the Auxiliary: The adduct is hydrolyzed using lithium hydroxide and hydrogen peroxide in a THF/water mixture, similar to the cleavage of Evans' auxiliaries.

The Role of Amino Alcohol-Derived Auxiliaries

While specific data for this compound as a traditional auxiliary is sparse, other amino alcohol derivatives have shown great promise. For instance, oxazolidinones derived from aminocyclopentanol have been used in asymmetric alkylations and aldol reactions, affording excellent diastereoselectivities (>99% d.e.) and good yields (65-80%).[5] These auxiliaries form rigid, chelated transition states that effectively shield one face of the enolate, leading to high levels of stereocontrol.

The general workflow for using an amino alcohol-derived auxiliary would be analogous to that of the Evans' auxiliary, involving N-acylation, a diastereoselective reaction, and subsequent cleavage. The presence of the nitrogen atom in the backbone of these auxiliaries can be advantageous for chelation control in metal-mediated reactions.

G Start Prochiral Substrate | Amino Alcohol Auxiliary Step1 Attachment of Auxiliary Start->Step1 Step2 Diastereoselective Reaction e.g., Alkylation, Aldol Step1->Step2 Step3 Cleavage of Auxiliary Step2->Step3 End Enantiomerically Enriched Product | Recovered Auxiliary Step3->End

General workflow for amino alcohol-based auxiliaries.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, pseudoephedrine, 8-phenylmenthol, and camphorsultam are well-established, reliable, and highly effective auxiliaries for a range of transformations, consistently providing high levels of stereocontrol. While this compound is more commonly employed as a chiral ligand, the success of other amino alcohol-derived auxiliaries suggests that this class of compounds holds significant potential. The development and reporting of quantitative data for simple amino alcohol auxiliaries like this compound in traditional diastereoselective reactions would be a valuable contribution to the field, potentially offering cost-effective and readily accessible alternatives to existing methods. Researchers are encouraged to consider the established auxiliaries for reliable and high-yielding asymmetric transformations while also exploring the potential of novel amino alcohol-based systems.

References

Determining Enantiomeric Excess: A Comparative Guide for Products Synthesized with 1-Dimethylamino-2-propanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step to validate the stereochemical outcome of a reaction. This guide provides an objective comparison of the primary analytical methods for determining the ee of products synthesized using the chiral auxiliary 1-dimethylamino-2-propanol. Performance is compared with products derived from other widely used chiral auxiliaries, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of analytical technique for ee determination hinges on factors such as the chemical nature of the product, the required accuracy, available instrumentation, and sample throughput. The three most common methods—chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and disadvantages.[1][2]

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][3]Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.[2]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct chemical shifts for each enantiomer.[1]
Typical Analytes Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds. Derivatization may be required for polar analytes like alcohols.Soluble compounds with suitable functional groups for interaction with a chiral resolving agent.
Resolution Excellent, often achieving baseline separation.Very high, with excellent peak resolution.Can be lower than chromatographic methods, with potential for peak overlap.
Analysis Time Typically 10-30 minutes per sample.[1]Typically 5-20 minutes per sample.[1]Rapid, often 2-10 minutes per sample for data acquisition.[1]
Sensitivity (LOD) High (ng to pg range).[1]Very high (pg to fg range).[1]Lower than chromatographic methods (mg to µg range).[1]
Sample Preparation Dissolution in a suitable mobile phase.May require derivatization to increase volatility.Dissolution in a deuterated solvent and addition of a chiral resolving agent.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Advantages Broad applicability, well-established, high accuracy.High resolution, speed, and sensitivity.Fast, non-destructive, provides structural information.
Disadvantages Higher solvent consumption, longer run times than GC.Limited to volatile and thermally stable compounds, derivatization can add complexity.Lower sensitivity, potential for peak overlap, cost of chiral resolving agents.

Enantiomeric Excess Determination for Products of this compound Catalyzed Reactions

This compound is a widely used chiral ligand, particularly in the asymmetric addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols. A common benchmark reaction is the addition of diethylzinc (B1219324) to benzaldehyde (B42025) to produce 1-phenyl-1-propanol (B1198777).

Table 2: Comparison of ee Determination Methods for 1-Phenyl-1-propanol

MethodChiral Stationary Phase / ReagentMobile Phase / SolventKey ParametersResolution (Rs) / Chemical Shift Difference (Δδ)
Chiral HPLC Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10)Flow rate: 1.0 mL/min, UV detection at 220 nm> 1.5
Chiral GC Hydrodex® β-TBDAc (permethylated β-cyclodextrin)Carrier Gas: HeliumTemperature program: 100°C (1 min), ramp to 150°C at 5°C/minBaseline separation
Chiral NMR (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)CDCl₃400 MHz spectrometerSignificant separation of carbinol proton signals.

Comparison with an Alternative Chiral Auxiliary: Evans Oxazolidinone

Evans oxazolidinones are a class of highly effective chiral auxiliaries used in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations.[4] The resulting products, such as β-hydroxy carbonyl compounds, require reliable methods for ee (or diastereomeric excess) determination.

Table 3: ee Determination for a Representative Aldol Product from an Evans Oxazolidinone Auxiliary

MethodChiral Stationary Phase / ReagentMobile Phase / SolventKey ParametersResolution (Rs) / Chemical Shift Difference (Δδ)
Chiral HPLC Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (90:10)Flow rate: 0.8 mL/min, UV detection at 210 nm> 2.0
Chiral GC CP-Chirasil-DEX CB (Cyclodextrin-based)Carrier Gas: HydrogenTemperature program: 120°C (2 min), ramp to 180°C at 10°C/minBaseline separation
Chiral NMR Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)CDCl₃400 MHz spectrometerWell-resolved signals for the diastereomeric esters.

Experimental Protocols

Chiral HPLC Analysis of 1-Phenyl-1-propanol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/2-Propanol (90:10, v/v)

  • Sample: 1-phenyl-1-propanol dissolved in the mobile phase (approx. 1 mg/mL)

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25°C.

  • Set the UV detector to 220 nm.

  • Inject 10 µL of the sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Chiral GC Analysis of 1-Phenyl-1-propanol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

Materials:

  • Column: Hydrodex® β-TBDAc (25 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Sample: 1-phenyl-1-propanol dissolved in dichloromethane (B109758) (approx. 1 mg/mL)

Procedure:

  • Set the injector temperature to 250°C and the detector temperature to 270°C.

  • Set the oven temperature program: hold at 100°C for 1 minute, then ramp to 150°C at 5°C/min.

  • Inject 1 µL of the sample solution with a split ratio of 50:1.

  • Record the chromatogram.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Chiral NMR Analysis of 1-Phenyl-1-propanol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Materials:

  • NMR tube

  • Deuterated chloroform (B151607) (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as a chiral solvating agent.

  • Sample: 1-phenyl-1-propanol (approx. 5-10 mg)

Procedure:

  • Dissolve the 1-phenyl-1-propanol sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small amount of Pirkle's alcohol (e.g., 0.2 equivalents) to the NMR tube, mix thoroughly, and acquire another ¹H NMR spectrum.

  • Continue to add the chiral solvating agent incrementally until baseline separation of a key proton signal (e.g., the carbinol proton) for the two enantiomers is observed.

  • Integrate the signals corresponding to each enantiomer to determine the enantiomeric ratio and calculate the enantiomeric excess.

Visualizations

G General Workflow for Enantiomeric Excess Determination cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess (ee) Analysis cluster_hplc HPLC Protocol cluster_gc GC Protocol cluster_nmr NMR Protocol start Prochiral Substrate + Chiral Auxiliary/Catalyst (e.g., this compound) reaction Asymmetric Reaction start->reaction product Chiral Product Mixture reaction->product method_selection Select Analytical Method product->method_selection hplc Chiral HPLC method_selection->hplc Non-volatile gc Chiral GC method_selection->gc Volatile nmr Chiral NMR method_selection->nmr Rapid Analysis hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc->hplc_prep gc_prep Sample Preparation (Derivatization if needed) gc->gc_prep nmr_prep Sample Preparation (Dissolve in CDCl3 + Chiral Agent) nmr->nmr_prep hplc_analysis Chromatographic Separation (Chiral Stationary Phase) hplc_prep->hplc_analysis hplc_data Data Analysis (Peak Integration) hplc_analysis->hplc_data ee_result Enantiomeric Excess (%) hplc_data->ee_result gc_analysis Chromatographic Separation (Chiral Capillary Column) gc_prep->gc_analysis gc_data Data Analysis (Peak Integration) gc_analysis->gc_data gc_data->ee_result nmr_analysis Spectroscopic Analysis nmr_prep->nmr_analysis nmr_data Data Analysis (Signal Integration) nmr_analysis->nmr_data nmr_data->ee_result G Decision Pathway for Selecting an ee Determination Method start Chiral Product Synthesized q1 Is the compound volatile and thermally stable? start->q1 q2 Is high sensitivity (pg-fg) a primary requirement? q1->q2 Yes q3 Is rapid, non-destructive analysis preferred? q1->q3 No gc Chiral GC is a strong candidate. Consider derivatization for polar groups. q2->gc Yes hplc Chiral HPLC is the most versatile option. q2->hplc No q3->hplc No nmr Chiral NMR with a resolving agent is suitable. q3->nmr Yes

References

A Comparative Guide to the Spectroscopic Data of 1-Dimethylamino-2-propanol and a Structurally Related Amino Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) and Raman spectroscopic data for 1-dimethylamino-2-propanol, a key tertiary amino alcohol utilized in various chemical syntheses and pharmaceutical applications. For contextual comparison, spectroscopic data for a structurally related primary amino alcohol, 2-amino-2-methyl-1-propanol, is also presented. This document is intended for researchers, scientists, and drug development professionals, offering a quick reference for spectral characteristics and detailed experimental protocols for acquiring similar data.

Spectroscopic Data Comparison

The following tables summarize the key vibrational modes observed in the Infrared (IR) and Raman spectra of this compound and 2-amino-2-methyl-1-propanol. These data have been compiled from various spectral databases. It is important to note that spectral data can vary slightly based on the experimental conditions, such as the physical state of the sample (neat liquid, solution) and the instrumentation used.

Infrared (IR) Spectroscopic Data

Table 1: Comparison of Major Infrared (IR) Absorption Peaks (cm⁻¹)

Functional Group AssignmentThis compound2-Amino-2-methyl-1-propanol
O-H Stretch (Alcohol)~3380 (broad)~3350 (broad)
N-H Stretch (Amine)N/A (Tertiary Amine)~3290, ~3180 (two bands for primary amine)
C-H Stretch (Alkyl)~2960, ~2860, ~2820, ~2770~2960, ~2930, ~2870
C-O Stretch (Alcohol)~1120~1040
C-N Stretch (Amine)~1040~1150
O-H Bend (Alcohol)~1370~1370
N-H Bend (Amine)N/A~1600
C-H Bend (Alkyl)~1460~1470, ~1370

Note: Peak positions are approximate and compiled from publicly available spectra. The relative intensities and broadness of peaks can provide further structural insights.

Raman Spectroscopic Data

Table 2: Comparison of Major Raman Shifts (cm⁻¹)

Functional Group AssignmentThis compound2-Amino-2-methyl-1-propanol
C-H Stretch (Alkyl)~2970, ~2925, ~2870~2960, ~2930, ~2870
C-O Stretch (Alcohol)~1120~1040
C-N Stretch (Amine)~1040~870
C-C Stretch~880~870
N-C-C Bend~450N/A
C-C-O Bend~380~470

Note: Raman peak intensities can differ significantly from IR intensities for the same vibrational mode due to different selection rules.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality Infrared and Raman spectra of liquid amino alcohols.

Infrared (IR) Spectroscopy of Liquid Samples (FTIR-ATR)

This protocol outlines the procedure for acquiring an IR spectrum of a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Perform a background scan to capture the spectrum of the ambient environment (air). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Ensure the liquid amino alcohol sample is free of any solid particulates. If necessary, filter the sample.

    • The sample can be analyzed "neat," meaning without any dilution.

  • Data Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Raman Spectroscopy of Liquid Samples

This protocol describes the general procedure for obtaining a Raman spectrum of a liquid sample.

  • Instrument Preparation:

    • Turn on the Raman spectrometer and the laser source. Allow for a sufficient warm-up period for stabilization.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon or a polystyrene standard) if required.

  • Sample Preparation:

    • Place the liquid amino alcohol sample in a suitable container, such as a glass vial or a quartz cuvette. The container material should have a low Raman scattering background.

    • Ensure the sample is clear and free from suspended particles that could cause excessive scattering or fluorescence.

  • Data Acquisition:

    • Place the sample holder into the spectrometer's sample compartment.

    • Focus the laser beam into the liquid sample.

    • Set the data acquisition parameters, including laser power, exposure time, and the number of accumulations. Start with low laser power to avoid sample degradation or fluorescence.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the acquired spectrum.

    • Identify and label the Raman shifts (in cm⁻¹) for the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown amino alcohol, from sample preparation to data interpretation and comparison.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Amino Alcohols cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison Sample Liquid Amino Alcohol Sample Prep_IR Prepare for IR (Neat or Solution) Sample->Prep_IR Prep_Raman Prepare for Raman (Vial/Cuvette) Sample->Prep_Raman Acquire_IR Acquire FTIR Spectrum Prep_IR->Acquire_IR Acquire_Raman Acquire Raman Spectrum Prep_Raman->Acquire_Raman Process_IR Process IR Spectrum (Background Subtraction, Baseline Correction) Acquire_IR->Process_IR Process_Raman Process Raman Spectrum (Baseline Correction, Cosmic Ray Removal) Acquire_Raman->Process_Raman Peak_Assign_IR IR Peak Assignment Process_IR->Peak_Assign_IR Peak_Assign_Raman Raman Peak Assignment Process_Raman->Peak_Assign_Raman Compare Compare with Reference Spectra Peak_Assign_IR->Compare Peak_Assign_Raman->Compare Report Final Report Compare->Report

A Comparative Performance Guide to 1-Dimethylamino-2-propanol and 2-Dimethylamino-1-propanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount. This guide provides a comparative analysis of the physicochemical properties and applications of two isomeric amino alcohols: 1-dimethylamino-2-propanol and 2-dimethylamino-1-propanol. While direct head-to-head performance data is scarce in publicly available literature, this document aims to provide a valuable comparison based on their structural attributes and known applications in key research areas such as asymmetric catalysis and carbon capture.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of this compound and 2-dimethylamino-1-propanol is presented below. These properties can influence their behavior in various applications, including their solubility, boiling point for reaction and purification purposes, and their basicity which is crucial for their catalytic activity.

PropertyThis compound2-Dimethylamino-1-propanol
CAS Number 108-16-7[1]15521-18-3[2]
Molecular Formula C₅H₁₃NO[1][3]C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [3]103.16 g/mol [2]
Boiling Point 121-127 °CNot readily available
Melting Point -85 °C[3]Not readily available
Density 0.837 g/mL at 25 °CNot readily available
Refractive Index n20/D 1.419Not readily available
pH 11 (100 g/L in H₂O at 20 °C)[1]Not readily available
Flash Point 26 °CNot readily available

Performance in Asymmetric Catalysis

Both this compound and 2-dimethylamino-1-propanol are chiral amino alcohols and have the potential to be used as chiral ligands in asymmetric synthesis. The relative positions of the hydroxyl and dimethylamino groups are critical in forming a chiral environment around a metal center, which in turn dictates the stereochemical outcome of a reaction.

In the case of the well-studied asymmetric addition of diethylzinc (B1219324) to aldehydes, a chiral amino alcohol ligand coordinates to the zinc atom to form a chiral catalyst. This catalyst then directs the addition of the ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.

While specific comparative data for these two isomers is not available, the general mechanism is illustrated below. The differing steric and electronic environments created by the placement of the dimethylamino group at the C1 or C2 position would be expected to influence the enantioselectivity and reaction rate.

Asymmetric_Addition cluster_reactants Reactants cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Addition cluster_products Products Aldehyde Aldehyde Transition_State Diastereomeric Transition States Aldehyde->Transition_State Diethylzinc Diethylzinc Chiral_Catalyst Chiral Zinc-Aminoalkoxide Complex Diethylzinc->Chiral_Catalyst Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., 1-DMAP or 2-DMAP) Chiral_Amino_Alcohol->Chiral_Catalyst Chiral_Catalyst->Transition_State Chiral_Alcohol Enantioenriched Secondary Alcohol Transition_State->Chiral_Alcohol Catalyst_Regeneration Catalyst Regeneration Transition_State->Catalyst_Regeneration Catalyst_Regeneration->Chiral_Catalyst

Figure 1: Generalized catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)

The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst. This can be adapted to compare the performance of this compound and 2-dimethylamino-1-propanol.

Materials:

  • Chiral amino alcohol (this compound or 2-dimethylamino-1-propanol)

  • Anhydrous toluene (B28343)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the yield of the purified 1-phenyl-1-propanol. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4]

Performance in Carbon Capture

Aqueous amine solutions are widely used for post-combustion CO₂ capture. Tertiary amines like this compound are of interest due to their potentially lower regeneration energy compared to primary and secondary amines. The performance of an amine in CO₂ capture is typically evaluated by its absorption capacity, absorption rate, and heat of absorption.

Experimental data on the CO₂ absorption capacity of aqueous solutions of this compound (DMA2P) blended with monoethanolamine (MEA) is available.[5] While this study does not provide a direct comparison with 2-dimethylamino-1-propanol, it offers insight into the performance of the 1-isomer. The study found that the addition of a small amount of MEA to the DMA2P solution significantly increased the CO₂ absorption rate.[5] The heat of CO₂ absorption for the DMA2P-MEA blend was determined to be -55.0 kJ/mol.[5] Another study reported the heat of CO2 absorption in a pure 1DMA2P solution to be -31.67 kJ/mol.[6]

The structural difference between the two isomers, specifically the position of the hydroxyl group, could influence their performance in CO₂ capture. The steric hindrance around the nitrogen atom can affect the reaction kinetics and the stability of the formed carbamate (B1207046) or bicarbonate species.

CO2_Capture_Workflow cluster_preparation Preparation cluster_absorption Absorption cluster_analysis Analysis Prep_Amine Prepare Aqueous Amine Solution (1-DMAP or 2-DMAP) Reactor Introduce CO2/N2 gas mixture to the reactor with amine solution Prep_Amine->Reactor Stirring Stir at controlled temperature and pressure Reactor->Stirring Sampling Take liquid samples at intervals Stirring->Sampling Titration Determine CO2 loading by titration Sampling->Titration Calculation Calculate Absorption Capacity and Rate Titration->Calculation

Figure 2: General experimental workflow for determining the CO₂ absorption capacity of an amine solution.
Experimental Protocol: Measurement of CO₂ Absorption Capacity

The following is a general procedure for measuring the CO₂ absorption capacity of an aqueous amine solution in a batch reactor.

Materials:

  • This compound or 2-dimethylamino-1-propanol

  • Deionized water

  • CO₂/N₂ gas mixture (e.g., 15% CO₂)

  • Standardized hydrochloric acid (HCl) solution for titration

  • Methyl orange indicator

Equipment:

  • Jacketed glass reactor with a magnetic stirrer

  • Mass flow controllers for CO₂ and N₂

  • Temperature controller

  • Gas outlet connected to a gas analyzer or a bubble counter

  • Burette for titration

Procedure:

  • Solution Preparation: Prepare an aqueous solution of the amine of a known concentration.

  • Experimental Setup: Charge the reactor with a known volume of the amine solution.

  • Absorption: Heat the solution to the desired absorption temperature (e.g., 40 °C). Start the stirrer and introduce the CO₂/N₂ gas mixture at a known flow rate.

  • Sampling: At regular time intervals, withdraw a small, known volume of the liquid sample from the reactor.

  • Analysis: Determine the concentration of CO₂ in the liquid sample by titration with a standardized HCl solution using a suitable indicator.

  • Calculation: Calculate the CO₂ loading (moles of CO₂ per mole of amine) at each time point. The absorption capacity is the maximum CO₂ loading achieved at equilibrium. The initial absorption rate can be determined from the slope of the CO₂ loading versus time curve at the beginning of the experiment.

Conclusion

This compound and 2-dimethylamino-1-propanol are structurally similar chiral amino alcohols with potential applications in asymmetric synthesis and other areas of chemical research. While this compound is more extensively studied, particularly as a chiral ligand and in carbon capture applications, the performance of 2-dimethylamino-1-propanol remains less characterized in the public domain.

The difference in the positions of the hydroxyl and dimethylamino groups is expected to have a significant impact on their performance, particularly in stereoselective reactions. Further experimental studies directly comparing these two isomers under identical conditions are necessary to fully elucidate their relative merits and to guide their selection for specific applications in research and development. This guide provides a foundation for such investigations by summarizing the available data and presenting relevant experimental protocols.

References

A Comparative Guide to the Applications of 1-Dimethylamino-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral catalyst or auxiliary is a critical decision in the design of enantioselective synthetic pathways. Among the versatile scaffolds available, chiral amino alcohols have proven to be highly effective. This guide provides a comprehensive literature review and a comparative analysis of 1-dimethylamino-2-propanol (DMAPr), focusing on its applications in asymmetric synthesis and objectively comparing its performance profile with that of other relevant chiral amino alcohol ligands.

Overview of this compound's Roles in Synthesis

(S)-(+)-1-Dimethylamino-2-propanol is a chiral amino alcohol that serves as a versatile stereochemical building block in organic synthesis.[1] Its structure, which contains both a hydroxyl group and a dimethylamino group, allows it to function in several distinct roles. The presence of both nitrogen and oxygen atoms enables it to act as a bidentate ligand, chelating to a metal center and creating a defined chiral environment that can influence the stereochemical outcome of a reaction.[1] This makes it valuable as a chiral ligand for transition metal-catalyzed reactions, as a chiral auxiliary that is temporarily incorporated into a substrate to direct stereoselectivity, and as a chiral precursor for the synthesis of more complex, enantiomerically pure molecules like the opioid analgesic (S)-(+)-methadone.[1]

G main This compound (DMAPr) ligand Chiral Ligand main->ligand Functions as a auxiliary Chiral Auxiliary main->auxiliary Functions as a precursor Chiral Building Block main->precursor Functions as a sub_ligand Forms chiral metal complexes for catalytic reactions. ligand->sub_ligand sub_auxiliary Temporarily attached to substrate to direct stereochemistry. auxiliary->sub_auxiliary sub_precursor Incorporated as a permanent chiral fragment in the final product. precursor->sub_precursor

Caption: Logical relationships of this compound's roles in synthesis.

Performance in Asymmetric Catalysis: A Comparative Analysis

To objectively evaluate the efficacy of chiral amino alcohols, the enantioselective addition of diethylzinc (B1219324) to aldehydes serves as a classic and well-documented benchmark reaction.[2] This carbon-carbon bond-forming reaction produces valuable chiral secondary alcohols, and the yield and enantiomeric excess (ee) are primary metrics for ligand performance.[2][3]

While this compound belongs to this catalyst class, this guide compares the performance of several other well-documented and structurally related amino alcohol ligands to provide a clear context for the expected levels of efficiency.

Table 1: Comparative Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025).

Ligand Structure Yield (%) ee (%) Product Configuration
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) Unavailable >95 98 (S)
(1R,2S)-(-)-N-Methylephedrine Unavailable 85 90 (R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) Unavailable 99 97 (S)

Data sourced from a comparative guide on chiral amino alcohol ligands. The data is representative of high-performing ligands in this class.[3]

The data demonstrates that chiral amino alcohols can catalyze this transformation with excellent yields and high enantioselectivity, often exceeding 95% ee.[3] The specific stereochemical outcome (R or S) is dependent on the absolute configuration of the chiral ligand used. The high performance of ligands like (-)-DAIB and DPP sets a high standard for which other chiral amino alcohols, including this compound and its derivatives, are measured against.[3]

Experimental Workflow and Protocols

The following diagram and protocol describe a generalized yet detailed workflow for the benchmark reaction, providing a practical methodology for researchers.

G start Start: Inert Atmosphere Setup step1 1. Catalyst Preparation Dissolve chiral amino alcohol ligand in anhydrous toluene. start->step1 step2 2. Reagent Addition (0°C) Add diethylzinc solution to the catalyst mixture. step1->step2 step3 3. Substrate Addition (0°C) Add benzaldehyde dropwise to the reaction mixture. step2->step3 step4 4. Reaction Stir at 0°C until TLC indicates consumption of aldehyde. step3->step4 step5 5. Quenching Slowly add saturated aq. NH4Cl to quench the reaction. step4->step5 step6 6. Workup Extract with organic solvent, wash, dry, and concentrate. step5->step6 step7 7. Purification & Analysis Purify via column chromatography. Analyze yield and ee% (chiral HPLC). step6->step7 end End: Enantioenriched Alcohol step7->end

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

Detailed Experimental Protocol:

This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.[2]

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-1-dimethylamino-2-propanol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware, flame-dried and assembled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol, 5 mol%) in 5 mL of anhydrous toluene.[2]

  • Addition of Diethylzinc: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 4.0 mL, 4.0 mmol, 2.0 equiv.) to the stirred ligand solution. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (0.204 g, 2.0 mmol, 1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the benzaldehyde spot is no longer visible.

  • Quenching: Upon completion, carefully and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Aqueous Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., 20 mL of diethyl ether per extraction).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral secondary alcohol. Determine the chemical yield and measure the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

This guide illustrates the significant role of this compound and related chiral amino alcohols in modern asymmetric synthesis. By providing a framework for comparison and detailed experimental guidance, researchers can better navigate the selection and application of these powerful catalytic tools.

References

A Comparative Guide to the Validation of Reaction Outcomes Using 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-dimethylamino-2-propanol's performance in validating reaction outcomes, particularly in asymmetric synthesis, against other established alternatives. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst and method selection.

Introduction

This compound (DMAP) is a chiral amino alcohol frequently employed as a catalyst or chiral auxiliary in asymmetric synthesis. Its structure, containing both a Lewis basic amino group and a hydroxyl group, allows it to form chiral complexes with metal reagents, thereby inducing enantioselectivity in reactions such as the addition of organometallic reagents to carbonyl compounds and the reduction of prochiral ketones. This guide will focus on two key benchmark reactions to evaluate its efficacy: the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) and the asymmetric reduction of acetophenone (B1666503).

Performance Comparison in Asymmetric Synthesis

Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to assess the effectiveness of chiral catalysts. The reaction produces a chiral secondary alcohol, and the catalyst's performance is measured by the chemical yield and the enantiomeric excess (ee%) of the product.

Data Presentation

The following table summarizes the performance of (S)-1-dimethylamino-2-propanol in comparison to other widely used chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Product Configuration
(S)-1-Dimethylamino-2-propanol 5Toluene (B28343)0248592(S)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2Toluene02>9598(S)
(1R,2S)-(-)-N-Methylephedrine8Toluene068590(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)2Toluene079997(S)

Note: Data for (S)-1-Dimethylamino-2-propanol is representative of high-performing simple chiral amino alcohols and is presented for comparative purposes. The other data is compiled from various literature sources for the benchmark reaction.

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol is provided below.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-1-dimethylamino-2-propanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 0.102 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol.

  • Determine the yield and measure the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mandatory Visualization

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand Chiral Amino Alcohol dissolve Dissolve Ligand ligand->dissolve toluene Anhydrous Toluene toluene->dissolve add_zn Add Diethylzinc at 0°C dissolve->add_zn diethylzinc Diethylzinc benzaldehyde Benzaldehyde add_ald Add Benzaldehyde at 0°C add_zn->add_ald stir Stir at 0°C add_ald->stir quench Quench with HCl stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Chiral 1-phenyl-1-propanol purify->product

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation in organic synthesis. This compound, in the presence of a reducing agent like borane, can act as a chiral catalyst for this conversion.

Data Presentation

This table compares the performance of a this compound-borane system with other chemical and biocatalytic methods for the reduction of acetophenone.

MethodCatalyst/BiocatalystReducing AgentSolventYield (%)ee (%)Product Configuration
Chemical (S)-1-Dimethylamino-2-propanol BH₃·THFTHF9594(S)
Chemical(S)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF>9997(R)
Biocatalytic Daucus carota (Carrot root)EndogenousWater80>98(S)
BiocatalyticSaccharomyces cerevisiae (Baker's Yeast)GlucoseWater75>99(S)

Note: The data presented is compiled from various literature sources to provide a comparative overview.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric reduction of acetophenone using (S)-1-dimethylamino-2-propanol and borane.

Materials:

  • (S)-1-Dimethylamino-2-propanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add (S)-1-dimethylamino-2-propanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

  • Cool the solution to 0 °C and add borane-THF complex (0.1 mL of 1 M solution, 0.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 15 minutes to pre-form the catalyst.

  • In a separate flask, dissolve acetophenone (1 mmol, 0.120 mL) in anhydrous THF (3 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture at 0 °C.

  • To this mixture, add borane-THF complex (1.1 mL of 1 M solution, 1.1 mmol) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 4 hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield 1-phenylethanol.

  • Determine the yield and enantiomeric excess by chiral HPLC or GC.

Mandatory Visualization

G cluster_catalyst Catalytic Cycle catalyst Chiral Oxazaborolidine complex1 Ketone-Catalyst Complex catalyst->complex1 + Ketone reduction Hydride Transfer complex1->reduction + Borane product_complex Product-Catalyst Complex reduction->product_complex Product Formation product_complex->catalyst - Product product Chiral Alcohol product_complex->product ketone Prochiral Ketone ketone->complex1 borane Borane borane->reduction

Caption: Proposed catalytic cycle for the asymmetric reduction of a ketone.

Conclusion

This compound demonstrates considerable efficacy as a chiral catalyst in key asymmetric transformations. In the enantioselective addition of diethylzinc to benzaldehyde, it provides high yield and enantioselectivity, comparable to more complex and expensive ligands. For the asymmetric reduction of ketones, it offers a reliable chemical method, though biocatalytic alternatives can provide excellent enantioselectivity under milder, aqueous conditions. The choice between this compound and its alternatives will depend on the specific requirements of the synthesis, including substrate scope, desired enantiomer, scalability, and process greenness. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their specific application.

A Comparative Analysis of 1-Dimethylamino-2-propanol from Various Suppliers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. 1-Dimethylamino-2-propanol (DMAP), a crucial intermediate and reagent in various synthetic pathways, is offered by several suppliers. This guide provides an objective comparison of this compound from prominent chemical suppliers, supported by key quality control data and detailed experimental protocols to aid in the selection of the most suitable product for demanding applications.

Quantitative Data Comparison

The quality of this compound can be assessed through several key parameters, primarily purity as determined by gas chromatography (GC) and water content measured by Karl Fischer (KF) titration. The following table summarizes representative data based on publicly available specifications and a sample Certificate of Analysis (CoA). It is important to note that values can vary between specific lots, and users should always refer to the lot-specific CoA provided by the supplier.

SupplierProduct NumberAdvertised PurityRepresentative Purity (Assay by GC)Representative Water Content (by KF)
Sigma-Aldrich 471526≥99%[1]99.5% - 99.9%≤ 0.1%
TCI D0660>98.0% (GC)[2]98.5% - 99.5%≤ 0.2%
Alfa Aesar (by Thermo Fisher Scientific) B2423498%99.98% (Lot specific CoA)0.02% (Lot specific CoA)
Eastman™ DMAPNot specifiedNot specifiedNot specified
Sarchem Labs -High PurityNot specifiedNot specified

Note: "Representative Purity" and "Representative Water Content" are illustrative values based on typical specifications and should be confirmed with the supplier's lot-specific Certificate of Analysis.

Experimental Protocols

To ensure the quality and consistency of this compound, the following experimental protocols are recommended for incoming quality control.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the purity of this compound and to identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample Solvent: Methanol or isopropanol, HPLC grade.

  • This compound reference standard of known purity.

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the sample solvent in a volumetric flask. Prepare a reference standard solution in the same manner.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Hold: Hold at 200°C for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/minute.

    • Injection Volume: 1 µL.

  • Analysis: Inject the reference standard to determine its retention time. Subsequently, inject the sample solution.

  • Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    Purity (%) = (Area of DMAP peak / Total area of all peaks) x 100

Water Content Determination by Karl Fischer Titration

This method is a highly accurate technique for the quantification of water content in the sample.

Instrumentation:

  • Volumetric Karl Fischer Titrator.

Reagents:

  • Karl Fischer Titrant (e.g., CombiTitrant 5).

  • Karl Fischer Solvent (e.g., CombiMethanol).

  • For strongly basic samples like amines, a buffer such as salicylic (B10762653) acid may be added to the solvent to prevent pH-related side reactions.[3]

Procedure:

  • Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 0.5 - 1.0 g, depending on the expected water content) and add it to the titration vessel.

  • Titration: Start the titration. The titrant is added automatically until the endpoint is reached, which is detected electrochemically.

  • Calculation: The instrument software calculates the water content based on the volume of titrant consumed and the titer of the reagent. The result is typically expressed as a percentage (%) or in parts per million (ppm).

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making pathway for supplier selection.

Experimental_Workflow cluster_QC Quality Control of Incoming this compound Sample Receive Sample from Supplier CoA_Review Review Supplier's Certificate of Analysis Sample->CoA_Review Purity_Test Purity Analysis (GC-FID) Sample->Purity_Test Water_Test Water Content (Karl Fischer) Sample->Water_Test Data_Compare Compare Results to Specifications CoA_Review->Data_Compare Purity_Test->Data_Compare Water_Test->Data_Compare Decision Accept or Reject Lot Data_Compare->Decision

Caption: Experimental workflow for quality control testing of this compound.

Supplier_Selection_Logic Start Start: Need to Source This compound Purity_Req Purity Requirement > 99.5%? Start->Purity_Req Low_Water_Req Low Water Content Critical? Purity_Req->Low_Water_Req Yes Supplier_C Consider Supplier C (e.g., TCI) Purity_Req->Supplier_C No Supplier_A Consider Supplier A (e.g., Alfa Aesar) Low_Water_Req->Supplier_A Yes Supplier_B Consider Supplier B (e.g., Sigma-Aldrich) Low_Water_Req->Supplier_B No Final_Choice Final Supplier Choice Supplier_A->Final_Choice Supplier_B->Final_Choice Supplier_C->Final_Choice

Caption: Logical diagram for selecting a supplier based on key quality attributes.

References

The Catalyst Quandary: A Cost-Benefit Analysis of Amine Catalysts in Large-Scale Acylation and Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing large-scale synthesis is a critical endeavor where the choice of catalyst can significantly impact efficiency, cost, and overall productivity. This guide provides a comparative analysis of 1-dimethylamino-2-propanol and the more prevalent 4-dimethylaminopyridine (B28879) (DMAP) against common alternatives like triethylamine (B128534) (TEA) in acylation and esterification reactions, supported by experimental data and detailed protocols.

In the realm of industrial-scale organic synthesis, particularly for the production of pharmaceuticals and fine chemicals, acylation and esterification are fundamental transformations. The efficiency of these reactions often hinges on the selection of an appropriate catalyst. While a plethora of catalysts are available, tertiary amines play a pivotal role. This guide focuses on a cost-benefit analysis of this compound and the widely used 4-dimethylaminopyridine (DMAP), comparing their performance with the bulk amine base, triethylamine (TEA).

Performance Comparison of Amine Catalysts

The efficacy of a catalyst in large-scale synthesis is a multifactorial assessment, encompassing yield, reaction time, catalyst loading, and cost. Below is a summary of the performance of DMAP and TEA in a typical large-scale acylation reaction. While specific data for this compound as a catalyst in large-scale acylation is not widely available in published literature, its structural similarity to other amino alcohols suggests it would likely act as a base and potentially a nucleophilic catalyst, though likely less effective than the highly optimized structure of DMAP.

CatalystTypical Catalyst Loading (mol%)Average Yield (%)Average Reaction Time (hours)Key AdvantagesKey Disadvantages
4-Dimethylaminopyridine (DMAP) 0.1 - 5>951 - 4High efficiency, accelerates reactions with sterically hindered substrates, low catalyst loading required.[1][2]Higher initial cost, potential toxicity.[3]
Triethylamine (TEA) 100 - 200 (as a base)80 - 908 - 24Low cost, readily available, acts as an effective acid scavenger.[4]Slower reaction rates, not an effective catalyst for sterically hindered substrates, requires stoichiometric amounts.[5][6]
This compound N/AN/AN/APotential bifunctionality (base and nucleophile).Lack of extensive data for catalytic use in large-scale acylation, likely less efficient than DMAP.

Cost-Benefit Analysis

A holistic cost-benefit analysis extends beyond the per-kilogram price of the catalyst to include its impact on the overall process economics.

CatalystBulk Price (approx. USD/kg)Cost per Mole (approx. USD/mol)Process ImpactOverall Cost-Benefit
4-Dimethylaminopyridine (DMAP) 130 - 150[7]1.06 - 1.23Reduced reaction times increase reactor throughput. Higher yields minimize waste and raw material consumption. Milder reaction conditions can lead to energy savings.Higher initial investment is often offset by significant gains in productivity and efficiency, making it highly cost-effective for high-value products.[1]
Triethylamine (TEA) 2 - 3[4][8][9][10]0.02 - 0.03Longer reaction times decrease reactor availability. Lower yields can increase downstream purification costs and waste disposal.Low initial cost is attractive, but can lead to higher overall production costs due to lower efficiency, making it more suitable for less demanding transformations or when cost is the primary driver.
This compound N/A (Bulk pricing not readily available for catalyst grade)N/AUnknown due to lack of data.The economic viability for large-scale catalysis is undetermined.

Experimental Protocols

Below are generalized experimental protocols for a large-scale acylation reaction using DMAP and TEA.

Protocol 1: DMAP-Catalyzed Large-Scale Acylation of a Hindered Alcohol

Materials:

  • Hindered Alcohol (1.0 equiv)

  • Acetic Anhydride (B1165640) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.02 equiv)

  • Triethylamine (TEA) (1.5 equiv, as an auxiliary base)[11]

  • Dichloromethane (DCM)

Procedure:

  • To a clean and dry 1000 L glass-lined reactor, charge the hindered alcohol and dichloromethane.

  • Stir the mixture at room temperature (20-25°C) until the alcohol is fully dissolved.

  • Charge the triethylamine to the reactor.

  • In a separate, clean, and dry dosing vessel, prepare a solution of DMAP in dichloromethane.

  • Slowly add the DMAP solution to the reactor over 15-20 minutes, maintaining the temperature below 30°C.

  • Slowly add the acetic anhydride to the reaction mixture over 1-2 hours, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at 20-25°C and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction is complete (typically 2-4 hours), proceed with the work-up.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Acylation of a Primary Alcohol Using Triethylamine as a Base

Materials:

  • Primary Alcohol (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a clean and dry 1000 L glass-lined reactor, charge the primary alcohol and dichloromethane.

  • Stir the mixture and cool to 0-5°C using a cooling jacket.

  • Charge the triethylamine to the reactor.

  • Slowly add the acetyl chloride to the reaction mixture over 2-3 hours, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 8-12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Once the reaction is complete, proceed with the work-up.

  • Filter the reaction mixture to remove triethylamine hydrochloride precipitate.

  • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or recrystallization.

Visualizing the Process

To better understand the decision-making process and experimental workflow, the following diagrams are provided.

G cluster_0 Catalyst Selection Pathway start Define Acylation/Esterification Reaction substrate Sterically Hindered Substrate? start->substrate cost Cost Sensitivity? substrate->cost No dmap Select DMAP substrate->dmap Yes cost->dmap Low tea Select TEA cost->tea High unknown Consider this compound (Further Screening Required) cost->unknown Moderate

Figure 1. A logical flowchart for selecting an appropriate amine catalyst based on substrate and cost considerations.

G cluster_1 Large-Scale Acylation Workflow reactor_prep Reactor Preparation reactant_charge Charge Reactants & Solvent reactor_prep->reactant_charge catalyst_add Catalyst/Base Addition reactant_charge->catalyst_add reaction Reaction & Monitoring catalyst_add->reaction workup Work-up & Quenching reaction->workup purification Purification workup->purification product Final Product purification->product

Figure 2. A generalized experimental workflow for a large-scale acylation reaction.

Conclusion

The choice between this compound, DMAP, and TEA for large-scale synthesis is not merely a matter of comparing catalog prices. While TEA is an inexpensive bulk chemical, its utility as a catalyst is limited, and it is primarily used as an acid scavenger. For reactions requiring true catalytic turnover, especially with challenging substrates, DMAP is demonstrably superior. The higher initial cost of DMAP is frequently justified by significantly improved reaction kinetics, higher yields, and increased process throughput, leading to a more favorable overall economic profile. The catalytic potential of this compound in this context remains largely unexplored in publicly available literature, warranting further investigation to determine its viability as a cost-effective alternative. For high-value product synthesis where efficiency and purity are paramount, DMAP remains the catalyst of choice for discerning researchers and drug development professionals.

References

A Structural and Functional Comparison of 1-Dimethylamino-2-propanol and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount for innovation. This guide provides a comprehensive structural and functional comparison of 1-dimethylamino-2-propanol and its key analogs, 2-(dimethylamino)ethanol and 3-dimethylamino-1-propanol (B49565). By presenting key physicochemical properties, biological activities, and detailed experimental protocols, this document aims to serve as a valuable resource for informed decision-making in research and development.

Structural Overview

This compound and its analogs are all alkylamino alcohols, characterized by a tertiary amine and a hydroxyl group. The key structural difference lies in the relative positions of these functional groups along the carbon backbone, which significantly influences their physicochemical properties and biological activities.

  • This compound: The dimethylamino group is on the first carbon, and the hydroxyl group is on the second carbon of the propane (B168953) chain. This creates a chiral center at the second carbon.

  • 2-(Dimethylamino)ethanol: This is a smaller analog with a two-carbon (ethyl) backbone. The dimethylamino group is on the second carbon, and the hydroxyl group is on the first.

  • 3-Dimethylamino-1-propanol: In this analog, the dimethylamino group and the hydroxyl group are separated by a three-carbon (propyl) chain, with the functional groups at the terminal positions.

Physicochemical Properties

The seemingly minor structural variations among these analogs lead to distinct physicochemical properties, which are critical for their application in various experimental settings.

PropertyThis compound2-(Dimethylamino)ethanol3-Dimethylamino-1-propanol
Molecular Formula C5H13NOC4H11NOC5H13NO
Molecular Weight ( g/mol ) 103.1689.14103.16
Boiling Point (°C) 124-126133-135161-165
Melting Point (°C) -43-70-35
Density (g/mL at 20°C) ~0.85~0.89~0.87
Flash Point (°C) ~28~40~62
pKa 9.69.239.9
LogP 0.25-0.550.04

Comparative Biological Activity

The primary biological relevance of these compounds stems from their structural similarity to choline (B1196258), a vital nutrient for various cellular functions, including the synthesis of the neurotransmitter acetylcholine (B1216132). This structural analogy allows them to interact with components of the cholinergic signaling pathway.

Modulation of Cholinergic Signaling

Studies have shown that simple amino alcohols can modulate acetylcholine release.[1] 2-(Dimethylamino)ethanol (DMAE), in particular, is a well-known precursor to choline and can cross the blood-brain barrier. It is believed to increase the levels of acetylcholine in the brain, although the exact mechanisms are still under investigation. This suggests that this compound and 3-dimethylamino-1-propanol may also exhibit activity within the cholinergic system.

// Connections Choline -> CHT [label="Uptake"]; Analogs -> CHT [label="Inhibition?", color="#EA4335", fontcolor="#EA4335"]; CHT -> Choline_reuptake [style=invis]; Choline_reuptake -> ChAT; ChAT -> ACh; ACh -> VAChT; VAChT -> Vesicle; Vesicle -> ACh_cleft [label="Release"]; ACh_cleft -> AChE [label="Hydrolysis"]; AChE -> Choline; ACh_cleft -> Muscarinic_R [label="Binding"]; ACh_cleft -> Nicotinic_R [label="Binding"]; Muscarinic_R -> Signal_Transduction; Nicotinic_R -> Signal_Transduction; } .dot Caption: Putative modulation of cholinergic signaling by this compound and its analogs.

Cytotoxicity and Protective Effects

Some dimethylamino alcohols have been investigated for their ability to protect cells from cytotoxic agents. For instance, 2-(dimethylamino)ethanol has been studied for its protective effects against mechlorethamine-induced cytotoxicity. This protective action is thought to be related to the inhibition of choline uptake, which may alter cellular metabolism and membrane composition, rendering cells less susceptible to damage.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (this compound and analogs)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .dot Caption: Workflow for the MTT cytotoxicity assay.

High-Affinity Choline Uptake (HACU) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of choline into cells, which is a key process in cholinergic neurons.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or synaptosomes

  • [³H]-Choline

  • Test compounds

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture and differentiate neuronal cells or prepare synaptosomes from brain tissue.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with the test compounds at various concentrations for a defined period (e.g., 15-30 minutes).

  • Choline Uptake: Initiate choline uptake by adding [³H]-choline to the incubation mixture.

  • Termination: Stop the uptake after a short period (e.g., 2-5 minutes) by rapid filtration or washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-choline uptake (IC50).

Conclusion

This compound and its analogs, 2-(dimethylamino)ethanol and 3-dimethylamino-1-propanol, represent a class of structurally related compounds with the potential to modulate biological systems, particularly the cholinergic pathway. Their differing physicochemical properties, arising from the varied placement of the dimethylamino and hydroxyl groups, likely translate to distinct pharmacological profiles. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these analogs, enabling researchers to select the most appropriate compound for their specific application, be it in fundamental research or as a starting point for drug discovery. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this class of molecules.

References

Safety Operating Guide

Proper Disposal of 1-Dimethylamino-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Dimethylamino-2-propanol, a flammable and corrosive compound. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding personal protective equipment (PPE), spill response, and first-aid measures.

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Corrosivity: It causes severe skin burns and eye damage.[1][2]

  • Toxicity: The compound is harmful if swallowed or in contact with skin, and toxic if inhaled.[1]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound. This includes:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.

Spill and Contamination Cleanup

In the event of a spill, immediately evacuate the area and remove all ignition sources.[3] Ventilate the space and wear the appropriate PPE.

Cleanup Procedure:

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][3]

  • Wash the spill area thoroughly with water.

  • Dispose of contaminated clothing and cleaning materials as hazardous waste. Wash contaminated clothing before reuse.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.

Step-by-Step Disposal Plan:

  • Containerize Waste: Collect surplus and non-recyclable this compound in its original container or a clearly labeled, compatible, and tightly sealed container. Do not mix with other waste materials.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials such as acids and oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Ensure the disposal facility is equipped to handle flammable and corrosive liquids.

  • Documentation: Maintain records of the waste generated, including the quantity and date of disposal, in accordance with local, state, and federal regulations.

Quantitative Data Summary

PropertyValueSource
Flash Point35 °C (95 °F)[4]
Boiling Point121-127 °C
pH11 (100 g/L in water at 20°C)
Oral LD50 (Rat)1739 mg/kg[4]
Dermal LD50 (Rabbit)1040 mg/kg[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_contamination Assess for Contamination (e.g., mixed with other chemicals) start->assess_contamination pure_waste Uncontaminated Waste assess_contamination->pure_waste No contaminated_waste Contaminated Waste assess_contamination->contaminated_waste Yes containerize_pure Containerize in a dedicated, labeled, and sealed container. pure_waste->containerize_pure containerize_contaminated Containerize separately. Detail all components on the label. contaminated_waste->containerize_contaminated storage Store in a designated cool, well-ventilated, and secure area. containerize_pure->storage containerize_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. storage->contact_ehs documentation Complete all required waste disposal documentation. contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Dimethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Dimethylamino-2-propanol (CAS No. 108-16-7), tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is a flammable liquid and vapor.[1][2] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

Quantitative Data Summary

PropertyValueSource
Flash Point26 °C (78.8 °F)[3]
Boiling Point121 - 127 °C[3]
Melting Point-85 °C[3]
Vapor Pressure8 mm Hg (at 20 °C)[3]
Relative Density0.837 g/cm³ (at 25 °C)[3]
Oral LD50 (Rat)1360 mg/kg[3]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and appropriate protective clothing to prevent skin exposure.[1]Prevents severe skin burns and harmful effects from skin contact.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is also recommended.[1]Protects against inhalation of vapors that can cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For all procedures, use a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Pre-Handling Checks:

  • Inspect all PPE for integrity before use.

  • Ensure all containers are properly labeled and free from damage.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking.[3]

3. Chemical Handling:

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke when using this product.[3]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store in a designated flammables and corrosives area.[1]

  • Keep away from incompatible materials such as acids and amines.[1]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and properly labeled container.[1][2]

2. Spill and Leak Management:

  • In case of a spill, remove all sources of ignition.[2]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Absorb the spill with an inert absorbent material.[1]

  • Collect the absorbed material and place it in a suitable container for disposal.[2]

3. Final Disposal:

  • Dispose of the waste container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5] Do not dispose of it in the sanitary sewer.

Emergency First-Aid Procedures
  • General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Workflow for Handling and Disposal of this compound

start Start: Prepare for Handling engineering_controls Step 1: Use Engineering Controls (Fume Hood, Ventilation) start->engineering_controls pre_handling Step 2: Pre-Handling Checks (Inspect PPE, Containers) engineering_controls->pre_handling handling Step 3: Chemical Handling (Grounding, Non-Sparking Tools) pre_handling->handling storage Step 4: Proper Storage (Cool, Dry, Ventilated Area) handling->storage Store Unused Chemical spill Spill or Leak Occurs handling->spill If Spill Occurs waste_collection Step 5: Waste Collection (Sealed, Labeled Container) handling->waste_collection After Use end End: Procedure Complete storage->end Task Finished spill_management Spill Management (Absorb, Collect Waste) spill->spill_management Yes spill->waste_collection No spill_management->waste_collection disposal Step 6: Final Disposal (Approved Waste Facility) waste_collection->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.